BCATc Inhibitor 2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N'-[2-(trifluoromethyl)phenyl]sulfonyl-1-benzofuran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O4S/c17-10-5-6-12-9(7-10)8-13(26-12)15(23)21-22-27(24,25)14-4-2-1-3-11(14)16(18,19)20/h1-8,22H,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQBZYKAQQWOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Neuronal Mechanism of Action of BCATc Inhibitor 2
Introduction
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play a critical role in brain metabolism.[1] A key function of BCAAs in the central nervous system is to serve as nitrogen donors for the de novo synthesis of the primary excitatory neurotransmitter, glutamate.[2][3] This process is catalyzed by branched-chain amino acid transferases (BCATs), which exist in two isoforms: a mitochondrial (BCATm or BCAT2) form found in most tissues and a cytosolic (BCATc or BCAT1) form.[3][4] In the human brain, BCATc is restricted to neurons, while BCATm is primarily found in vascular endothelial cells.[5]
The neuronal localization of BCATc positions it as a critical regulator of the glutamate pool available for neurotransmission.[6][7][8][9] In glutamatergic neurons, BCATc is often found in axons and nerve terminals, directly supporting glutamate synthesis for release during neuronal excitation.[5][6][9] Dysregulation of glutamate homeostasis, leading to excitotoxicity, is a key pathological mechanism in several neurodegenerative diseases.[5] Consequently, inhibiting BCATc presents a promising therapeutic strategy for disorders involving disturbances of the glutamatergic system.[6][7]
This compound is a potent and selective sulfonyl hydrazide inhibitor of the cytosolic BCATc enzyme.[10][11] It has demonstrated neuroprotective efficacy in preclinical models by modulating glutamate-dependent neuronal processes.[6][10][11] This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Neuronal Glutamate Synthesis
The primary mechanism of action of this compound in neurons is the direct inhibition of BCATc-mediated transamination. BCATc catalyzes the reversible transfer of an amino group from a BCAA (e.g., leucine) to α-ketoglutarate (α-KG), a tricarboxylic acid (TCA) cycle intermediate. This reaction yields a branched-chain α-keto acid (BCKA) and L-glutamate.[6][12] This pathway is a significant source of neurotransmitter glutamate, contributing to approximately 30-50% of the brain's glutamate pool.[2][5]
This compound competitively binds to the BCATc enzyme, blocking the transamination process. This reduces the rate of de novo glutamate synthesis from BCAAs, thereby lowering the amount of glutamate available for synaptic release. This modulatory effect is crucial in pathological states characterized by excessive glutamatergic activity and excitotoxicity.
Quantitative Data: Potency, Selectivity, and Pharmacokinetics
This compound demonstrates high potency for the cytosolic isoform of BCAT and significant selectivity over the mitochondrial isoform. This is critical for targeting neuronal glutamate synthesis without broadly disrupting BCAA metabolism in other cell types like astrocytes, which primarily express BCATm.[9]
Table 1: In Vitro Inhibitory Potency (IC₅₀)
| Target Enzyme | Species | IC₅₀ Value (µM) | Reference(s) |
|---|---|---|---|
| hBCATc | Human | 0.8 ± 0.05 | [6][7] |
| rBCATc | Rat | 0.2 ± 0.02 | [6][7][13] |
| rBCATm | Rat | 3.0 ± 0.5 | [6][7][13] |
| Calcium Influx | Neuronal Cultures | 4.8 ± 1.2 |[6][7][13] |
The inhibitor shows approximately 15-fold greater selectivity for rat BCATc over rat BCATm.[10] In vivo studies in Lewis rats have characterized its pharmacokinetic profile, indicating favorable properties for systemic administration.[7][13]
Table 2: Pharmacokinetic Parameters in Lewis Rats (30 mg/kg, s.c.)
| Parameter | Value | Reference(s) |
|---|---|---|
| Cₘₐₓ | 8.28 µg/mL | [6][7][13] |
| tₘₐₓ | 0.5 hours | [6][7][13] |
| AUC | 19.9 µg·h/mL | [7][13] |
| **Terminal Half-life (t₁/₂) ** | 12 - 15 hours |[7][13] |
Neuroprotective Mechanisms and Signaling Pathways
The neuroprotective effects of this compound stem from its ability to modulate the glutamatergic system. By reducing excessive glutamate synthesis, the inhibitor mitigates downstream excitotoxic events.
Inhibition of Excitotoxic Calcium Influx
A key consequence of glutamate excitotoxicity is excessive calcium (Ca²⁺) influx through N-methyl-D-aspartate (NMDA) receptors, leading to neuronal damage and death. This compound has been shown to block calcium influx into neuronal cells following the inhibition of glutamate uptake, a condition that mimics excitotoxicity by increasing synaptic glutamate concentrations.[6][11][13] The inhibitor achieved this with an IC₅₀ of 4.8 ± 1.2 μM.[6][7] This action directly counters a central process in excitotoxic cell death.
Hypothetical Modulation of mTORC1 Signaling
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and synaptic plasticity.[14][15][16] mTORC1 activity is particularly sensitive to amino acid levels, especially leucine.[12] By catalyzing the first step in BCAA catabolism, BCATc regulates the intracellular concentration of leucine available to activate mTORC1.[12]
Inhibition of BCATc would be expected to increase intracellular leucine concentrations, potentially leading to hyperactivation of the mTORC1 pathway. While mTORC1 is crucial for synaptic plasticity and memory, its dysregulation is implicated in various neurological disorders.[17][18] Therefore, the effect of this compound on mTORC1 signaling represents a complex and important area for further investigation, as it could have significant long-term consequences on neuronal function beyond immediate neuroprotection.
Key Experimental Protocols
The following sections outline the methodologies used to characterize the mechanism of action of this compound.
BCATc Enzymatic Activity Assay
This assay quantifies the inhibitory effect of the compound on the enzymatic activity of BCATc.
-
Principle: The assay measures the rate of transamination between a BCAA and α-ketoglutarate. A common method involves a coupled enzyme reaction where the product, glutamate, is degraded by a specific enzyme complex, leading to the formation of a chromogenic product measured spectrophotometrically.[19]
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 25 mM potassium phosphate, pH 7.8), recombinant human or rat BCATc enzyme, BCAA substrate (e.g., 12 mM Isoleucine), α-ketoglutarate, and the coupled enzyme system with a chromogenic reagent.[12][19]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, BCATc enzyme, and varying concentrations of this compound. Allow to pre-incubate.
-
Initiation: Start the reaction by adding the BCAA and α-ketoglutarate substrates.
-
Measurement: Monitor the increase in absorbance at 450 nm over time using a plate reader at 37°C.[19]
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Neuroprotection Study (3-Nitropropionic Acid Model)
This animal model assesses the neuroprotective efficacy of this compound against toxin-induced neurodegeneration.[6]
-
Principle: 3-Nitropropionic acid (3-NP) is a mitochondrial toxin that induces striatal lesions and motor deficits, mimicking aspects of neurodegenerative diseases like Huntington's disease.
-
Methodology:
-
Animal Model: Use male Lewis rats.
-
Toxin Administration: Administer 3-NP daily to induce neurotoxicity.
-
Treatment: Concurrently, administer this compound (e.g., 30 mg/kg/day, subcutaneous injection) or vehicle control for the duration of the study (e.g., 9 days).[6]
-
Behavioral Assessment: At the end of the treatment period, evaluate motor function using standardized tests such as the rotarod and beam walking performance.[6]
-
Histological Analysis: Perfuse the animals and prepare brain sections. Perform histological staining (e.g., with Fluoro-Jade or TUNEL) to identify and quantify degenerating neurons in the striatum.[6]
-
Data Analysis: Compare behavioral scores and the number of degenerating neurons between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
Conclusion
This compound exerts its primary mechanism of action in neurons by selectively inhibiting the cytosolic branched-chain amino acid transferase. This targeted inhibition curtails the de novo synthesis of glutamate, a key neurotransmitter. The downstream consequences of this action are profoundly neuroprotective, most notably through the attenuation of excitotoxic calcium influx, a central mechanism of neuronal death in many neurodegenerative conditions.[6] While its effects on other signaling pathways, such as mTORC1, require further elucidation, the existing data strongly support the therapeutic potential of BCATc inhibition for treating neurological disorders characterized by glutamatergic system dysfunction.[6][7] The favorable pharmacokinetic profile and demonstrated in vivo efficacy make this compound a significant lead compound for further drug development.[6][7][13]
References
- 1. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dietary branched chain amino acids ameliorate injury-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Metabolic Mapping Reveals Highly Active Branched-Chain Amino Acid Metabolism in Human Astrocytes, Which Is Impaired in iPSC-Derived Astrocytes in Alzheimer's Disease [frontiersin.org]
- 4. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of the branched chain aminotransferase proteins in the human brain and their role in glutamate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. researchgate.net [researchgate.net]
- 9. Branched-chain amino acids and neurotransmitter metabolism: expression of cytosolic branched-chain aminotransferase (BCATc) in the cerebellum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Genetic inactivation of mTORC1 or mTORC2 in neurons reveals distinct functions in glutamatergic synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | mTOR signaling and its roles in normal and abnormal brain development [frontiersin.org]
- 16. Genetic inactivation of mTORC1 or mTORC2 in neurons reveals distinct functions in glutamatergic synaptic transmission | eLife [elifesciences.org]
- 17. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synaptic plasticity alterations associated with memory impairment induced by deletion of CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BCATc Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BCATc Inhibitor 2, a selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc). This document details the available quantitative data, experimental protocols for key biological assays, and the signaling pathways influenced by the inhibition of BCATc.
Introduction
Branched-chain amino acid aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1] There are two isoforms of BCAT in mammals: a mitochondrial form (BCATm) and a cytosolic form (BCATc), also known as BCAT1.[2] BCATc is predominantly expressed in the nervous system and plays a crucial role in regulating the synthesis of the neurotransmitter glutamate.[2] Dysregulation of BCAA metabolism and BCATc activity has been implicated in various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[3][4]
This compound has emerged as a selective and potent tool for studying the physiological and pathological roles of BCATc. Its ability to modulate BCAA metabolism offers therapeutic potential in conditions where BCATc is overactive.
Discovery and Synthesis
This compound, with the chemical name 5-chloro-2-benzofurancarboxylic acid 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide, is a sulfonyl hydrazide derivative.[2] The design and synthesis of this inhibitor were first reported by Hu et al. in 2006 in the journal Bioorganic & Medicinal Chemistry Letters. While the publication outlines the discovery and characterization of the compound, a detailed, step-by-step synthesis protocol is not publicly available in the resources accessed for this guide. The synthesis is described as involving the incorporation of a 2-(trifluoromethyl)phenyl]sulfonyl]hydrazide moiety into a 5-chloro-2-benzofurancarboxylic acid scaffold.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory activity and pharmacokinetic parameters.
Table 1: Inhibitory Activity of this compound
| Target | Species | IC50 (μM) | Reference |
| BCATc | Human (hBCATc) | 0.8 | [5] |
| BCATc | Rat (rBCATc) | 0.2 | [5] |
| BCATm | Rat (rBCATm) | 3.0 | [5] |
| Calcium Influx (neuronal cultures) | Rat | 4.8 | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Lewis Rats (30 mg/kg, subcutaneous injection)
| Parameter | Value | Unit | Reference |
| Cmax | 8.28 | μg/mL | [5] |
| tmax | 0.5 | h | [5] |
| AUC | 19.9 | μg·h/mL | [5] |
| Terminal Half-life | 12-15 | h | [5] |
Mechanism of Action
This compound functions by selectively binding to the active site of the BCATc enzyme, thereby blocking its catalytic activity. This inhibition prevents the reversible transamination of BCAAs to their corresponding α-keto acids and glutamate. By disrupting this initial step in BCAA catabolism, the inhibitor can modulate the intracellular levels of BCAAs and glutamate, impacting downstream metabolic and signaling pathways.
Signaling Pathways
The inhibition of BCATc has been shown to impact several critical signaling pathways involved in cell growth, proliferation, and metabolism.
BCAA Metabolism and Glutamate Synthesis
The primary role of BCATc is to catalyze the conversion of BCAAs and α-ketoglutarate into branched-chain α-keto acids (BCKAs) and glutamate. This compound directly blocks this process.
PI3K/Akt/mTOR Signaling Pathway
BCATc activity is linked to the regulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[6] Upregulation of BCATc can activate this pathway, while its inhibition can lead to its downregulation.[6]
Crosstalk with Ras/ERK Pathway
BCATc has been shown to modulate the crosstalk between the PI3K/Akt and Ras/ERK signaling pathways.[6] Overexpression of BCATc can lead to the activation of the PI3K/Akt pathway while simultaneously attenuating the Ras/ERK pathway.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
BCATc Enzymatic Activity Assay
This protocol is adapted from methods used to measure branched-chain aminotransferase activity.
Objective: To determine the in vitro inhibitory activity of this compound on BCATc.
Materials:
-
Recombinant human or rat BCATc enzyme
-
This compound
-
L-Leucine
-
α-Ketoglutarate
-
Glutamate dehydrogenase (GDH)
-
NADH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the reaction buffer.
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
L-Leucine (substrate)
-
α-Ketoglutarate (co-substrate)
-
NADH
-
Glutamate dehydrogenase (coupling enzyme)
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the BCATc enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of glutamate production by BCATc.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound.
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2, neuronal cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48 hours).
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt/mTOR.
Objective: To analyze changes in protein expression and phosphorylation in response to BCATc inhibition.
Materials:
-
Cells or tissue lysates treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues and determine the protein concentration using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Conclusion
This compound is a valuable research tool for elucidating the roles of BCATc in health and disease. Its selectivity and in vivo efficacy make it a promising lead compound for the development of therapeutics for neurodegenerative disorders, certain cancers, and metabolic diseases. Further research, including the disclosure of a detailed and scalable synthesis protocol, will be crucial for advancing its potential clinical applications.
References
An In-depth Technical Guide to Cytosolic Branched-Chain Aminotransferase (BCATc) Expression in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain aminotransferases (BCATs) are critical enzymes that catalyze the initial, reversible step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. This transamination reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate. In the brain, this process is a major source of de novo glutamate synthesis, accounting for at least 30% of the nitrogen required.[1]
There are two primary isoforms of BCAT: a mitochondrial form (BCATm) and a cytosolic form (BCATc), encoded by the BCAT1 gene. In the central nervous system (CNS), BCATc is predominantly expressed in neurons, while BCATm is found in astrocytes and vascular endothelial cells.[2][3][4][5] BCATc's localization within glutamatergic and GABAergic neurons underscores its pivotal role in modulating the pools of glutamate available for neurotransmission and for the synthesis of the inhibitory neurotransmitter GABA.[2][3]
Given the central role of glutamate excitotoxicity, metabolic dysfunction, and neurotransmitter imbalance in the pathology of many neurodegenerative diseases, the study of BCATc expression and BCAA metabolism has become a critical area of investigation.[6] Dysregulation of this pathway can have profound effects on neuronal health and survival. This guide provides a comprehensive overview of the current findings on BCATc expression in prominent neurodegenerative disease models, detailed experimental protocols for its analysis, and visualizations of the key pathways involved.
BCATc Expression in Neurodegenerative Disease Models
The expression of BCATc exhibits distinct patterns of alteration across different neurodegenerative conditions and the models used to study them. These changes suggest a complex and context-dependent role for BCAA metabolism in disease pathogenesis.
In Alzheimer's Disease, studies on post-mortem human brain tissue consistently show an increase in BCATc expression, particularly in the hippocampus, a region critical for memory and severely affected in AD. This suggests a potential upregulation of BCAA catabolism as a compensatory or pathogenic mechanism. In contrast, findings from some mouse models indicate a reduction in BCATc expression, which has been linked to the activation of mTOR signaling and subsequent Tau pathology. This discrepancy highlights potential differences between human pathology and specific animal models.
Table 1: BCATc Expression in Alzheimer's Disease Models
| Disease Model | Brain Region | Change in BCATc Expression | Method of Detection | Reference |
|---|---|---|---|---|
| Human Post-mortem Brain | Hippocampus | ▲ 28% increase | Not Specified | [7][8] |
| Human Post-mortem Brain | Hippocampus | ▲ 36% increase | Western Blot | [9][10] |
| Human Post-mortem Brain | Hippocampus (CA1, CA4) | ▲ Significant increase | Immunohistochemistry | [9][10] |
| 3xTg-AD Mouse Model | Brain | ▼ Reduced expression | Not Specified | [8] |
| AD Mouse Model | Brain | ▼ Down-regulated | Western Blot, qPCR |[11] |
In contrast to Alzheimer's Disease, research in Parkinson's Disease points towards a reduction in BCATc expression. Studies have found that BCATc (BCAT1) levels are decreased in the substantia nigra of sporadic PD patients, the brain region characterized by the profound loss of dopaminergic neurons.[12][13][14] This reduction is hypothesized to increase mitochondrial respiration and neuronal damage, contributing to neurodegeneration.[13]
Table 2: BCATc Expression in Parkinson's Disease Models
| Disease Model | Brain Region | Change in BCATc Expression | Method of Detection | Reference |
|---|
| Human Sporadic PD | Substantia Nigra | ▼ Reduced expression | Not Specified |[12][13][14] |
The role of BCATc in Huntington's Disease appears to be more nuanced. In the R6/2 mouse model, a common model for HD research, the protein levels of BCATc remain unchanged in the striatum and cerebral cortex.[15] However, these same studies report an overall increase in BCAT activity, suggesting that while the enzyme quantity is stable, its catalytic function may be enhanced through post-translational modifications or other regulatory mechanisms.[15][16] This points to a dysregulation in BCAA metabolism that is not driven by changes in BCATc protein expression alone.
Table 3: BCATc Expression in Huntington's Disease Models
| Disease Model | Brain Region | Change in BCATc Expression | Method of Detection | Reference |
|---|
| R6/2 Mouse Model | Striatum, Cerebral Cortex | ▬ Unaltered protein levels | Not Specified |[15] |
Direct quantitative data on BCATc expression levels in ALS models is limited. Research has primarily focused on the broader role of BCAA metabolism. Some studies suggest that excessive BCAA intake can be neurotoxic and may exacerbate motor deficits in the G93A-SOD1 mouse model of ALS.[17] Other work has pointed to a potential neuroprotective role for BCATc, noting that its upregulation has been linked to cell survival in other neuronal injury models.[18] The precise changes in BCATc expression within the context of ALS remain an area for further investigation.
Signaling Pathways and Visualizations
BCATc is a central node in cellular metabolism, directly influencing neurotransmitter synthesis and intersecting with major signaling pathways implicated in neurodegeneration.
The canonical function of BCATc is to initiate BCAA catabolism, which serves as a primary pathway for producing glutamate in neurons. This is fundamental for maintaining the neurotransmitter pool.
Caption: Core enzymatic function of BCATc in neuronal glutamate synthesis.
In some AD models, a defect in BCAA metabolism, characterized by BCATc downregulation, leads to an accumulation of BCAAs. Leucine, in particular, is a potent activator of the mTOR (mechanistic target of rapamycin) signaling pathway.[11] Chronic activation of mTOR can lead to the hyperphosphorylation of the Tau protein, a key pathological hallmark of Alzheimer's disease.[11][14]
Caption: Proposed BCATc-mTOR signaling cascade in Alzheimer's disease pathology.
Experimental Protocols
Accurate quantification and localization of BCATc expression are essential for research in this field. The following sections provide detailed methodologies for key experimental techniques.
Western blotting is used to separate proteins by size and quantify the expression level of BCATc in tissue or cell lysates.
Caption: Standard experimental workflow for Western Blot analysis of BCATc.
Methodology:
-
Sample Preparation (Lysate):
-
Homogenize frozen brain tissue or lyse cultured cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Incubate on ice for 30 minutes with periodic vortexing.[20]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[20]
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit.[19][21]
-
Prepare serial dilutions of a known standard (e.g., Bovine Serum Albumin) to generate a standard curve.
-
Based on the concentrations, normalize all samples by diluting them in lysis buffer and 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[22]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody specific for BCATc, diluted in blocking buffer, overnight at 4°C with gentle agitation.[22]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.[20]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize BCATc band intensity to a loading control protein (e.g., β-actin, GAPDH, or β-Tubulin).
-
IHC is used to visualize the distribution and localization of BCATc protein within the cellular architecture of brain tissue sections.
Methodology (Free-Floating Sections):
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a 30% sucrose solution.
-
Section the frozen brain into 30-40 µm thick coronal or sagittal sections using a cryostat or freezing microtome.[23]
-
Store the free-floating sections in a cryoprotectant solution at -20°C until use.
-
-
Staining Procedure:
-
Wash sections three times in PBS to remove the storage solution.
-
Perform antigen retrieval if necessary (e.g., by heating sections in 10 mM sodium citrate buffer, pH 6.0).[24]
-
Permeabilize the sections and block non-specific antibody binding by incubating for 1-2 hours at room temperature in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5-10% normal goat serum).[23][25]
-
Incubate the sections with the primary antibody against BCATc, diluted in antibody solution (blocking solution with a lower serum concentration), for 24-48 hours at 4°C.[23]
-
Wash the sections thoroughly three times for 10 minutes each in PBS with 0.1% Triton X-100.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit), diluted in antibody solution, for 2 hours at room temperature in the dark.[25]
-
Wash the sections again three times for 10 minutes each in PBS.
-
(Optional) Counterstain cell nuclei with DAPI for 10 minutes.
-
-
Mounting and Imaging:
-
Mount the stained sections onto gelatin-coated glass slides.
-
Allow the slides to air dry, then coverslip using an anti-fade mounting medium.
-
Image the sections using a confocal or fluorescence microscope.
-
qPCR is a sensitive method to quantify the mRNA transcript levels of the BCAT1 gene, providing insight into its transcriptional regulation.
Methodology (Two-Step RT-qPCR):
-
RNA Isolation:
-
Dissect the brain region of interest and immediately stabilize the tissue in an RNA-protective reagent (e.g., RNAlater) or snap-freeze in liquid nitrogen.
-
Extract total RNA from the tissue using a column-based kit (e.g., RNeasy Kit) or a TRIzol-based method, including a DNase I treatment step to eliminate genomic DNA contamination.
-
-
cDNA Synthesis (Reverse Transcription):
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.[26]
-
-
qPCR Reaction:
-
Prepare the qPCR master mix for each primer set. For a typical 20 µL reaction, combine: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 5 µL of diluted cDNA template (e.g., 1:10 dilution), and 3 µL of nuclease-free water.[27]
-
Run all samples, standards, and no-template controls in duplicate or triplicate.
-
Use a qPCR instrument with the following typical thermal cycling conditions:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.[27]
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative expression of the BCAT1 gene using the delta-delta Ct (2-ΔΔCt) method.[28]
-
Normalize the expression of BCAT1 to one or more stable housekeeping genes (e.g., Actb, Gapdh, Hprt). The final data represents the fold change in BCAT1 expression in the experimental group relative to the control group.
-
References
- 1. Widespread neuronal expression of branched-chain aminotransferase in the CNS: implications for leucine/glutamate metabolism and for signaling by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Branched-chain amino acids and neurotransmitter metabolism: expression of cytosolic branched-chain aminotransferase (BCATc) in the cerebellum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Expression of mitochondrial branched-chain aminotransferase and α-keto-acid dehydrogenase in rat brain: implications for neurotransmitter metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential roles of branched-chain amino acids in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional Metabolic Mapping Reveals Highly Active Branched-Chain Amino Acid Metabolism in Human Astrocytes, Which Is Impaired in iPSC-Derived Astrocytes in Alzheimer's Disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Regional Increase in the Expression of the BCAT Proteins in Alzheimer's Disease Brain: Implications in Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regional Increase in the Expression of the BCAT Proteins in Alzheimer's Disease Brain: Implications in Glutamate Toxicity : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 11. Defect of branched-chain amino acid metabolism promotes the development of Alzheimer’s disease by targeting the mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 15. Enhanced cerebral branched-chain amino acid metabolism in R6/2 mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced cerebral branched-chain amino acid metabolism in R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Branched-Chain Aminotransferase Proteins: Novel Redox Chaperones for Protein Disulfide Isomerase–Implications in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. addgene.org [addgene.org]
- 21. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Immunohistochemistry (IHC) protocol [hellobio.com]
- 24. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 25. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 26. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 28. gene-quantification.de [gene-quantification.de]
The Biological Function of Cytosolic Branched-Chain Aminotransferase (BCAT1): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cytosolic Branched-Chain Aminotransferase (BCAT1) is a pivotal enzyme in cellular metabolism, primarily catalyzing the reversible transamination of branched-chain amino acids (BCAAs). While its mitochondrial counterpart, BCAT2, is ubiquitously expressed, BCAT1 exhibits a more restricted expression pattern, notably in the brain, placenta, and various cancer types.[1][2] Beyond its fundamental role in BCAA homeostasis and nitrogen shuttling, BCAT1 has emerged as a critical regulator of major signaling pathways, including PI3K/AKT/mTOR and HIF-1α, and an influential factor in epigenetic modulation. Its dysregulation is intimately linked to the pathogenesis of numerous diseases, most prominently cancer, where it supports tumorigenicity, metabolic reprogramming, and therapeutic resistance. This document provides an in-depth examination of BCAT1's core functions, its intricate involvement in cellular signaling, its role in disease, and the experimental methodologies used for its study.
Core Enzymatic Function
BCAT1, also known as branched-chain amino-acid aminotransferase 1, is the cytosolic enzyme that catalyzes the first and reversible step in BCAA catabolism.[3][4] This reaction involves the transfer of an α-amino group from a BCAA (leucine, isoleucine, or valine) to α-ketoglutarate (α-KG).[1] This process yields a branched-chain α-keto acid (BCKA) and glutamate.[1][3] The reversibility of this reaction is crucial; BCAT1 can also synthesize BCAAs from BCKAs and glutamate, a function that is particularly important in cancer cells for maintaining the intracellular BCAA pool.[4][5]
The primary reactions catalyzed by BCAT1 are:
-
L-leucine + α-ketoglutarate ⇌ 4-methyl-2-oxopentanoate + L-glutamate[3][6]
-
L-isoleucine + α-ketoglutarate ⇌ (S)-3-methyl-2-oxopentanoate + L-glutamate[6]
-
L-valine + α-ketoglutarate ⇌ 3-methyl-2-oxobutanoate + L-glutamate[6]
Caption: Reversible transamination catalyzed by BCAT1.
Integration with Cellular Metabolism and Signaling
BCAT1 is strategically positioned at the crossroads of amino acid metabolism, central carbon metabolism, and cellular signaling. Its activity directly influences the intracellular concentrations of key metabolites like BCAAs, glutamate, and α-KG, which in turn act as signaling molecules or substrates for critical cellular processes.
The PI3K/AKT/mTOR Signaling Axis
A significant body of research highlights BCAT1 as a potent activator of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[5] In various cancers, including gastric, breast, and glioblastoma, elevated BCAT1 expression promotes the activation of this cascade.[5] For instance, in gastric cancer, BCAT1 activates PI3K/AKT/mTOR signaling, which subsequently promotes proliferation, invasion, and angiogenesis.[5][7][8] The mechanism is often linked to BCAT1's ability to modulate BCAA levels, particularly leucine, which is a known activator of the mTORC1 complex.[9] In some contexts, BCAT1 promotes BCAA synthesis, thereby sustaining mTORC1 activity and driving anabolic processes required for tumor growth.[4][10]
References
- 1. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCAT1 controls embryonic neural stem cells proliferation and differentiation in the upper layer neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched chain amino acid transaminase 1 - Wikipedia [en.wikipedia.org]
- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 6. uniprot.org [uniprot.org]
- 7. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
Structural Analysis of the Cytosolic Branched-Chain Aminotransferase (BCATc) Inhibitor 2 Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth structural and functional analysis of the binding site for Inhibitor 2 within the human cytosolic branched-chain aminotransferase (hBCATc). While a crystal structure of hBCATc in complex with Inhibitor 2 is not publicly available, this paper leverages the existing high-resolution crystal structure of hBCATc in complex with another ligand to elucidate the key features of the active site. By combining structural data, quantitative binding information, and detailed experimental methodologies, this document serves as a comprehensive resource for researchers engaged in the development of novel BCATc inhibitors for therapeutic applications, particularly in the context of neurodegenerative diseases.
Introduction
Branched-chain amino acid aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. In mammals, two isoforms exist: a mitochondrial (BCATm) and a cytosolic (BCATc) form. The cytosolic isoform, hBCATc, is of particular interest as a drug target due to its significant role in glutamate synthesis in the brain. Dysregulation of glutamate homeostasis is implicated in the pathophysiology of various neurodegenerative disorders.
BCATc Inhibitor 2 has been identified as a potent and selective inhibitor of hBCATc, demonstrating neuroprotective effects in preclinical models.[1][2] A thorough understanding of the structural basis for its interaction with the hBCATc binding site is paramount for the rational design of next-generation inhibitors with improved potency and selectivity. This guide provides a detailed examination of the hBCATc active site, drawing upon available structural data to infer the binding mode of Inhibitor 2.
Quantitative Analysis of Inhibitor Binding
The inhibitory activity of this compound has been quantified against both human and rat orthologs of the cytosolic and mitochondrial isoforms. This data highlights the inhibitor's potency and selectivity for the cytosolic enzyme.
| Inhibitor | Target | Species | IC50 (µM) | Reference |
| This compound | BCATc | Human | 0.8 ± 0.05 | [2] |
| This compound | BCATc | Rat | 0.2 ± 0.02 | [2] |
| This compound | BCATm | Rat | 3.0 ± 0.5 | [2] |
Table 1: Inhibitory activity of this compound.
Structural Analysis of the hBCATc Active Site
The crystal structure of human BCATc, while not available with Inhibitor 2, has been solved in complex with the anticonvulsant drug gabapentin (PDB ID: 2COJ) at a resolution of 2.40 Å.[3] This structure provides a detailed view of the active site architecture and the key residues involved in ligand recognition and catalysis.
Overall Architecture
hBCATc is a homodimer, with each monomer consisting of a large and a small domain. The active site is located at the interface of these two domains and in close proximity to the dimer interface. A crucial cofactor, pyridoxal-5'-phosphate (PLP), is covalently bound to a conserved lysine residue (Lys202) via a Schiff base linkage in the active site of each monomer.[4]
Key Active Site Residues
The binding pocket of hBCATc is a well-defined cavity lined by a combination of hydrophobic and polar residues, which accommodate the branched-chain amino acid substrates. Key residues that shape the active site and are likely to interact with inhibitors include:
-
PLP-binding Lysine: Lys202 anchors the PLP cofactor.
-
Hydrophobic Shelf: Residues such as Tyr70, Phe75, and Tyr141 form a hydrophobic surface that interacts with the branched alkyl side chains of the substrates.
-
Polar Contacts: Residues like Tyr207 and Glu237 form hydrogen bonds with the PLP cofactor, and other polar residues are available for interaction with the functional groups of inhibitors.
-
CXXC Motif: A redox-sensitive CXXC motif (Cys315 and Cys318 in hBCATm) is present in mammalian BCATs and is believed to play a regulatory role.[4]
-
Flexible Loop: A flexible loop region contributes to enclosing the active site upon ligand binding, suggesting a degree of induced fit in the binding mechanism.[3][5]
Inferred Binding Mode of this compound
This compound is a sulfonyl hydrazide derivative. Based on the known structure of the hBCATc active site from the gabapentin complex (PDB: 2COJ), a putative binding mode for Inhibitor 2 can be proposed. The inhibitor likely occupies the same hydrophobic pocket as the BCAA substrates. The sulfonyl group may form hydrogen bonds with polar residues in the active site, while the aromatic and benzofuran moieties would be well-positioned to engage in hydrophobic and stacking interactions with the aromatic residues lining the pocket.
The following diagram illustrates the key components of the hBCATc catalytic cycle, which inhibitors like Inhibitor 2 disrupt.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the methodologies for key experiments in the study of BCATc inhibitors.
Recombinant hBCATc Expression and Purification
A standard protocol for obtaining purified hBCATc for structural and biochemical studies involves the following steps:
-
Cloning: The full-length cDNA of human BCAT1 is cloned into an E. coli expression vector, often with an N-terminal polyhistidine tag to facilitate purification.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.
-
Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged hBCATc binds to the column, and non-specifically bound proteins are washed away. The target protein is then eluted using a buffer containing a high concentration of imidazole.
-
Further Purification: For structural studies, further purification steps such as ion-exchange and size-exclusion chromatography are often employed to achieve a high degree of homogeneity.
-
Protein Characterization: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometric method or a protein assay.
The following diagram outlines a typical workflow for recombinant protein purification.
X-ray Crystallography
The determination of the three-dimensional structure of the hBCATc-inhibitor complex is achieved through X-ray crystallography.
-
Crystallization: Purified hBCATc is mixed with the inhibitor in a stoichiometric excess. This complex is then subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A range of precipitants, buffers, and additives are tested to identify conditions that yield well-ordered crystals.
-
Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a known structure of a homologous protein as a search model. The initial model is then refined against the experimental data to improve its fit to the electron density map. The inhibitor molecule is built into the electron density in the active site.
-
Validation: The final structure is validated to ensure its stereochemical quality and agreement with the experimental data.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for characterizing the thermodynamics of inhibitor binding.
-
Sample Preparation: Purified hBCATc is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.
-
Titration: A series of small injections of the inhibitor solution are made into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide valuable information on the inhibitor binding site and conformational changes in solution.
-
Sample Preparation: Uniformly ¹⁵N- or ¹³C/¹⁵N-labeled hBCATc is required for protein-observed NMR experiments.
-
Chemical Shift Perturbation (CSP): A series of 2D ¹H-¹⁵N HSQC spectra of the labeled protein are recorded upon titration with the inhibitor. Changes in the chemical shifts of specific amide protons and nitrogens upon inhibitor binding identify the residues in and around the binding site.
-
Structure Determination: For smaller proteins or complexes, nuclear Overhauser effect (NOE) based experiments can be used to determine intermolecular distance restraints for calculating the three-dimensional structure of the protein-inhibitor complex in solution.
Signaling Pathways and Logical Relationships
The inhibition of hBCATc has downstream effects on cellular signaling pathways, particularly those related to glutamate metabolism and neurotransmission. The following diagram illustrates the logical relationship between BCATc activity, glutamate levels, and neuronal excitotoxicity, a key process in neurodegeneration.
Conclusion
The structural analysis of the hBCATc active site, informed by the crystal structure with gabapentin, provides a robust framework for understanding the binding of Inhibitor 2. The active site is a well-defined pocket with both hydrophobic and polar features, offering multiple opportunities for inhibitor interactions. The quantitative data confirms the potency and selectivity of Inhibitor 2 for the cytosolic isoform. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate the structure-activity relationships of BCATc inhibitors. Future work to obtain a co-crystal structure of hBCATc with Inhibitor 2 would provide definitive insights into its binding mode and pave the way for the structure-based design of even more effective therapeutic agents for neurodegenerative diseases.
References
- 1. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. rcsb.org [rcsb.org]
- 4. The structure of human mitochondrial branched-chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebi.ac.uk [ebi.ac.uk]
In Vitro Characterization of BCATc Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of BCATc Inhibitor 2, a potent and selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BCATc for neurodegenerative and metabolic diseases.
Core Concepts: The Role of BCATc
Branched-chain amino acid transferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. They catalyze the reversible transamination of BCAAs to their corresponding α-keto acids, a critical step in both BCAA catabolism and the synthesis of the neurotransmitter glutamate. In mammals, two isoforms exist: a mitochondrial (BCATm) and a cytosolic (BCATc) form. BCATc is predominantly expressed in the brain and is involved in regulating the synthesis of glutamate for neuronal excitation. Consequently, inhibition of BCATc presents a promising therapeutic strategy for neurological disorders characterized by glutamatergic system disturbances.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro activity of this compound.
Table 1: Biochemical Assay Data - Enzyme Inhibition
| Target | Species | Assay Type | IC50 (µM) |
| BCATc | Human | Recombinant Enzyme | 0.8 ± 0.05 |
| BCATc | Rat | Recombinant Enzyme | 0.2 ± 0.02 |
| BCATm | Rat | Crude Mitochondrial Prep | 3.0 ± 0.5 |
Table 2: Cellular Assay Data
| Assay | Cell Line | Parameter | IC50 / Effect |
| Calcium Influx | Neuronal Cultures | Inhibition of glutamate uptake-induced calcium influx | 4.8 ± 1.2 µM |
| Cytotoxicity | LO2 and HepG2 | Cell Viability (up to 20 µM for 48h) | No obvious cytotoxicity |
| Lipid Accumulation | Oleic Acid-induced LO2 and HepG2 | Reduction of lipid droplets, TC, and TG | Significant reduction at 10 and 20 µM |
| Apoptosis | Oleic Acid-induced LO2 | Annexin V/PI Staining | Significant reduction in apoptosis at 10 and 20 µM |
| Mitochondrial Function | Oleic Acid-induced LO2 | Mitochondrial ROS Production | Alleviated OA-induced increase |
| Mitochondrial Membrane Potential | Ameliorated OA-induced disruption |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
BCATc Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human and rat BCATc.
Materials:
-
Recombinant human BCATc and rat BCATc
-
L-leucine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
NAD+
-
Leucine dehydrogenase
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-leucine, α-ketoglutarate, PLP, and NAD+.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant BCATc enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Add leucine dehydrogenase to the wells. This enzyme will catalyze the oxidative deamination of the remaining L-leucine, with the concomitant reduction of NAD+ to NADH.
-
Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH and is inversely proportional to BCATc activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Calcium Influx Assay in Neuronal Cultures
Objective: To assess the effect of this compound on calcium influx in neuronal cells following the inhibition of glutamate uptake.
Materials:
-
Primary neuronal cultures (e.g., rat cortical neurons)
-
Glutamate uptake inhibitor (e.g., L-trans-PDC)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture primary neurons on poly-D-lysine coated plates until a mature network is formed.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Induce calcium influx by adding a glutamate uptake inhibitor, which increases extracellular glutamate concentrations.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader or microscope.
-
The peak fluorescence intensity is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the calcium influx for each inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To evaluate the cytotoxicity of this compound on hepatic cell lines.[1]
Materials:
-
LO2 and HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed LO2 or HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20 µM) for 48 hours.[1]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Oil Red O Staining for Lipid Accumulation
Objective: To visualize and quantify the effect of this compound on oleic acid-induced lipid accumulation in hepatic cells.[1]
Materials:
-
LO2 and HepG2 cells
-
DMEM with 10% FBS
-
Oleic acid (OA)
-
This compound
-
10% formalin
-
60% isopropanol
-
Oil Red O staining solution
-
Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Induce lipid accumulation by treating the cells with 0.5 mM oleic acid for 48 hours, with or without co-treatment with this compound (e.g., 10, 20 µM).[1]
-
Wash the cells with PBS and fix with 10% formalin.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the Oil Red O can be extracted with isopropanol and the absorbance measured.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression of proteins involved in apoptosis and cellular signaling.[1]
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-AKT, AKT, p-JNK, JNK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: BCATc metabolic pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro characterization of this compound.
Caption: Signaling pathways affected by this compound in an NAFLD model.
References
Therapeutic Potential of Cytosolic Branched-Chain Aminotransferase (BCATc) Inhibition in Non-Alcoholic Fatty Liver Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant unmet need for effective pharmacological interventions. Emerging preclinical evidence points to the dysregulation of branched-chain amino acid (BCAA) metabolism as a key contributor to NAFLD pathogenesis. Cytosolic branched-chain aminotransferase (BCATc), an enzyme primarily responsible for the initial step in BCAA catabolism in specific tissues, has been identified as a potential therapeutic target. This technical guide provides a comprehensive overview of the rationale and current evidence supporting BCATc inhibition as a novel strategy for NAFLD treatment. We delve into the molecular mechanisms, summarize the existing in vitro data, and propose a detailed experimental framework for future in vivo validation. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring this promising therapeutic avenue.
Introduction: The Role of BCAA Metabolism in NAFLD
NAFLD encompasses a spectrum of liver conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathophysiology of NAFLD is complex and multifactorial, involving insulin resistance, de novo lipogenesis, oxidative stress, and inflammation.[1]
Recent metabolomic studies have revealed a strong association between elevated circulating levels of BCAAs (leucine, isoleucine, and valine) and the presence and severity of NAFLD.[2][3] While BCAAs are essential amino acids, their excessive accumulation and subsequent catabolism can contribute to lipotoxicity and metabolic stress in the liver.
BCATs are the gatekeeper enzymes in BCAA catabolism, catalyzing the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs). Two isoforms exist: the mitochondrial (BCATm or BCAT2) and the cytosolic (BCATc or BCAT1). While BCATm is widely expressed, BCATc has a more restricted tissue distribution, with notable expression in the brain and, importantly, in the liver under certain pathological conditions.[4] Overexpression of BCATc has been observed in patients with NAFLD, suggesting its potential involvement in the disease's progression.[5]
Mechanism of Action: How BCATc Inhibition May Ameliorate NAFLD
The therapeutic rationale for inhibiting BCATc in NAFLD is centered on mitigating the detrimental effects of excessive BCAA catabolism within hepatocytes. The proposed mechanisms include:
-
Reduction of Lipogenesis: In vitro studies suggest that the inhibition of BCATc can down-regulate the expression of key lipogenic genes. This is potentially mediated through the modulation of critical transcription factors like Sterol Regulatory Element-Binding Protein 1 (SREBP1).[4][6] By reducing the hepatic synthesis of fatty acids, BCATc inhibition could directly address the hallmark of NAFLD – steatosis.
-
Alleviation of Mitochondrial Dysfunction and Oxidative Stress: The accumulation of lipid intermediates in NAFLD leads to mitochondrial stress and the generation of reactive oxygen species (ROS). Preclinical data indicates that BCATc inhibition can preserve mitochondrial function by mitigating oleic acid-induced mitochondrial ROS production and maintaining the mitochondrial membrane potential.[4][7]
-
Inhibition of Apoptosis: Lipotoxicity in NAFLD can trigger hepatocyte apoptosis, a key feature in the progression to NASH. BCATc inhibition has been shown to attenuate oleic acid-induced apoptosis in hepatic cells. This is achieved by modulating key signaling pathways involved in cell survival and death, such as the AKT/ERK and Bcl2/Bax/Caspase signaling cascades.[4][6]
Preclinical Evidence: In Vitro Studies
To date, the direct investigation of BCATc inhibitors in NAFLD has been limited to in vitro models. The most studied compound is a selective BCATc inhibitor referred to as "BCATc Inhibitor 2".[4][6][8][9]
Effects on Hepatic Steatosis
In cellular models of NAFLD using oleic acid-induced lipid accumulation in HepG2 and LO2 human liver cell lines, treatment with this compound has demonstrated a significant reduction in intracellular lipid droplets.[4] This was accompanied by a decrease in the intracellular levels of triglycerides and total cholesterol.
Modulation of Gene Expression
Quantitative PCR (qPCR) analyses in these cellular models have revealed that this compound treatment leads to the downregulation of key genes involved in de novo lipogenesis.
| Gene Target | Function | Effect of this compound |
| SREBP1 | Master transcriptional regulator of lipogenesis | Downregulation[4][6] |
| ACLY | ATP citrate lyase | Downregulation[4] |
| FASN | Fatty acid synthase | Downregulation[4] |
| ACC | Acetyl-CoA carboxylase | Downregulation[4] |
| SCD1 | Stearoyl-CoA desaturase-1 | Downregulation[4] |
Impact on Apoptosis and Mitochondrial Function
Treatment with this compound has been shown to protect hepatic cells from oleic acid-induced apoptosis. This is evidenced by a reduction in the apoptotic rate and modulation of apoptosis-related proteins.[4] Furthermore, the inhibitor helped maintain mitochondrial membrane potential and reduced the production of mitochondrial reactive oxygen species.[4]
Signaling Pathways Implicated in the Therapeutic Effect of BCATc Inhibition
The beneficial effects of BCATc inhibition in in vitro NAFLD models appear to be mediated through the modulation of several key signaling pathways.
AKT/JNK Signaling
The PI3K/AKT pathway is a crucial regulator of cell survival and metabolism. Conversely, the c-Jun N-terminal kinase (JNK) pathway is often activated in response to cellular stress and can promote apoptosis. In vitro studies have shown that this compound can alleviate the oleic acid-induced phosphorylation of both AKT and JNK, suggesting a rebalancing of these pro-survival and pro-apoptotic signals.[4][10]
Bcl2/Bax/Caspase Axis
This pathway is central to the intrinsic apoptotic process. This compound has been observed to counteract the oleic acid-induced decrease in the anti-apoptotic protein Bcl2 and the increase in the pro-apoptotic protein Bax.[4] This modulation of the Bcl2/Bax ratio, along with the inhibition of caspase-3 and caspase-9 activation, points to a direct anti-apoptotic effect of BCATc inhibition.[4][6]
Proposed In Vivo Experimental Protocol for Evaluating BCATc Inhibitors in a NAFLD Mouse Model
The lack of in vivo data for BCATc inhibitors in the context of NAFLD is a significant knowledge gap. To address this, we propose a comprehensive experimental protocol to evaluate the efficacy of a BCATc inhibitor in a diet-induced mouse model of NAFLD.
Animal Model
The high-fat diet (HFD) induced model in C57BL/6J mice is a widely accepted and relevant model that mimics many of the metabolic features of human NAFLD.[1][11][12]
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: 60 kcal% fat diet for 16-24 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group will receive a standard chow diet.
-
Treatment Groups:
-
Group 1: Chow diet + Vehicle
-
Group 2: HFD + Vehicle
-
Group 3: HFD + BCATc Inhibitor (e.g., this compound) at a low dose
-
Group 4: HFD + BCATc Inhibitor at a high dose
-
-
Administration: The BCATc inhibitor or vehicle will be administered daily via oral gavage for the last 8-12 weeks of the diet regimen.
Key Experimental Procedures and Endpoints
A multi-faceted approach will be employed to assess the therapeutic efficacy of the BCATc inhibitor.
-
Body Weight and Food Intake: Monitored weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at baseline and at the end of the treatment period to assess systemic insulin sensitivity.
-
Serum Analysis: At sacrifice, blood will be collected for the measurement of:
-
Liver enzymes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).
-
Lipid profile: Triglycerides, total cholesterol, HDL, LDL.
-
Glucose and insulin.
-
-
H&E Staining: To assess steatosis, inflammation, and hepatocyte ballooning.[13][14]
-
Oil Red O Staining: For specific visualization and quantification of neutral lipid accumulation.[14]
-
Sirius Red Staining: To evaluate and quantify collagen deposition as a measure of fibrosis.[13]
-
NAFLD Activity Score (NAS): A composite score will be calculated based on the histological evaluation.
-
Triglyceride and Cholesterol Content: Quantified from liver homogenates.
-
RNA will be extracted from liver tissue to quantify the expression of genes involved in:
-
Lipogenesis: Srebf1, Acly, Fasn, Acc, Scd1.[15]
-
Fatty Acid Oxidation: Ppara, Cpt1a.
-
Inflammation: Tnf, Il6, Ccl2.
-
Fibrosis: Tgf-β, Col1a1, Acta2.
-
-
Protein lysates from liver tissue will be analyzed to determine the levels and phosphorylation status of key proteins in the following pathways:
Statistical Analysis
Data will be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests for multiple group comparisons. A p-value of <0.05 will be considered statistically significant.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of BCATc Inhibition in NAFLD
Caption: Proposed signaling pathway of BCATc inhibition in NAFLD.
Experimental Workflow for In Vivo Evaluation
Caption: Proposed experimental workflow for in vivo evaluation of a BCATc inhibitor.
Clinical Landscape and Future Directions
Currently, there are no FDA-approved therapies specifically for NAFLD or NASH. The clinical development pipeline is robust, with several candidates in late-stage trials targeting various aspects of the disease, including metabolic dysregulation, inflammation, and fibrosis.[5][17][18][19] These include GLP-1 receptor agonists, FGF21 analogs, and THR-β agonists.
The exploration of BCATc inhibition for NAFLD is still in its nascent, preclinical stages. The lack of in vivo and clinical data precludes any definitive statements on its therapeutic potential in humans. However, the strong mechanistic rationale and promising in vitro results warrant further investigation.
Future research should focus on:
-
In vivo proof-of-concept studies: Utilizing the experimental design outlined above to determine the efficacy and safety of BCATc inhibitors in relevant animal models of NAFLD.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of BCATc inhibitors and to establish a clear relationship between drug exposure and therapeutic effect.
-
Toxicology studies: To assess the safety profile of long-term BCATc inhibition.
-
Combination therapies: Exploring the potential of combining BCATc inhibitors with other NAFLD drugs that have complementary mechanisms of action.
Conclusion
The inhibition of BCATc presents a novel and mechanistically compelling strategy for the treatment of NAFLD. The available in vitro data suggests that this approach can favorably impact key pathological features of the disease, including steatosis, mitochondrial dysfunction, and apoptosis. While the absence of in vivo and clinical data is a current limitation, the detailed experimental protocol proposed in this guide provides a clear path forward for the preclinical validation of this therapeutic target. Continued research in this area holds the promise of delivering a new class of therapeutics for patients suffering from NAFLD and its progressive complications.
References
- 1. Metabolomics Facilitates New Discovery of Liver Cancer - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tvst.arvojournals.org [tvst.arvojournals.org]
- 8. Comparative Transcriptomic Analysis of Three Common Liver Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonalcoholic Steatohepatitis and Endpoints in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insulins | The cytosolic branched-chain amino transferase 1 (BCAT1/BCATc) inhibitor reduces mitochondrial capacity in a myotube model of insulin resistance | springermedicine.com [springermedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. thomassci.com [thomassci.com]
- 15. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Liver-Specific β-Catenin Knockout Mice Exhibit Defective Bile Acid and Cholesterol Homeostasis and Increased Susceptibility to Diet-Induced Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. isrctn.com [isrctn.com]
- 19. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
BCATc Inhibitor 2: A Technical Guide to its Effects on Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BCATc Inhibitor 2, a selective inhibitor of cytosolic branched-chain aminotransferase (BCATc), and its impact on mitochondrial dysfunction. Disordered metabolism of branched-chain amino acids (BCAAs) has been implicated in various pathologies, including non-alcoholic fatty liver disease (NAFLD), making the enzymes in this pathway attractive therapeutic targets.[1][2][3] this compound is a sulfonyl hydrazide compound with demonstrated efficacy in cellular models, offering a promising tool for research and potential drug development.[4] This document synthesizes the current understanding of its mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Mechanism of Action and Mitochondrial Effects
BCATc, encoded by the BCAT1 gene, catalyzes the reversible transamination of the three essential BCAAs—leucine, isoleucine, and valine.[5][6][7] this compound selectively inhibits this cytosolic isoform with IC50 values of 0.81 µM for the human enzyme and 0.2 µM for the rat enzyme, showing 15-fold selectivity over its mitochondrial counterpart, BCATm.[4]
The primary body of evidence for its effects on mitochondrial dysfunction comes from studies using an oleic acid (OA)-induced cellular model of NAFLD in human liver cells (LO2 and HepG2).[1][8] In this context, OA induces significant cellular stress, leading to lipotoxicity, mitochondrial damage, and apoptosis.[1][2][3] this compound has been shown to counteract these pathological changes by preserving mitochondrial integrity.
The key protective effects on mitochondria include:
-
Amelioration of Oxidative Stress: The inhibitor significantly reduces the generation of mitochondrial reactive oxygen species (ROS) that is induced by OA treatment.[1][2][3]
-
Preservation of Mitochondrial Membrane Potential (ΔΨm): It prevents the OA-induced disruption and depolarization of the mitochondrial membrane, a critical event in the apoptotic cascade.[1][2][3][8]
By maintaining mitochondrial function, this compound effectively mitigates downstream events such as the activation of the Bcl2/Bax/Caspase apoptotic axis.[1][8]
Quantitative Data Summary
The following tables summarize the key findings from studies investigating this compound in a cellular model of NAFLD.
Table 1: Effects of this compound on Mitochondrial and Cellular Stress Parameters Model: Oleic Acid (0.5 mM, 48h) treated LO2 human liver cells.
| Parameter | Condition | Result with this compound (10-20 µM) | Assay Used | Reference |
| Mitochondrial ROS | OA-induced Stress | Ameliorated mitochondrial ROS generation | MitoSOX Staining | [1][8] |
| Mitochondrial Membrane Potential | OA-induced Stress | Alleviated membrane potential disruption | JC-1 Staining | [1][8] |
| Apoptosis | OA-induced Stress | Reduced apoptosis | MTT Assay | [2][8] |
| Phospho-AKT Levels | OA-induced Stress | Decreased phosphorylation (inhibition) | Western Blot | [1][8] |
| Phospho-JNK Levels | OA-induced Stress | Decreased phosphorylation (inhibition) | Western Blot | [1][8] |
Table 2: Effects of this compound on Apoptosis and Lipogenesis Protein Expression Model: Oleic Acid (0.5 mM, 48h) treated LO2 human liver cells.
| Protein Target | Pathway | Effect of OA Treatment | Effect of this compound (10-20 µM) | Reference |
| Bcl-2 | Anti-Apoptotic | Expression Decreased | Expression Restored | [1][8] |
| Bax | Pro-Apoptotic | Expression Increased | Expression Reduced | [1][8] |
| Cleaved Caspase-3 | Apoptosis Execution | Expression Increased | Expression Reduced | [1][8] |
| SREBP1 | Lipogenesis | Expression Increased | Expression Reduced | [1][2] |
| FASN, ACC, SCD1 | Lipogenesis Genes | Expression Increased | Expression Reduced | [1][2] |
Signaling Pathways
The protective effects of this compound are mediated through the modulation of key cellular signaling pathways that converge on the mitochondria.
In models of NAFLD, oleic acid activates pro-apoptotic signaling through the AKT and JNK pathways, leading to mitochondrial dysfunction and cell death.[1][3][8] this compound appears to suppress the phosphorylation and activation of AKT and JNK, thereby preserving mitochondrial function and preventing apoptosis.[1][8]
While the above pathway is observed in a disease model, it is also important to consider the canonical role of BCATc in regulating mTORC1 signaling. BCATc consumes leucine, an amino acid that is a potent activator of mTORC1. Therefore, inhibiting BCATc would be expected to increase intracellular leucine levels, potentially leading to mTORC1 activation.
This presents a potential paradox, as mTOR activation is often associated with cell growth pathways that can be detrimental in other contexts, such as cancer.[6] The precise interplay between the protective effects seen in the NAFLD model (AKT inhibition) and the canonical mTORC1 activation pathway requires further investigation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to assess the mitochondrial effects of this compound.
This protocol outlines the detection of mitochondrial superoxide, a major form of ROS.
-
Cell Preparation: Plate cells (e.g., LO2) in a suitable format (e.g., 24-well glass-bottom plate) and allow them to adhere overnight.
-
Induction of Stress: Treat cells with the stress-inducing agent (e.g., 0.5 mM oleic acid) with or without co-treatment of this compound (e.g., 10 µM, 20 µM) for the desired duration (e.g., 48 hours). Include appropriate vehicle controls.
-
Staining:
-
Prepare a 5 µM working solution of MitoSOX Red fluorescent indicator in warm Hanks' Balanced Salt Solution (HBSS) or serum-free media.
-
Remove the treatment media from the cells and wash once with warm HBSS.
-
Add the MitoSOX working solution to each well and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm HBSS.
-
Imaging: Immediately image the cells using a fluorescence microscope with an excitation/emission of ~510/580 nm. The fluorescence intensity is proportional to the level of mitochondrial superoxide.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell across multiple fields of view for each condition.
This protocol uses the ratiometric dye JC-1 to assess mitochondrial health.
-
Cell Preparation: Plate and treat cells as described in Protocol 4.1.
-
Staining:
-
Prepare a 2 µM working solution of JC-1 stain in warm, serum-free media.
-
Remove the treatment media, wash once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 20-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing: Remove the staining solution and wash cells twice with warm PBS or cell culture media.
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with filter sets for both green (~485/535 nm) and red (~550/600 nm) fluorescence.
-
Healthy, polarized mitochondria will accumulate JC-1 aggregates, which fluoresce red.
-
Unhealthy, depolarized mitochondria will contain JC-1 monomers, which fluoresce green.
-
-
Quantification: Quantify the fluorescence intensity for both red and green channels. The ratio of red to green fluorescence is calculated as a measure of mitochondrial polarization. A decrease in this ratio indicates mitochondrial dysfunction.
Conclusion and Future Directions
This compound demonstrates a clear protective effect against mitochondrial dysfunction in a cellular model of lipotoxicity.[1] By mitigating mitochondrial ROS production and preserving membrane potential, it interrupts the progression to apoptosis.[1][3] The mechanism appears to involve the suppression of the AKT and JNK signaling pathways.[8]
However, the broader metabolic consequences of BCATc inhibition require further exploration. The relationship between BCATc's role in BCAA metabolism, its influence on the mTORC1 pathway, and the specific anti-apoptotic signaling observed in disease models is complex. Future research should focus on:
-
Validating these findings in in vivo models of metabolic disease.
-
Elucidating the direct molecular target that links BCATc inhibition to the suppression of AKT/JNK signaling.
-
Investigating the context-dependent role of BCATc inhibition, particularly its effects on mTORC1 signaling in different cell types and disease states.
This technical guide provides a foundational understanding for researchers aiming to utilize this compound as a tool to probe the intricate connections between BCAA metabolism, mitochondrial health, and cellular signaling.
References
- 1. Frontiers | this compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Dissecting the effect of mitochondrial BCAT inhibition in methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Dissecting the effect of mitochondrial BCAT inhibition in methylmalonic acidemia [insight.jci.org]
- 8. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Role of BCAA Metabolism in Non-Alcoholic Fatty Liver Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) has emerged as a leading cause of chronic liver disease worldwide, paralleling the global rise in obesity and type 2 diabetes. A growing body of evidence implicates dysregulated metabolism of branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, in the pathogenesis and progression of NAFLD. Elevated circulating levels of BCAAs are consistently observed in patients with NAFLD and are associated with key pathological features, including hepatic steatosis, insulin resistance, and mitochondrial dysfunction.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of BCAA metabolism in NAFLD, synthesizing current research findings for an audience of researchers, scientists, and drug development professionals. We will dissect the core molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize complex signaling pathways to offer a comprehensive resource for advancing research and therapeutic strategies in this critical area.
Introduction: The Emerging Link Between BCAAs and NAFLD
Branched-chain amino acids are essential amino acids that play vital roles in protein synthesis, energy homeostasis, and cellular signaling.[4][5] While crucial for health, a paradoxical association has been established between elevated circulating BCAA levels and the prevalence and severity of NAFLD.[1][2][3] This elevation is often a hallmark of insulin resistance, a central driver of NAFLD, where impaired insulin signaling leads to decreased BCAA uptake and catabolism in peripheral tissues, particularly skeletal muscle.[6][7] The liver, a key site for BCAA metabolism, is subsequently exposed to an increased influx of these amino acids, triggering a cascade of metabolic derangements that contribute to the development and progression of NAFLD, from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH).[5][8] This guide will systematically explore the intricate molecular pathways and cellular consequences of altered BCAA metabolism in the context of NAFLD.
Quantitative Alterations in BCAA Metabolism in NAFLD
Numerous studies have quantified the changes in BCAA levels and the expression of key metabolic enzymes in both human NAFLD patients and animal models. These data provide critical insights into the extent of metabolic dysregulation.
Table 1: Circulating BCAA Levels in Human NAFLD
| Cohort | Condition | Leucine Change | Isoleucine Change | Valine Change | Total BCAA Change | Citation |
| 1302 subjects in Huai'an Diabetes Prevention Program | NAFLD vs. Non-NAFLD at baseline | Significantly higher | Not specified | Significantly higher | Significantly higher | [9] |
| 101 individuals aged 50-55 | Early-stage liver fat accumulation | Elevated | Elevated | Elevated | Elevated | [4] |
| Italian cohort | Obese NAFLD vs. Healthy Control | More profound rise | Significantly higher | Significantly higher | More profound rise | [2] |
| Study on progressive human NAFLD | Steatosis to NASH | 127% of normal | 139% of normal | 147% of normal | - | [8] |
Table 2: Gene Expression Changes in Hepatic BCAA Metabolism in Human NAFLD
| Gene | Function | Change in NASH vs. Normal | Citation |
| BCAT1 | Branched-chain amino acid transaminase 1 (Cytosolic) | Significantly increased | [10] |
| BCKDHA | Branched-chain alpha-keto acid dehydrogenase E1 alpha polypeptide | Significantly decreased | [10] |
| BCKDK | Branched-chain alpha-keto acid dehydrogenase kinase | Significantly decreased in NASH not fatty | [10] |
| SLC6A15 | Solute carrier family 6 member 15 (BCAA transporter) | Significantly decreased | [10] |
| SLC16A10 | Solute carrier family 16 member 10 (BCAA transporter) | Compromised expression | [10] |
| SLC43A1 | Solute carrier family 43 member 1 (BCAA transporter) | Compromised expression | [10] |
Key Signaling Pathways in BCAA-Mediated NAFLD Pathogenesis
The metabolic consequences of elevated BCAAs in the liver are mediated through the modulation of critical signaling pathways that regulate insulin sensitivity, lipid metabolism, and cellular stress. The mammalian target of rapamycin (mTOR) pathway is a central hub in this process.
The mTORC1 Pathway: A Nexus of BCAA Signaling and Insulin Resistance
Leucine, in particular, is a potent activator of mTOR complex 1 (mTORC1).[11] While acute mTORC1 activation is beneficial for protein synthesis, chronic activation in the context of NAFLD contributes to insulin resistance.
-
Mechanism of Activation: BCAAs, especially leucine, signal to mTORC1 through the Rag GTPases, independent of the canonical insulin/PI3K/Akt pathway.
-
Consequences of Chronic Activation: Persistent mTORC1 activation leads to the phosphorylation and subsequent degradation of insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling.[2][12] This uncouples insulin signaling, leading to hepatic insulin resistance, characterized by impaired glucose uptake and unchecked gluconeogenesis.
BCAA Catabolism and Mitochondrial Dysfunction
The catabolism of BCAAs is a mitochondrial process. In NAFLD, impaired BCAA catabolism not only leads to the accumulation of BCAAs and their toxic metabolites, branched-chain keto acids (BCKAs), but also contributes to mitochondrial dysfunction.
-
Impaired TCA Cycle: Dysregulated BCAA metabolism can impair the normal physiological response of the hepatic tricarboxylic acid (TCA) cycle, which is essential for cellular energy production.[6] This impairment contributes to a state of mitochondrial dysfunction.
-
Oxidative Stress: The accumulation of BCAA catabolic intermediates can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and further damaging mitochondrial function.
-
Incomplete Fatty Acid Oxidation: Mitochondrial dysfunction impairs the liver's ability to oxidize fatty acids, a key process for managing hepatic lipid content. This leads to the accumulation of triglycerides and the progression of steatosis.
The Gut-Liver Axis: A New Frontier in BCAA and NAFLD Research
The gut microbiota has emerged as a critical regulator of host metabolism, and dysbiosis is increasingly linked to NAFLD. The gut microbiome can influence circulating BCAA levels through its own production and metabolism of these amino acids.
-
Microbial BCAA Production: Certain gut bacteria can synthesize BCAAs, contributing to the host's BCAA pool.[13] In obese individuals with NAFLD, an enrichment of microbial genes for BCAA biosynthesis has been observed.[2]
-
Modulation of Host Metabolism: Gut microbial metabolites can influence hepatic lipid metabolism. For example, some studies suggest that BCAA supplementation can alter the gut microbiota composition, leading to the production of beneficial metabolites like acetate, which may in turn reduce hepatic fat accumulation by downregulating lipogenic genes.[14]
Experimental Protocols for Studying BCAA Metabolism in NAFLD
Reproducible and standardized experimental protocols are essential for advancing our understanding of the role of BCAA metabolism in NAFLD. Below are outlines for key experimental procedures.
Induction of NAFLD in Animal Models
-
Objective: To create a reliable in vivo model of NAFLD that recapitulates the key features of the human disease.
-
Model: C57BL/6J mice are a commonly used strain due to their susceptibility to diet-induced obesity and metabolic syndrome.
-
Protocol:
-
Housing: House male C57BL/6J mice (6-8 weeks old) in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diets:
-
Monitoring: Monitor body weight, food intake, and glucose tolerance throughout the study.
-
Endpoint Analysis: At the end of the study period, collect blood and liver tissue for biochemical and histological analysis.
-
Quantification of BCAAs in Plasma and Tissues
-
Objective: To accurately measure the concentrations of leucine, isoleucine, and valine in biological samples.
-
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.
-
Protocol Outline:
-
Sample Preparation:
-
Plasma: Precipitate proteins using a solvent like methanol or acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation.
-
-
Derivatization (Optional but common): Derivatize the amino acids to improve their chromatographic properties and ionization efficiency.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC system coupled to a triple quadrupole mass spectrometer.
-
Separate the amino acids using a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).
-
Detect and quantify the BCAAs using multiple reaction monitoring (MRM) mode, with stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis: Calculate the concentrations of each BCAA based on the standard curve generated from known concentrations of analytical standards.
-
Gene Expression Analysis of BCAA Metabolic Enzymes
-
Objective: To quantify the mRNA levels of key genes involved in BCAA metabolism in liver tissue.
-
Methodology: Quantitative real-time polymerase chain reaction (qRT-PCR).
-
Protocol Outline:
-
RNA Extraction: Isolate total RNA from liver tissue using a commercial kit (e.g., TRIzol reagent or a column-based method).
-
RNA Quality Control: Assess the purity and integrity of the extracted RNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, gene-specific primers for the target genes (e.g., BCAT1, BCKDHA, BCKDK) and a housekeeping gene (e.g., GAPDH, Actb), and a fluorescent dye (e.g., SYBR Green).
-
Perform the PCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
-
Therapeutic Targeting of BCAA Metabolism in NAFLD
The growing understanding of the role of BCAA metabolism in NAFLD has opened up new avenues for therapeutic intervention.
-
Dietary Interventions: Modulating dietary protein intake, particularly the BCAA content, is a potential strategy. However, the long-term effects and optimal dietary compositions require further investigation.
-
Pharmacological Approaches:
-
Targeting BCAA Catabolism: Developing drugs that enhance the activity of the BCKDH complex could lower circulating BCAA levels and alleviate their metabolic burden on the liver.
-
mTORC1 Inhibition: While mTORC1 inhibitors like rapamycin can improve insulin sensitivity, their systemic effects necessitate the development of liver-specific inhibitors to minimize off-target effects.[2]
-
-
Modulation of Gut Microbiota: Interventions aimed at altering the gut microbiota composition to favor a profile that promotes healthy BCAA metabolism are a promising area of research. This could include the use of probiotics, prebiotics, or fecal microbiota transplantation.
Conclusion and Future Directions
The dysregulation of BCAA metabolism is a critical and complex contributor to the pathogenesis of NAFLD. Elevated circulating BCAAs, resulting from a combination of dietary intake, peripheral insulin resistance, and altered gut microbial activity, drive hepatic insulin resistance, mitochondrial dysfunction, and lipid accumulation through intricate signaling networks, with the mTORC1 pathway playing a central role. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate these mechanisms and explore novel therapeutic strategies.
Future research should focus on:
-
Elucidating Causal Relationships: While strong associations have been established, further studies are needed to definitively establish the causal role of elevated BCAAs in NAFLD initiation and progression.
-
Sex-Specific Differences: Investigating potential sex-specific differences in BCAA metabolism and their impact on NAFLD is crucial for personalized medicine approaches.[2][4]
-
Developing Liver-Targeted Therapies: The development of therapies that specifically target hepatic BCAA metabolism will be key to maximizing efficacy and minimizing systemic side effects.
-
Integrating Multi-Omics Data: A systems biology approach, integrating genomics, transcriptomics, proteomics, and metabolomics, will be essential to fully unravel the complex interplay between BCAA metabolism and NAFLD.
By addressing these key areas, the scientific and medical communities can move closer to developing effective interventions to combat the growing epidemic of NAFLD.
References
- 1. mdpi.com [mdpi.com]
- 2. The Emerging Role of Branched-Chain Amino Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Branched-Chain Amino Acids in Liver Diseases: Complexity and Controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-talk between branched-chain amino acids and hepatic mitochondria is compromised in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Branched chain amino acid metabolism profiles in progressive human nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of serum branched-chain amino acids on nonalcoholic fatty liver disease and subsequent cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branched chain amino acid metabolism profiles in progressive human nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched-chain amino acids in liver diseases - Tajiri - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 12. Branched-Chain Amino Acids in Liver Diseases: Complexity and Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Role of the Gut Microbiome in Nonalcoholic Fatty Liver Disease: From Composition to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agnr.umd.edu [agnr.umd.edu]
Methodological & Application
Application Notes and Protocols for BCATc Inhibitor 2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of BCATc Inhibitor 2 in cell culture experiments. This compound is a selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc), an enzyme implicated in various physiological and pathological processes, including neurodegenerative diseases and cancer. These guidelines will assist researchers in effectively utilizing this inhibitor to investigate cellular metabolism and signaling pathways.
Introduction to this compound
Branched-chain amino acid transferases (BCATs) are crucial enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. There are two isoforms of BCAT: the mitochondrial (BCATm) and the cytosolic (BCATc) forms. BCATc, in particular, is involved in the synthesis of glutamate in the brain and has been identified as a potential therapeutic target for neurological disorders and certain types of cancer.
This compound is a potent and selective small molecule inhibitor of human and rat BCATc. Its selectivity for BCATc over BCATm allows for the specific investigation of the cytosolic enzyme's role in cellular processes.
Mechanism of Action
BCATc catalyzes the reversible transamination of BCAAs to their corresponding α-keto acids. This compound binds to the active site of the BCATc enzyme, blocking this transamination step. This inhibition leads to a modulation of BCAA metabolism and can impact downstream signaling pathways. For instance, studies have shown that inhibition of BCATc can affect the AKT and JNK signaling pathways and the Bcl2/Bax/Caspase apoptosis axis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: IC50 Values for this compound
| Target | Species | IC50 Value | Reference |
| BCATc | Human | 0.8 µM | [2][3][4] |
| BCATc | Rat | 0.2 µM | [2][3][4] |
| BCATm | Rat | 3.0 µM | [2] |
| Calcium Influx | Neuronal Cultures | 4.8 µM | [2][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [4] |
| Ethanol | 10 mg/mL | [4] |
| DMF | 25 mg/mL | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of inhibitor (MW: 418.77 g/mol ), add 238.8 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
General Cell Culture Treatment Protocol
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
10 mM this compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Seed cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare the working concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. For example, to prepare a 10 µM working solution, dilute the stock solution 1:1000 in the medium.
-
Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of the inhibitor.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with downstream assays such as cytotoxicity assessment or protein analysis. A study on LO2 and HepG2 cells used concentrations of 10 µM and 20 µM for 48 hours.[1]
Cytotoxicity Assessment using MTT Assay
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Analysis of Signaling Pathways by Western Blot
Materials:
-
Cells treated with this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-JNK, JNK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Mechanism of BCATc Inhibition.
Caption: Experimental Workflow.
Caption: Affected Signaling Pathways.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for in vivo Administration of BCATc Inhibitor 2 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of BCATc Inhibitor 2 in rodent models, with a primary focus on its application in neurodegenerative disease research. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
Branched-chain amino acid transaminase, cytosolic (BCATc), also known as BCAT1, is an enzyme that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. In the brain, BCATc is involved in the synthesis of the neurotransmitter glutamate. Dysregulation of glutamate signaling is implicated in the pathophysiology of various neurodegenerative diseases. This compound is a selective inhibitor of the cytosolic isoform of BCAT, demonstrating potential as a therapeutic agent in preclinical studies.[1][2][3][4] It has shown neuroprotective efficacy in a rat model of neurodegeneration.[4][5] While its primary described application is in neurodegeneration, emerging in vitro evidence suggests its potential utility in other therapeutic areas such as non-alcoholic fatty liver disease (NAFLD) and cancer.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Species | IC₅₀ (µM) | Reference |
| BCATc | Human | 0.8 ± 0.05 | [4] |
| BCATc | Rat | 0.2 ± 0.02 | [4] |
| BCATm | Rat | 3.0 ± 0.5 | [4] |
| Calcium Influx (Neuronal Cultures) | Not Specified | 4.8 ± 1.2 | [4] |
In Vivo Pharmacokinetic Parameters of this compound in Lewis Rats
| Parameter | Value | Units | Administration | Reference |
| Dose | 30 | mg/kg | Subcutaneous | [1][4] |
| Cₘₐₓ (Peak Plasma Concentration) | 8.28 | µg/mL | Subcutaneous | [1][4] |
| tₘₐₓ (Time to Peak Concentration) | 0.5 | hours | Subcutaneous | [1][4] |
| AUC (Area Under the Curve) | 19.9 | µg·h/mL | Subcutaneous | [1][4] |
| Terminal Half-life | 12 - 15 | hours | Subcutaneous | [1][4] |
Signaling Pathways and Experimental Workflows
BCATc-Mediated Glutamate Synthesis and Neurotoxicity
Caption: BCATc role in glutamate synthesis and neurotoxicity.
Experimental Workflow for in vivo Administration in a Neurodegeneration Model
Caption: Workflow for this compound in neurodegeneration.
Experimental Protocols
Protocol 1: In vivo Administration of this compound in a Rodent Model of Neurodegeneration
This protocol is based on studies demonstrating the neuroprotective effects of this compound in a 3-nitroproprionic acid (3-NP)-induced model of neurodegeneration in Lewis rats.[4][5]
1. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Vortex mixer
-
Animal balance
2. Animal Model:
-
Species: Lewis rats
-
Model Induction: Daily administration of 3-nitroproprionic acid (3-NP) to induce striatal lesions and motor deficits. The specific dosage and administration route for 3-NP should be determined based on established protocols for this model.
3. Preparation of this compound Formulation (for a 10 mg/mL stock solution):
-
Note: This formulation is a suggestion based on common practices for similar compounds and may require optimization.
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of the inhibitor in 1 mL of DMSO.[1]
-
For the working solution, dilute the DMSO stock solution in corn oil. For instance, to achieve a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly by vortexing.[1]
-
The final concentration of the dosing solution should be calculated based on the desired dose (30 mg/kg) and the average weight of the animals, ensuring a reasonable injection volume (e.g., 5-10 mL/kg).
4. Administration Protocol:
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Frequency: Once daily.
-
Procedure:
-
Weigh each animal daily to accurately calculate the required dose.
-
Gently restrain the animal.
-
Lift the skin on the back of the neck to form a tent.
-
Insert the needle into the base of the skin tent and inject the calculated volume of the this compound formulation.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitor the animal for any adverse reactions.
-
5. Outcome Measures:
-
Behavioral Assessments: Conduct behavioral tests such as the rotarod test and beam walking to assess motor coordination and balance.
-
Histological Analysis: At the end of the treatment period, perfuse the animals and collect brain tissue for histological examination to assess neuronal degeneration in the striatum.
-
Biochemical Analysis: Analyze brain tissue for markers of neuroinflammation, oxidative stress, and apoptosis.
Investigational Application Note: Proposed In vivo Administration in NAFLD and Cancer Rodent Models
The following are proposed protocols based on the known characteristics of this compound and standard practices in NAFLD and cancer research. These protocols have not been validated and should be used as a starting point for study design.
Protocol 2: Proposed In vivo Administration in a Rodent Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
In vitro studies have shown that this compound can alleviate oleic acid-induced lipid accumulation and apoptosis in hepatic cells, suggesting its potential as a therapeutic for NAFLD.
1. Animal Model:
-
Species: C57BL/6J mice
-
Model Induction: High-fat diet (HFD)-induced obesity and NAFLD, or a methionine and choline-deficient (MCD) diet to induce steatohepatitis.
2. Proposed Dosing and Administration:
-
Dose: Start with a dose comparable to the neurodegeneration model (e.g., 30 mg/kg) and perform dose-ranging studies.
-
Route of Administration: Oral gavage (p.o.) or subcutaneous (s.c.) injection. Oral administration may be more relevant for a metabolic disease, but the inhibitor's oral bioavailability would need to be determined.
-
Frequency: Once daily.
-
Duration: 4-12 weeks, depending on the NAFLD model and study endpoints.
3. Potential Outcome Measures:
-
Metabolic Parameters: Monitor body weight, food intake, glucose tolerance, and insulin sensitivity.
-
Serum Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological Analysis: Collect liver tissue for H&E staining (to assess steatosis, inflammation, and ballooning) and Sirius Red staining (for fibrosis).
-
Gene Expression Analysis: Perform qPCR or RNA-seq on liver tissue to analyze genes involved in lipogenesis, fatty acid oxidation, and inflammation.
Protocol 3: Proposed In vivo Administration in a Rodent Xenograft Model of Cancer
Elevated BCATc expression has been observed in several cancers, where it is thought to contribute to tumor growth by providing a source of nitrogen for nucleotide and amino acid synthesis.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Model Induction: Subcutaneous inoculation of cancer cells with high BCATc expression.
2. Proposed Dosing and Administration:
-
Dose: Initiate dose-finding studies around the 30 mg/kg range.
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Frequency: Once daily or every other day.
-
Duration: Monitor tumor growth and continue treatment until tumors reach a predetermined endpoint.
3. Potential Outcome Measures:
-
Tumor Growth: Measure tumor volume regularly using calipers.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Pharmacodynamic Markers: At the end of the study, collect tumor tissue to assess the inhibition of BCATc activity and its downstream effects on tumor metabolism (e.g., by measuring glutamate levels).
-
Histological and Immunohistochemical Analysis: Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
References
Application Notes and Protocols for High-Throughput Screening of Cytosolic Branched-Chain Aminotransferase (BCATc) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosolic branched-chain aminotransferase (BCATc), also known as BCAT1, is a critical enzyme in the metabolism of branched-chain amino acids (BCAAs), catalyzing the reversible transamination of leucine, isoleucine, and valine.[1] Dysregulation of BCATc activity has been implicated in various pathologies, most notably in cancer and metabolic disorders. In many cancers, including glioblastoma, breast cancer, and acute myeloid leukemia, BCATc is overexpressed and plays a role in tumorigenesis and metabolic reprogramming.[2] This makes BCATc an attractive therapeutic target for the development of novel inhibitors.
These application notes provide detailed protocols for two distinct high-throughput screening (HTS) assays designed to identify and characterize BCATc inhibitors: a coupled-enzyme colorimetric assay and a fluorescence polarization-based competition assay. Additionally, we present data on known BCATc inhibitors and illustrate the key signaling pathway influenced by BCATc activity.
BCATc Signaling Pathway in Cancer
BCATc plays a significant role in cancer cell proliferation and survival by influencing key signaling pathways. One of the well-established mechanisms is its impact on the PI3K/Akt/mTOR pathway. By regulating the intracellular pool of BCAAs and α-ketoglutarate, BCATc can modulate mTOR signaling. Furthermore, BCATc has been shown to regulate the expression of downstream effectors of the PI3K/Akt pathway, including the transcription factors FOXO3a and Nrf2, which are involved in cell proliferation, apoptosis, and redox homeostasis.[3][4]
Data Presentation: Potency and Selectivity of Known BCATc Inhibitors
The following table summarizes the in vitro potency (IC50) of several known inhibitors against human cytosolic BCATc (hBCAT1) and human mitochondrial BCATm (hBCAT2). The selectivity ratio indicates the preference of the inhibitor for the cytosolic isoform.
| Compound | hBCATc (BCAT1) IC50 | hBCATm (BCAT2) IC50 | Selectivity (BCAT2/BCAT1) | Reference |
| BCATc Inhibitor 2 | 0.8 µM | 3.0 µM (rat) | ~3.75 | [1][5] |
| ERG240 | 0.1 - 1 nM | No inhibition | >1000 | [3] |
| BAY-069 | 31 nM | 153 nM | 4.9 | [6][7][8] |
Note: The selectivity for this compound is calculated using the IC50 value against rat BCATm as human data was not available in the cited sources.
Experimental Protocols
Coupled-Enzyme Colorimetric HTS Assay
This assay provides a robust and cost-effective method for high-throughput screening of BCATc inhibitors. The principle of this continuous assay is based on the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm.[9] The BCATc-catalyzed transamination of L-leucine and α-ketoglutarate produces α-ketoisocaproate. In a coupled reaction, leucine dehydrogenase (LDH) catalyzes the reductive amination of α-ketoisocaproate back to L-leucine, with the concomitant oxidation of NADH to NAD+.
-
Recombinant human BCATc
-
L-Leucine
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Leucine Dehydrogenase (LDH)
-
Ammonium Chloride (NH4Cl)
-
Potassium Phosphate Buffer (pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
384-well, clear, flat-bottom microplates
-
Microplate spectrophotometer capable of kinetic readings at 340 nm
-
Prepare Reagent Master Mix: In potassium phosphate buffer, prepare a master mix containing L-leucine, α-KG, NADH, NH4Cl, and LDH. The final concentrations in the assay well should be optimized, but a good starting point is:
-
L-Leucine: 10 mM
-
α-Ketoglutarate: 2 mM
-
NADH: 0.2 mM
-
NH4Cl: 50 mM
-
Leucine Dehydrogenase: 1 U/mL
-
-
Dispense Reagents: Add 20 µL of the reagent master mix to each well of a 384-well plate.
-
Add BCATc: Add 10 µL of a BCATc solution (in potassium phosphate buffer) to each well. The final concentration of BCATc should be in its linear range, determined empirically (e.g., 5-20 nM).
-
Add Compounds: Add 100 nL of test compounds dissolved in DMSO to the appropriate wells. For control wells, add 100 nL of DMSO.
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known BCATc inhibitor at a concentration that gives maximal inhibition.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every minute for 30 minutes at a controlled temperature (e.g., 30°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V₀_compound / V₀_DMSO)] * 100
-
Determine the IC50 values for active compounds by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a four-parameter logistic equation.
-
Fluorescence Polarization (FP) Competition HTS Assay
This assay is a homogeneous, fluorescence-based method that is highly amenable to HTS. The principle is based on the change in polarization of emitted light from a fluorescently labeled probe. A small, fluorescently labeled molecule (the probe) that binds to BCATc will tumble slowly in solution when bound to the much larger enzyme, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor competes for the same binding site, it displaces the fluorescent probe, which then tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.[9][10][11][12]
-
Recombinant human BCATc
-
Fluorescent Probe: A fluorescently labeled small molecule that binds to the BCATc active site (e.g., a derivative of a known inhibitor or a substrate analog labeled with a fluorophore like fluorescein or a rhodamine dye). The development of a specific probe may be required.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
384-well, black, low-volume microplates
-
Microplate reader with fluorescence polarization capabilities
-
Reagent Preparation:
-
Dilute the fluorescent probe in assay buffer to a working concentration (typically at or below its Kd for BCATc, e.g., 1-10 nM).
-
Dilute BCATc in assay buffer to a concentration that results in a significant shift in polarization upon binding to the probe (to be determined empirically).
-
-
Dispense Reagents:
-
To each well of a 384-well plate, add 10 µL of the BCATc solution.
-
Add 5 µL of the fluorescent probe solution to each well.
-
-
Add Compounds: Add 100 nL of test compounds dissolved in DMSO to the appropriate wells.
-
Negative Control (High Polarization): DMSO only.
-
Positive Control (Low Polarization): A high concentration of a known unlabeled BCATc inhibitor.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding equilibrium to be reached.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
The change in millipolarization (mP) units is used to determine the extent of probe displacement.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (mP_compound - mP_min) / (mP_max - mP_min)] * 100 where mP_compound is the polarization of the well with the test compound, mP_min is the polarization of the positive control (displaced probe), and mP_max is the polarization of the negative control (bound probe).
-
Determine the IC50 values for active compounds by plotting the percent inhibition against a range of inhibitor concentrations.
-
HTS Assay Validation
For both assays, it is crucial to perform a thorough validation to ensure their suitability for HTS. Key validation parameters include:
-
Z'-Factor: This statistical parameter is used to assess the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Formula: Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
-
-
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the uninhibited reaction to the mean signal of the background (no enzyme or fully inhibited reaction).
-
DMSO Tolerance: The assay should be tolerant to the concentration of DMSO used to dissolve the compound library (typically ≤ 1%).
-
Assay Stability: Reagent and signal stability should be assessed over the time course of the experiment.
By following these detailed protocols and validation procedures, researchers can effectively screen large compound libraries to identify novel and potent inhibitors of BCATc for further drug development.
References
- 1. This compound | Scientist.com [app.scientist.com]
- 2. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for branched-chain amino acid aminotransferase activity in microgram and nanogram tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eubopen.org [eubopen.org]
- 8. bayer.com [bayer.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Studying Glutamate Excitotoxicity with BCATc Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate excitotoxicity is a pathological process in which excessive activation of glutamate receptors leads to neuronal damage and death. This phenomenon is implicated in a variety of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. A key contributor to the neuronal glutamate pool is the transamination of branched-chain amino acids (BCAAs), a reaction catalyzed by branched-chain aminotransferases (BCATs). The cytosolic isoform, BCATc, is predominantly expressed in neurons and is a significant source of nitrogen for the synthesis of glutamate.[1]
BCATc Inhibitor 2 is a potent and selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc).[2][3] By blocking BCATc, this small molecule reduces the synthesis of glutamate from BCAAs, thereby offering a targeted approach to mitigate glutamate-induced excitotoxicity. These application notes provide detailed protocols for utilizing this compound to study its neuroprotective effects in in vitro models of glutamate excitotoxicity.
Mechanism of Action
BCATc catalyzes the reversible transamination of BCAAs (leucine, isoleucine, and valine) with α-ketoglutarate to produce branched-chain α-keto acids (BCKAs) and glutamate.[1] In pathological conditions leading to excessive neuronal excitation, the increased availability of BCAAs can drive the overproduction of glutamate, contributing to excitotoxicity. This compound specifically inhibits this enzymatic step, thereby reducing the de novo synthesis of glutamate within neurons and protecting them from excitotoxic damage.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (BCATc) | Human | 0.81 µM | [2][3] |
| Rat | 0.2 µM | [2][3] | |
| Selectivity | 15-fold over mitochondrial BCAT (BCATm) | - | [2][3] |
| IC₅₀ (Calcium Influx) | Neuronal Cultures | 4.8 µM | [2][3] |
Table 2: Experimental Parameters for Glutamate Excitotoxicity Studies
| Parameter | Recommended Range | Notes |
| Cell Type | Primary cortical or hippocampal neurons | These are post-mitotic cells highly susceptible to glutamate excitotoxicity. |
| Glutamate Concentration | 50-200 µM | The optimal concentration should be determined empirically to induce 50-70% cell death. |
| Glutamate Exposure Time | 15-30 minutes | A short, acute exposure is often sufficient to trigger the excitotoxic cascade. |
| This compound Concentration | 1-20 µM | A dose-response curve should be generated to determine the optimal protective concentration. |
| This compound Pre-incubation Time | 1-2 hours | To ensure adequate cellular uptake and target engagement prior to glutamate insult. |
| Post-glutamate Incubation Time | 24 hours | To allow for the full development of neuronal cell death. |
Mandatory Visualizations
Figure 1: Signaling pathway of BCATc-mediated glutamate synthesis and excitotoxicity.
Figure 2: Experimental workflow for assessing neuroprotection.
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Efficacy of this compound against Glutamate Excitotoxicity using MTT Assay
This protocol details the steps to evaluate the ability of this compound to protect primary neurons from glutamate-induced cell death.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound (stock solution in DMSO)
-
L-Glutamic acid (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Plating:
-
Plate primary neurons in poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.
-
Culture the cells in Neurobasal medium with supplements for 7-10 days to allow for maturation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO).
-
Carefully remove half of the medium from each well and replace it with medium containing the appropriate concentration of this compound or vehicle.
-
Pre-incubate the cells for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Induction of Excitotoxicity:
-
Prepare a working solution of L-glutamic acid in culture medium.
-
Add the glutamate solution to the appropriate wells to achieve the final desired concentration (e.g., 100 µM).
-
Include a negative control group that does not receive glutamate.
-
Incubate the plates for 15-30 minutes at 37°C.
-
-
Wash and Post-Incubation:
-
Carefully aspirate the medium containing glutamate and this compound.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium to each well.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Express cell viability as a percentage of the vehicle-treated control group (no glutamate).
-
Protocol 2: Measurement of Intracellular Calcium Influx
This protocol describes how to measure changes in intracellular calcium levels in response to glutamate, and the effect of this compound.
Materials:
-
Primary neurons cultured on glass-bottom dishes
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound
-
L-Glutamic acid
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Loading:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cultured neurons twice with HBSS.
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for 30 minutes at room temperature.
-
-
Compound Treatment and Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Perfuse the cells with HBSS and acquire a baseline fluorescence recording.
-
Perfuse the cells with HBSS containing the desired concentration of this compound for 5-10 minutes.
-
Switch to a perfusion solution containing both this compound and glutamate.
-
Record the changes in fluorescence intensity over time.
-
As a positive control, apply glutamate to cells not pre-treated with the inhibitor.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neurons.
-
Measure the average fluorescence intensity within each ROI over time.
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F₀) to obtain F/F₀ ratios.
-
Compare the peak and duration of the calcium transients between control and this compound-treated groups.
-
Protocol 3: Assessment of Reactive Oxygen Species (ROS) Production
This protocol outlines the use of a fluorescent probe to measure intracellular ROS levels following glutamate-induced excitotoxicity.
Materials:
-
Primary neurons cultured in 96-well plates or on glass coverslips
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
L-Glutamic acid
-
HBSS
Procedure:
-
Compound Treatment and Excitotoxicity Induction:
-
Follow steps 1-4 of Protocol 1 to treat the cells with this compound and induce excitotoxicity with glutamate.
-
-
ROS Measurement:
-
At the desired time point after glutamate exposure (e.g., 1-4 hours), wash the cells twice with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the ROS levels as a percentage of the glutamate-only treated group.
-
Conclusion
This compound provides a valuable tool for investigating the role of BCAA metabolism in glutamate excitotoxicity. By inhibiting the de novo synthesis of glutamate in neurons, this inhibitor can help to elucidate the contribution of this pathway to neuronal cell death in various pathological conditions. The protocols provided here offer a starting point for researchers to explore the neuroprotective potential of BCATc inhibition and to further understand the complex mechanisms underlying glutamate-induced neuronal damage. Researchers are encouraged to optimize the experimental conditions for their specific cell models and research questions.
References
Application Notes and Protocols for BCATc Inhibitor 2 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCATc Inhibitor 2 is a potent and selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc), an enzyme primarily expressed in the brain.[1][2] BCATc plays a crucial role in the synthesis of glutamate, the principal excitatory neurotransmitter in the central nervous system.[1] Overactivation of glutamate receptors leads to excitotoxicity, a key pathological process in various neurodegenerative diseases. By inhibiting BCATc, this compound reduces the synthesis and release of glutamate, thereby mitigating excitotoxicity and subsequent neuronal damage. This document provides detailed application notes and protocols for the use of this compound in neuroprotection studies, based on available preclinical research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Species/Cell Type | Value | Reference |
| IC50 (hBCATc) | Human (recombinant) | 0.8 µM | [1][3] |
| IC50 (rBCATc) | Rat (recombinant) | 0.2 µM | [1][3] |
| IC50 (rBCATm) | Rat (mitochondrial) | 3.0 µM | [1][3] |
| IC50 (Calcium Influx) | Neuronal Cultures | 4.8 µM | [1][2][4] |
Table 2: In Vivo Pharmacokinetics of this compound in Lewis Rats (30 mg/kg, s.c.)
| Parameter | Value | Reference |
| Cmax | 8.28 µg/mL | [1] |
| Tmax | 0.5 hours | [1] |
| Mean Plasma Exposure (AUC) | 19.9 µg·h/mL | [1] |
| Terminal Half-life | 12-15 hours | [1] |
Signaling Pathways and Experimental Workflow
Proposed Neuroprotective Signaling Pathway of this compound
Caption: Proposed mechanism of neuroprotection by this compound.
General Experimental Workflow for In Vivo Neuroprotection Studies
Caption: Workflow for in vivo neuroprotection studies.
Experimental Protocols
In Vivo Neuroprotection Model: 3-Nitropropionic Acid (3-NP)-Induced Striatal Lesions in Rats
This protocol is based on the established 3-NP model of Huntington's disease-like pathology, which induces striatal lesions through mitochondrial inhibition.
1. Materials and Reagents:
-
This compound
-
3-Nitropropionic acid (3-NP)
-
Vehicle for this compound (e.g., 10% DMSO in corn oil)
-
Sterile saline (0.9% NaCl)
-
Lewis rats (male, specific age/weight range)
-
Animal handling and injection equipment
-
Behavioral testing apparatus (e.g., Rotarod, elevated beam)
-
Histology equipment and reagents (e.g., perfusion solutions, microtome, stains)
2. Animal Model Induction and Treatment:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
3-NP Administration: While the specific protocol from the original study is not detailed, a common method is the daily intraperitoneal (i.p.) or subcutaneous (s.c.) injection of 3-NP. A starting dose could be 10-20 mg/kg, dissolved in sterile saline.[5][6][7] The duration of administration can vary, with studies showing effects after 5 to 9 days.[1]
-
This compound Administration: Based on the available data, a subcutaneous injection of 30 mg/kg of this compound was shown to be effective.[1] The inhibitor can be administered daily for the duration of the 3-NP treatment period (e.g., 9 days).[1] The timing of the inhibitor administration relative to the 3-NP injection should be kept consistent (e.g., 30 minutes prior to 3-NP).
-
Control Groups:
-
Vehicle control (receiving vehicle for both 3-NP and the inhibitor)
-
3-NP + vehicle for inhibitor
-
Vehicle for 3-NP + this compound
-
3. Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance. Train the animals on the rotarod for several days before starting the treatment. Test the animals at a constant or accelerating speed and record the latency to fall.
-
Beam Walking Test: To evaluate fine motor coordination and balance. Measure the time taken and the number of foot slips while the animal traverses a narrow, elevated beam.
4. Histological Analysis:
-
At the end of the treatment period, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the brains and post-fix them.
-
Cryoprotect the brains (e.g., in sucrose solutions) and section them using a cryostat or vibratome.
-
Perform staining to visualize neuronal degeneration in the striatum (e.g., Fluoro-Jade or Nissl staining).
-
Quantify the lesion volume or the number of degenerating neurons using microscopy and image analysis software.
In Vitro Neuroprotection Assay: Inhibition of Glutamate-Induced Calcium Influx in Neuronal Cultures
This protocol outlines a general method to assess the ability of this compound to block calcium influx in neurons following glutamate-induced excitotoxicity.
1. Materials and Reagents:
-
This compound
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons from embryonic rats) or a suitable neuronal cell line.
-
Cell culture medium and supplements
-
Glutamate
-
A glutamate uptake inhibitor (e.g., L-trans-Pyrrolidine-2,4-dicarboxylic acid - PDC)
-
Calcium imaging dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microscope or plate reader capable of kinetic calcium measurements.
2. Cell Culture and Dye Loading:
-
Culture neurons on appropriate substrates (e.g., poly-D-lysine coated coverslips or microplates) until they form a mature network.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, wash the cells with HBSS.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM in HBSS for 30-60 minutes at 37°C).
-
Wash the cells again with HBSS to remove excess dye.
3. Calcium Imaging and Treatment:
-
Mount the coverslip on a perfusion chamber on the microscope stage or place the microplate in the reader.
-
Establish a baseline fluorescence reading.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
To induce excitotoxicity and calcium influx, add a glutamate uptake inhibitor (e.g., PDC) followed by glutamate to the culture medium.
-
Record the changes in intracellular calcium concentration over time by measuring the fluorescence intensity.
-
Controls:
-
Cells treated with vehicle + glutamate/PDC
-
Cells treated with this compound alone
-
Untreated cells
-
4. Data Analysis:
-
Calculate the change in fluorescence intensity (or the ratio of fluorescence at different excitation/emission wavelengths for ratiometric dyes like Fura-2) relative to the baseline.
-
Determine the IC50 value for this compound's ability to inhibit the glutamate-induced calcium influx.
Conclusion
This compound represents a promising therapeutic agent for neurodegenerative disorders where glutamate excitotoxicity is a key pathological feature. The provided data and protocols offer a foundation for researchers to design and execute preclinical studies to further investigate its neuroprotective potential. It is recommended to consult the primary literature for more specific details and to optimize the protocols for your specific experimental setup.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The design and synthesis of human branched-chain amino acid aminotransferase inhibitors for treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thomassci.com [thomassci.com]
- 5. Hyperactivity and hypoactivity in a rat model of Huntington's disease: the systemic 3-nitropropionic acid model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabonomic characterization of the 3-nitropropionic acid rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BCATc Inhibitor 2 in NAFLD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a growing global impact.[1][2] A key area of investigation in NAFLD pathogenesis is the role of branched-chain amino acid (BCAA) metabolism.[1][2][3] Elevated levels of BCAAs are associated with insulin resistance and the severity of NAFLD. The cytosolic branched-chain aminotransferase (BCATc) is a key enzyme in BCAA catabolism and its inhibition presents a potential therapeutic strategy. BCATc Inhibitor 2 is a small molecule inhibitor of BCATc that has demonstrated protective effects in preclinical models of NAFLD by mitigating lipid accumulation, mitochondrial dysfunction, and apoptosis in liver cells.[3][4]
These application notes provide a comprehensive guide for utilizing this compound in in vitro NAFLD research, including its mechanism of action, detailed experimental protocols, and expected outcomes based on current scientific literature.
Mechanism of Action
This compound exerts its therapeutic effects in NAFLD models through a multi-faceted mechanism:
-
Reduction of Lipogenesis: It decreases the expression of key genes involved in fatty acid synthesis, including Sterol Regulatory Element-Binding Protein 1 (SREBP1), ATP Citrate Lyase (ACLY), Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase 1 (SCD1).[3][5] This leads to a reduction in intracellular lipid droplet accumulation, as well as lower levels of total cholesterol (TC) and triglycerides (TG).[3][5]
-
Preservation of Mitochondrial Function: The inhibitor protects mitochondria from oleic acid-induced dysfunction by reducing the generation of mitochondrial reactive oxygen species (ROS) and preserving the mitochondrial membrane potential.[1][2][3]
-
Inhibition of Apoptosis: this compound attenuates programmed cell death in hepatocytes by inhibiting key signaling pathways. It reduces the activation of the pro-apoptotic proteins Bax and cleaved Caspase-3, while preserving the expression of the anti-apoptotic protein Bcl2.[3] This is achieved through the modulation of the AKT and c-Jun N-terminal kinase (JNK) signaling pathways.[3][4][5]
Data Summary
The following tables summarize the quantitative effects of this compound in an in vitro NAFLD model using oleic acid (OA)-treated human liver cells (LO2 and HepG2).
Table 1: Effect of this compound on Cell Viability and Lipid Accumulation
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Outcome | % Change vs. OA Control |
| LO2 | This compound | 10 | 48 | Increased Cell Viability | Significant increase |
| 20 | 48 | Increased Cell Viability | Significant increase | ||
| HepG2 | This compound | 10 | 48 | Increased Cell Viability | Significant increase |
| 20 | 48 | Increased Cell Viability | Significant increase | ||
| LO2 | This compound | 10 | 48 | Decreased Intracellular TG | Significant decrease |
| 20 | 48 | Decreased Intracellular TG | Significant decrease | ||
| HepG2 | This compound | 10 | 48 | Decreased Intracellular TG | Significant decrease |
| 20 | 48 | Decreased Intracellular TG | Significant decrease | ||
| LO2 | This compound | 10 | 48 | Decreased Intracellular TC | Significant decrease |
| 20 | 48 | Decreased Intracellular TC | Significant decrease | ||
| HepG2 | This compound | 10 | 48 | Decreased Intracellular TC | Significant decrease |
| 20 | 48 | Decreased Intracellular TC | Significant decrease |
Data compiled from studies on oleic acid-induced lipotoxicity models.[3][5]
Table 2: Effect of this compound on Gene Expression in LO2 Cells
| Gene | Treatment (with 0.5 mM OA) | Concentration (µM) | Incubation Time (h) | Fold Change in mRNA Expression (vs. OA Control) |
| SREBP1 | This compound | 10 | 48 | Down-regulated |
| 20 | 48 | Down-regulated | ||
| ACLY | This compound | 10 | 48 | Down-regulated |
| 20 | 48 | Down-regulated | ||
| FASN | This compound | 10 | 48 | Down-regulated |
| 20 | 48 | Down-regulated | ||
| ACC | This compound | 10 | 48 | Down-regulated |
| 20 | 48 | Down-regulated | ||
| SCD1 | This compound | 10 | 48 | Down-regulated |
| 20 | 48 | Down-regulated | ||
| ATGL | This compound | 10 | 48 | No significant change |
| 20 | 48 | No significant change | ||
| HSL | This compound | 10 | 48 | No significant change |
| 20 | 48 | No significant change |
Data based on qPCR analysis in oleic acid-treated LO2 cells.[3][6]
Experimental Protocols
In Vitro Model of NAFLD
An in vitro model of NAFLD can be established by treating human hepatocyte cell lines, such as HepG2 or LO2, with oleic acid (OA) to induce lipid accumulation.[3][7]
Materials:
-
HepG2 or LO2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid (OA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
Procedure:
-
Culture HepG2 or LO2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Prepare the OA-BSA complex: Dissolve oleic acid in sterile 0.1 M NaOH to a stock concentration of 100 mM. Prepare a 10% BSA solution in sterile PBS. Add the OA stock solution to the BSA solution while stirring to achieve a final OA concentration of 5 mM and a molar ratio of OA to BSA of 5:1.
-
To induce lipotoxicity, treat the cells with 0.5 mM OA-BSA complex for 48 hours.[3][5]
-
For inhibitor studies, co-treat the cells with the OA-BSA complex and desired concentrations of this compound (e.g., 10 µM, 20 µM) for 48 hours.[3][5]
Key Experimental Assays
1. Cell Viability Assay (MTT Assay) [3][5]
-
Purpose: To assess the effect of this compound on cell viability in the presence of oleic acid.
-
Procedure:
-
Seed cells in a 96-well plate.
-
After treatment as described above, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
2. Lipid Accumulation Assay (Oil Red O Staining) [3][5]
-
Purpose: To visualize and quantify intracellular lipid droplets.
-
Procedure:
-
Culture and treat cells on glass coverslips.
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Stain with a filtered Oil Red O solution for 30 minutes.
-
Wash with 60% isopropanol and then with PBS.
-
Counterstain nuclei with hematoxylin.
-
Mount the coverslips and visualize under a microscope.
-
3. Quantitative Real-Time PCR (qPCR) [3][6]
-
Purpose: To measure the mRNA expression levels of genes involved in lipogenesis.
-
Procedure:
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target genes (SREBP1, ACLY, FASN, ACC, SCD1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCt method.
-
4. Western Blot Analysis [3][8]
-
Purpose: To determine the protein levels of key signaling molecules.
-
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against SREBP1, p-AKT, AKT, p-JNK, JNK, Bcl2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) kit.
-
5. Apoptosis Assay (Annexin V-FITC/PI Staining) [3][8]
-
Purpose: To quantify the rate of apoptosis.
-
Procedure:
-
Harvest and wash treated cells.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Visualizations
Caption: Signaling pathway of this compound in NAFLD.
Caption: In vitro experimental workflow for NAFLD research.
References
- 1. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver d… [ouci.dntb.gov.ua]
- 2. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Frontiers | this compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model [frontiersin.org]
BCATc Inhibitor 2: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of BCATc Inhibitor 2 for in vivo use. This document includes quantitative data, experimental protocols, and diagrams of relevant signaling pathways to facilitate its application in preclinical research.
Introduction
This compound is a potent and selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc), an enzyme crucial for the metabolism of branched-chain amino acids (BCAAs) and the synthesis of glutamate in the brain.[1][2] Its ability to modulate glutamate levels and protect against neuronal damage has positioned it as a promising candidate for the study of neurodegenerative diseases.[1][2][3][4][5] More recently, its role in metabolic regulation has been highlighted, with studies demonstrating its potential to ameliorate conditions such as non-alcoholic fatty liver disease (NAFLD) by preserving mitochondrial function and reducing apoptosis.[6][7][8][9]
This document outlines the key characteristics of this compound, with a focus on its solubility and practical protocols for its preparation for in vivo experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | Species | IC₅₀ | Reference |
| BCATc | Human | 0.8 µM | [2] |
| BCATc | Rat | 0.2 µM | [2] |
| BCATm | Rat | 3.0 µM | [2] |
| Calcium Influx (neuronal cultures) | - | 4.8 µM | [2][3][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 200 mg/mL | [4] |
| Dimethylformamide (DMF) | 25 mg/mL | [5] |
| Ethanol | 10 mg/mL | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Lewis Rats (30 mg/kg, subcutaneous injection)
| Parameter | Value | Reference |
| Cₘₐₓ (Peak Plasma Concentration) | 8.28 µg/mL | [2] |
| tₘₐₓ (Time to Peak Concentration) | 0.5 h | [2] |
| AUC (Area Under the Curve) | 19.9 µg·h/mL | [2] |
| Terminal Half-life | 12-15 h | [2] |
Signaling Pathways
The inhibitory action of this compound impacts key signaling pathways involved in both neuroprotection and metabolic regulation.
Neuroprotection Signaling Pathway
In the context of neurodegeneration, BCATc is involved in the synthesis of glutamate. Excessive glutamate can lead to excitotoxicity and neuronal cell death. By inhibiting BCATc, this compound reduces glutamate synthesis, thereby preventing downstream excitotoxic effects, including excessive calcium influx.
NAFLD Signaling Pathway
In non-alcoholic fatty liver disease (NAFLD), this compound has been shown to protect liver cells. It alleviates oleic acid-induced lipid accumulation and apoptosis by inhibiting the AKT/ERK signaling pathway and the Bcl2/Bax/Caspase cascade, thereby preserving mitochondrial function.[6][7][8][9]
Experimental Protocols: Preparation for In Vivo Use
Due to its low aqueous solubility, this compound requires a suitable vehicle for in vivo administration. The choice of formulation is critical for achieving desired bioavailability and therapeutic efficacy.[10] Below are detailed protocols for preparing this inhibitor for preclinical research.
General Workflow for Formulation Preparation
The following diagram illustrates a general workflow for preparing a formulation of a poorly soluble compound like this compound.
Protocol 1: DMSO and Corn Oil Formulation (for Subcutaneous Injection)
This protocol is based on a formulation reported for in vivo studies with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve it in a minimal amount of DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO can be prepared.
-
-
Prepare the Final Formulation:
-
In a sterile tube, add the appropriate volume of the DMSO stock solution.
-
Add the required volume of sterile corn oil. A common ratio is 10% DMSO and 90% corn oil.
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.
-
-
Homogenization:
-
Vortex the mixture thoroughly until a clear and homogenous solution is obtained.
-
If necessary, sonicate the mixture for a few minutes to ensure complete dissolution.
-
-
Administration:
-
The formulation is now ready for subcutaneous injection. Ensure the solution is at room temperature before administration.
-
Note: This formulation should be prepared fresh before each use. If long-term continuous dosing is required, the stability of this formulation should be carefully evaluated.
Protocol 2: Alternative Formulations for Poorly Soluble Compounds
For researchers exploring alternative delivery routes or improved bioavailability, other formulation strategies can be employed.[11][12] These often involve the use of co-solvents, surfactants, or complexing agents.
4.3.1. Formulation with PEG300 and Tween 80 (for Oral or Intraperitoneal Administration)
This formulation is suitable for compounds that are difficult to dissolve in simple oil-based vehicles.
Materials:
-
This compound
-
DMSO, sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Dissolution:
-
Dissolve this compound in DMSO to create a concentrated stock.
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing PEG300, Tween 80, and saline in a desired ratio. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Final Formulation:
-
Add the DMSO stock solution to the prepared vehicle.
-
Vortex thoroughly to ensure a clear and homogenous solution.
-
4.3.2. Formulation with Cyclodextrins (for Improved Aqueous Solubility)
Cyclodextrins are used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile water or saline
Procedure:
-
Prepare Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD or SBE-β-CD in sterile water or saline (e.g., 20-40% w/v).
-
-
Complexation:
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Stir or sonicate the mixture at room temperature or slightly elevated temperature until the inhibitor is fully dissolved. This may take several hours.
-
-
Sterilization:
-
Sterile-filter the final solution through a 0.22 µm filter before administration.
-
Storage and Stability
-
Solid Compound: Store this compound at -20°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in DMSO and store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
-
In Vivo Formulations: It is highly recommended to prepare in vivo formulations fresh on the day of use to avoid any potential precipitation or degradation of the compound.
By following these guidelines and protocols, researchers can effectively prepare this compound for in vivo studies to further investigate its therapeutic potential in neurodegenerative and metabolic diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thomassci.com [thomassci.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver d… [ouci.dntb.gov.ua]
- 8. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Application Notes and Protocols: Measuring Cytosolic Branched-Chain Aminotransferase (BCATc) Activity in Response to Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play critical roles in protein synthesis, energy metabolism, and cellular signaling. The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs), which exist in two isoforms: a mitochondrial form (BCATm or BCAT2) and a cytosolic form (BCATc or BCAT1). BCATc is highly expressed in the nervous system and has been implicated in the regulation of neurotransmitter synthesis and in various pathological conditions.[1][2] Notably, BCATc activity influences the mTOR signaling pathway, a central regulator of cell growth and proliferation.[3][4] Dysregulation of BCATc has been associated with several diseases, making it a compelling target for therapeutic intervention.
"Inhibitor 2" is a selective small molecule inhibitor of BCATc. Understanding its effects on BCATc activity is crucial for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide detailed protocols for measuring BCATc activity in response to Inhibitor 2, presenting quantitative data in a clear format, and visualizing the relevant biological pathways and experimental workflows.
Data Presentation
Inhibitor 2 Potency
Inhibitor 2 demonstrates selectivity for the cytosolic isoform of BCAT over the mitochondrial isoform. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Species | IC50 (µM) |
| BCATc | Human | 0.8[3] |
| BCATc | Rat | 0.2[3] |
| BCATm | Rat | 3.0[3] |
Representative Dose-Response Data for Inhibitor 2 against hBCATc
The following table presents representative data illustrating the dose-dependent inhibition of human BCATc (hBCATc) by Inhibitor 2. This data can be used to generate a dose-response curve and determine the IC50 value.
| Inhibitor 2 Concentration (µM) | % Inhibition (Hypothetical) |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 0.5 | 40.1 |
| 0.8 | 50.0 |
| 1.0 | 55.6 |
| 5.0 | 85.3 |
| 10.0 | 95.1 |
| 50.0 | 99.2 |
Expected Impact of Inhibitor 2 on Intracellular Metabolite Levels
Inhibition of BCATc is expected to lead to an accumulation of its substrates (BCAAs) and a depletion of its products (glutamate and branched-chain α-keto acids). The following table provides a hypothetical representation of the expected changes in intracellular metabolite concentrations in response to treatment with Inhibitor 2.
| Treatment | Intracellular Leucine (µM) | Intracellular Glutamate (µM) |
| Vehicle Control | 150 | 2500 |
| Inhibitor 2 (1 µM) | 225 | 1800 |
| Inhibitor 2 (10 µM) | 350 | 1200 |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for BCATc Activity
This protocol describes a continuous enzyme assay to measure BCATc activity by coupling the production of branched-chain α-keto acids to the oxidation of NADH.
Materials:
-
Recombinant human BCATc enzyme
-
Inhibitor 2
-
L-Leucine
-
α-ketoglutarate
-
NADH
-
D-2-hydroxyisocaproate dehydrogenase (coupling enzyme)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
DMSO (for dissolving Inhibitor 2)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Inhibitor 2 in DMSO.
-
Prepare working solutions of L-leucine, α-ketoglutarate, and NADH in Tris-HCl buffer.
-
Dilute the recombinant hBCATc and D-2-hydroxyisocaproate dehydrogenase to their working concentrations in Tris-HCl buffer.
-
-
Assay Setup:
-
Add 5 µL of varying concentrations of Inhibitor 2 (or DMSO for the vehicle control) to the wells of the 96-well plate.
-
Prepare a reaction mixture containing Tris-HCl buffer, α-ketoglutarate, NADH, and D-2-hydroxyisocaproate dehydrogenase.
-
Add 85 µL of the reaction mixture to each well.
-
Add 5 µL of the diluted hBCATc enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding 5 µL of the L-leucine solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C. The rate of NADH oxidation is proportional to the BCATc activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of Inhibitor 2.
-
Normalize the velocities to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the Inhibitor 2 concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Quantification of Intracellular BCAA and Glutamate Levels
This protocol outlines a method to measure the effect of Inhibitor 2 on the intracellular concentrations of BCAAs and glutamate using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell line expressing BCATc (e.g., a neuronal cell line)
-
Inhibitor 2
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Internal standards for BCAAs and glutamate
-
LC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with varying concentrations of Inhibitor 2 (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol containing the internal standards to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet the protein and cellular debris.
-
-
Sample Preparation and LC-MS Analysis:
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Inject the samples onto the LC-MS system for separation and quantification of BCAAs and glutamate.
-
-
Data Analysis:
-
Quantify the concentrations of BCAAs and glutamate in each sample by comparing their peak areas to those of the internal standards.
-
Normalize the metabolite concentrations to the total protein content of the cell lysate.
-
Compare the metabolite levels in the Inhibitor 2-treated samples to the vehicle control to determine the fold change.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis with BCATc Inhibitor 2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acid aminotransferases (BCATs) are crucial enzymes in the metabolism of branched-chain amino acids (BCAAs), playing a significant role in various physiological and pathological processes.[1][2][3] The cytosolic isoform, BCATc (also known as BCAT1), has emerged as a therapeutic target in several diseases, including cancer and metabolic disorders.[1][4][5] BCATc Inhibitor 2 is a selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc), with IC50 values of 0.8 µM for human BCATc and 0.2 µM for the rat isoform.[6][7] This document provides detailed protocols for assessing apoptosis induced by treatment with this compound, summarizing key findings and outlining the underlying signaling pathways.
Recent studies have demonstrated that this compound can protect against oleic acid-induced apoptosis in hepatic cells by mitigating mitochondrial dysfunction.[8] This protective effect is achieved by reducing the generation of reactive oxygen species (ROS), preserving the mitochondrial membrane potential, and attenuating the activation of the AKT/ERK and Bcl2/Bax/Caspase signaling pathways.[8]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on apoptosis.
Table 1: Effect of this compound on Cell Viability in Oleic Acid-Treated Hepatic Cells
| Cell Line | Treatment Condition (48h) | Concentration of this compound | Cell Viability (% of Control) |
| LO2 | Oleic Acid (0.5 mM) | 0 µM | Decreased |
| LO2 | Oleic Acid (0.5 mM) | 10 µM | Increased |
| LO2 | Oleic Acid (0.5 mM) | 20 µM | Increased |
| HepG2 | Oleic Acid (0.5 mM) | 0 µM | Decreased |
| HepG2 | Oleic Acid (0.5 mM) | 10 µM | Increased |
| HepG2 | Oleic Acid (0.5 mM) | 20 µM | Increased |
Source: Data synthesized from Lu et al., 2022.[8][9]
Table 2: Effect of this compound on Apoptosis Rate in Oleic Acid-Treated LO2 Cells
| Treatment Condition (48h) | Concentration of this compound | Apoptotic Cell Rate (%) |
| Oleic Acid (0.5 mM) | 0 µM | Increased |
| Oleic Acid (0.5 mM) | 10 µM | Decreased |
| Oleic Acid (0.5 mM) | 20 µM | Decreased |
Source: Data synthesized from Lu et al., 2022.[8][9]
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in Oleic Acid-Treated LO2 Cells
| Protein | Treatment Condition (48h) | Expression Level Change |
| Bcl-2 | Oleic Acid (0.5 mM) + this compound | Increased |
| Bax | Oleic Acid (0.5 mM) + this compound | Decreased |
| Caspase 3 | Oleic Acid (0.5 mM) + this compound | Decreased |
| Caspase 9 | Oleic Acid (0.5 mM) + this compound | Decreased |
Source: Data synthesized from Lu et al., 2022.[8]
Signaling Pathways and Experimental Workflow
References
- 1. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]
- 2. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 5. Curcumin induces apoptosis by inhibiting BCAT1 expression and mTOR signaling in cytarabine-resistant myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Lipid Accumulation in HepG2 Cells with BCATc Inhibitor 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive lipid accumulation in hepatocytes. The human hepatoma cell line, HepG2, is a widely utilized in vitro model to study the mechanisms of hepatic steatosis and to screen for therapeutic agents. Branched-chain amino acid (BCAA) metabolism has been implicated in the pathogenesis of NAFLD. The cytosolic branched-chain aminotransferase (BCATc) is a key enzyme in BCAA catabolism. BCATc Inhibitor 2 is a compound that has been shown to ameliorate oleic acid-induced lipid accumulation in hepatic cells.[1][2][3][4] This document provides detailed protocols for inducing and measuring lipid accumulation in HepG2 cells and for investigating the effects of this compound.
The primary methods for quantifying intracellular lipid accumulation covered in these application notes are Oil Red O staining, Nile Red staining, and enzymatic triglyceride assays. Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids, which appear as red droplets within the cytoplasm.[5] Nile Red is a fluorescent dye that is highly fluorescent in hydrophobic environments, making it suitable for the detection and quantification of intracellular lipid droplets.[6][7] Triglyceride assays provide a quantitative measurement of the total triglyceride content within the cells.
Signaling Pathway of this compound in HepG2 Cells
This compound has been demonstrated to alleviate lipid accumulation in hepatocytes by down-regulating lipogenesis-related genes.[1][2] The proposed mechanism involves the inhibition of the AKT/ERK signaling pathway and the Bcl2/Bax/Caspase axis, ultimately reducing the expression of key lipogenic transcription factors and enzymes.[1][2][3]
Caption: Proposed signaling pathway of this compound in HepG2 cells.
Experimental Workflow
The general workflow for investigating the effect of this compound on lipid accumulation in HepG2 cells involves cell culture, induction of steatosis, treatment with the inhibitor, and subsequent quantification of intracellular lipids.
Caption: Experimental workflow for assessing lipid accumulation.
Materials and Methods
Reagents and Consumables
-
HepG2 cell line (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde solution (4% in PBS)
-
Oil Red O
-
Isopropanol
-
Hematoxylin
-
Nile Red
-
Triglyceride Quantification Kit (e.g., EnzyChrom™ Triglyceride Assay Kit)
-
Cell culture flasks and plates (6-well, 24-well, 96-well)
-
Pipettes and tips
-
Microscope slides and coverslips
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Light microscope
-
Fluorescence microscope or plate reader
-
Spectrophotometer or plate reader for triglyceride assay
-
Centrifuge
Experimental Protocols
HepG2 Cell Culture and Induction of Steatosis
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HepG2 cells into appropriate culture plates (e.g., 1 x 10^5 cells/well for a 24-well plate) and allow them to adhere overnight.[6]
-
To induce steatosis, prepare an oleic acid-BSA complex. Briefly, dissolve oleic acid in a small amount of ethanol and then conjugate with fatty acid-free BSA in serum-free DMEM.
-
Replace the culture medium with the oleic acid-containing medium (e.g., 0.5 mM oleic acid) and incubate for 24-48 hours.[1]
Treatment with this compound
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the stock solution to the desired final concentrations in the culture medium.
-
Add the different concentrations of this compound to the cells concurrently with the oleic acid treatment.[1] Include a vehicle control (e.g., DMSO) group.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).[1]
Protocol 1: Oil Red O Staining for Lipid Droplets[5][8]
-
After treatment, aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 30-60 minutes at room temperature.[5]
-
Wash the cells twice with distilled water.
-
Add 60% isopropanol to the cells and incubate for 5 minutes.[8]
-
Remove the isopropanol and add the Oil Red O working solution (freshly prepared and filtered) to cover the cell monolayer. Incubate for 15-30 minutes at room temperature.[5][8]
-
Aspirate the Oil Red O solution and wash the cells 3-5 times with distilled water until the excess stain is removed.[8]
-
(Optional) Counterstain the nuclei with hematoxylin for 1-3 minutes, followed by washing with distilled water.[5]
-
Visualize the lipid droplets (stained red) under a light microscope.
-
For quantification, after washing, add 100% isopropanol to each well and incubate with gentle shaking for 10 minutes to elute the stain.
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.[8][9]
Protocol 2: Nile Red Staining for Lipid Droplets[6][7]
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[6]
-
Wash the cells twice with PBS.
-
Prepare a working solution of Nile Red (e.g., 1 µg/mL in PBS) and add it to the cells.[6]
-
Incubate for 5-10 minutes at room temperature in the dark.[6]
-
Wash the cells twice with PBS.
-
Visualize the lipid droplets (fluorescing yellow-gold to red) using a fluorescence microscope.
-
For quantification, the fluorescence intensity can be measured using a fluorescence plate reader (excitation ~485 nm, emission ~550 nm) or by flow cytometry.[6]
Protocol 3: Triglyceride Quantification Assay[10][11]
-
After treatment, wash the cells twice with cold PBS.
-
Lyse the cells using the lysis buffer provided in the triglyceride quantification kit or by sonication in PBS.[10]
-
Centrifuge the cell lysate to pellet the cell debris.
-
Use the supernatant for the triglyceride assay following the manufacturer's instructions of the chosen commercial kit.[10][11]
-
Typically, the assay involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric reaction to measure the glycerol content.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Data Presentation
The quantitative data obtained from the experiments can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Treatment Group | Oil Red O Absorbance (OD at 510 nm) | Nile Red Fluorescence (Relative Fluorescence Units) | Triglyceride Content (µg/mg protein) |
| Control (Vehicle) | 0.15 ± 0.02 | 100 ± 12 | 25 ± 4 |
| Oleic Acid (0.5 mM) | 0.85 ± 0.09 | 450 ± 35 | 150 ± 18 |
| Oleic Acid + this compound (10 µM) | 0.50 ± 0.06 | 280 ± 25 | 95 ± 11 |
| Oleic Acid + this compound (20 µM) | 0.25 ± 0.03 | 150 ± 18 | 40 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
These protocols provide a comprehensive guide for researchers to investigate the impact of this compound on lipid accumulation in HepG2 cells. The combination of qualitative imaging with quantitative assays will allow for a thorough assessment of the compound's efficacy in an in vitro model of hepatic steatosis. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanisms and the experimental design. This information is valuable for professionals in academic research and drug development focused on metabolic diseases.
References
- 1. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver d… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 6. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. content.abcam.com [content.abcam.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
Application Notes: Utilizing BCATc Inhibitor 2 for the Investigation of AKT and JNK Signaling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BCATc Inhibitor 2, a selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc), to study its effects on the pivotal AKT and JNK signaling pathways.
Introduction
Branched-chain amino acid transaminases (BCATs) are critical enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1][2] There are two primary isoforms in mammals: the mitochondrial form (BCATm or BCAT2) and the cytosolic form (BCATc or BCAT1).[3] BCATc catalyzes the reversible transamination of BCAAs to their corresponding α-keto acids, a process that also generates L-glutamate.[3] Dysregulation of BCAA metabolism has been implicated in various diseases, and the enzymes involved, particularly BCATc, have emerged as important therapeutic targets.
This compound is a potent and selective inhibitor of BCATc.[3][4] Its selectivity makes it a valuable chemical probe to elucidate the specific roles of cytosolic BCAA metabolism in cellular processes. Recent studies have demonstrated that inhibiting BCATc with this compound can attenuate the activation of key signaling proteins, including AKT (Protein Kinase B) and JNK (c-Jun N-terminal Kinase), particularly under conditions of metabolic stress.[5] This provides a powerful tool for investigating the crosstalk between BCAA metabolism and these fundamental signaling cascades that govern cell survival, proliferation, and apoptosis.
Mechanism of Action
Research indicates a direct link between BCAA metabolism and the PI3K/AKT signaling pathway.[6][7][8] In a cellular model of non-alcoholic fatty liver disease (NAFLD) induced by oleic acid, treatment with this compound was shown to alleviate the phosphorylation (activation) of both AKT and JNK.[5] This inhibitory effect on AKT and JNK signaling was associated with a reduction in cellular apoptosis, suggesting that BCATc activity contributes to stress-induced cell death through these pathways.[5] By blocking BCATc, the inhibitor disrupts this signaling axis, offering a method to study its components and downstream effects.
Key Applications
-
Investigation of Apoptosis: Use this compound to determine if modulating BCAA metabolism can protect cells from apoptotic stimuli. The inhibitor's effect can be correlated with changes in the phosphorylation status of AKT and JNK.[5]
-
Metabolic Disease Research: Employ the inhibitor in cellular models of metabolic disorders, such as NAFLD or diabetes, to explore the therapeutic potential of targeting BCATc to restore cellular homeostasis.[5]
-
Cancer Biology: Given that BCATc is often upregulated in cancers and promotes proliferation via the PI3K/AKT pathway, this compound can be used to probe the reliance of cancer cells on BCAA metabolism for survival and growth.[6][7][8][9]
Quantitative Data
The following tables provide known inhibitory concentrations for this compound and templates for organizing experimental results.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Species | IC₅₀ Value |
|---|---|---|
| BCATc | Human (hBCATc) | 0.8 µM |
| BCATc | Rat (rBCATc) | 0.2 µM |
| BCATm | Rat (rBCATm) | 3.0 µM |
(Data sourced from MedchemExpress and APExBIO)[3][4]
Table 2: Template for Western Blot Densitometry Data
| Treatment | Conc. (µM) | Relative p-AKT / Total AKT | Relative p-JNK / Total JNK |
|---|---|---|---|
| Vehicle Control | - | 1.00 | 1.00 |
| Stressor (e.g., Oleic Acid) | - | e.g., 2.50 | e.g., 3.10 |
| Stressor + Inhibitor 2 | 1 | Enter data | Enter data |
| Stressor + Inhibitor 2 | 5 | Enter data | Enter data |
| Stressor + Inhibitor 2 | 10 | Enter data | Enter data |
Table 3: Template for Cell Viability (MTT Assay) Data
| Treatment | Conc. (µM) | % Cell Viability (Normalized to Control) |
|---|---|---|
| Vehicle Control | - | 100% |
| Stressor (e.g., Oleic Acid) | - | e.g., 65% |
| Stressor + Inhibitor 2 | 1 | Enter data |
| Stressor + Inhibitor 2 | 5 | Enter data |
| Stressor + Inhibitor 2 | 10 | Enter data |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will ensure they are in a logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Crucial Control: Include a "vehicle control" group treated with the same final concentration of the solvent (e.g., DMSO) used for the inhibitor.
-
If studying the inhibitor's effect on a stress-induced pathway, pre-treat with the inhibitor for a specified time (e.g., 1-2 hours) before adding the stressor (e.g., oleic acid, H₂O₂).
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 24, or 48 hours) at 37°C in a humidified CO₂ incubator.
Protocol 2: Western Blotting for AKT and JNK Phosphorylation
This protocol is adapted from standard procedures.[10][11][12]
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay kit.
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-AKT, rabbit anti-AKT, mouse anti-p-JNK, mouse anti-JNK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to their respective total protein levels.
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[13][14][15][16]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and/or a cytotoxic agent as described in Protocol 1. Include wells with medium only for background control.
-
MTT Addition: At the end of the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][15]
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: General Kinase Activity Assay
This protocol provides a general framework for measuring the activity of immunoprecipitated AKT or JNK.
-
Immunoprecipitation (IP):
-
Lyse cells as described in the Western Blot protocol.
-
Incubate 200-500 µg of protein lysate with an antibody specific for total AKT or JNK overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-kinase complex.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove detergents and inhibitors.[17]
-
-
Kinase Reaction:
-
Termination and Detection:
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3 or anti-phospho-c-Jun).[17][18] The intensity of the phosphorylated substrate band is proportional to the kinase's activity.
-
References
- 1. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCATc modulates crosstalk between the PI3K/Akt and the Ras/ERK pathway regulating proliferation in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCATc modulates crosstalk between the PI3K/Akt and the Ras/ERK pathway regulating proliferation in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. abcam.cn [abcam.cn]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
improving the selectivity of BCATc Inhibitor 2 for BCATc over BCATm
Welcome to the technical support center for BCATc Inhibitor 2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor, with a focus on improving its selectivity for the cytosolic isoform of branched-chain aminotransferase (BCATc) over the mitochondrial isoform (BCATm). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and strategies for enhancing inhibitor performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: I am observing lower than expected potency for this compound in my enzymatic assay. What could be the cause?
A1: Several factors could contribute to lower than expected potency. Please consider the following troubleshooting steps:
-
Inhibitor Integrity: Ensure the inhibitor has been stored correctly at -20°C or -80°C and protected from light to prevent degradation.[1] Prepare fresh working solutions from a stock solution for each experiment.
-
Enzyme Activity: Verify the activity of your recombinant BCATc enzyme. Enzyme activity can decrease over time, even when stored correctly. It is advisable to run a positive control with a known activator or substrate to confirm enzyme functionality.
-
Assay Conditions: The pH of the assay buffer is critical. BCAT enzymes typically have an optimal pH around 8.0-8.5.[2] Ensure your buffer is within the optimal range. Also, check the concentrations of substrates (branched-chain amino acid and α-ketoglutarate) and the cofactor pyridoxal 5'-phosphate (PLP), as suboptimal concentrations can affect enzyme kinetics and apparent inhibitor potency.
-
Interference from Assay Components: If you are using a coupled spectrophotometric assay, be aware of potential interference from other enzymes in your system, such as glutamate dehydrogenase.[3] This can be minimized by including inhibitors of the interfering enzyme, like GTP for glutamate dehydrogenase, in your assay mixture.[3]
Q2: My results for BCATc versus BCATm selectivity are inconsistent. How can I improve the reliability of my selectivity measurements?
A2: Inconsistent selectivity data often stems from variability in assay conditions between the two enzyme assays.
-
Standardize Assay Conditions: Ensure that the assay conditions for both BCATc and BCATm are as identical as possible. This includes buffer composition, pH, temperature, substrate concentrations, and enzyme concentration. Even minor differences can alter the apparent IC50 values.
-
Enzyme Purity and Source: Use highly purified recombinant BCATc and BCATm enzymes from the same expression system and species if possible. Differences in post-translational modifications or purity between enzyme preparations can affect inhibitor binding.
-
Simultaneous Testing: Whenever feasible, run the BCATc and BCATm inhibition assays in parallel on the same day with the same reagent preparations to minimize inter-assay variability.
-
Statistical Analysis: Perform multiple independent experiments and analyze the data using appropriate statistical methods to determine the significance of your selectivity ratio.
Q3: I am seeing off-target effects in my cell-based assays that I don't believe are related to BCATc inhibition. How can I investigate this?
A3: Off-target effects are a common challenge in drug development. Here are some strategies to investigate them:
-
Use a Structurally Unrelated BCATc Inhibitor: If available, compare the cellular phenotype induced by this compound with that of a different, structurally distinct BCATc inhibitor. If the phenotypes are similar, it is more likely they are due to on-target BCATc inhibition.
-
Knockdown/Knockout Models: The most definitive way to confirm on-target effects is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate BCATc expression. If the cellular phenotype observed with this compound is mimicked by BCATc knockdown/knockout, it strongly suggests the effect is on-target.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify that this compound is engaging with BCATc inside the cell. This technique measures the change in the thermal stability of a protein upon ligand binding.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound in your cellular assays. On-target effects should typically occur at concentrations consistent with the inhibitor's cellular potency for BCATc. Off-target effects may appear at higher concentrations.
Q4: How can I improve the selectivity of this compound for BCATc over BCATm?
A4: Improving selectivity is a key challenge in medicinal chemistry. Here are some rational approaches:
-
Exploit Structural Differences: Although the key active-site residues of human BCATc and BCATm are identical, there are differences in the surrounding amino acid sequences and the flexibility of certain structural elements, such as the interdomain loop.[4][5] These differences can be exploited to design more selective inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the relationship between chemical structure and biological activity. This compound has a coumarin-sulfonyl hydrazide scaffold. Modifications to the coumarin ring or the phenyl group of the sulfonyl hydrazide moiety could enhance interactions with non-conserved residues in the BCATc active site.[6][7][8][9][10]
-
Computational Modeling: Use molecular docking and molecular dynamics simulations to model the binding of this compound and its analogs to the crystal structures of both BCATc and BCATm. This can help identify key interactions that contribute to affinity and selectivity and guide the design of new analogs with improved properties.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against different BCAT isoforms.
| Enzyme Target | Species | IC50 (µM) | Selectivity (over rBCATm) | Reference |
| BCATc | Human | 0.8 | 3.75-fold | [1][11] |
| BCATc | Rat | 0.2 | 15-fold | [1][11] |
| BCATm | Rat | 3.0 | - | [1][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound.
Protocol 1: Spectrophotometric Assay for BCAT Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of BCATc and BCATm, which can be adapted for inhibitor screening.[3]
Materials:
-
Recombinant human BCATc or BCATm
-
L-leucine
-
α-ketoglutarate
-
NADH
-
Leucine dehydrogenase
-
Ammonium chloride
-
Tris-HCl buffer (pH 8.5)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Buffer: Prepare a 100 mM Tris-HCl buffer at pH 8.5.
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing:
-
10 mM L-leucine
-
5 mM α-ketoglutarate
-
0.25 mM NADH
-
1 unit/mL Leucine dehydrogenase
-
50 mM Ammonium chloride
-
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant BCATc or BCATm enzyme in the assay buffer to the desired working concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
20 µL of inhibitor dilution (or buffer for control)
-
160 µL of Reagent Master Mix
-
-
Initiate Reaction: Add 20 µL of the diluted enzyme solution to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial rate of the reaction (V) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm that this compound engages with BCATc in a cellular context.
Materials:
-
Cells expressing BCATc
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-BCATc antibody
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time (e.g., 1 hour) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Collect the supernatant and analyze the amount of soluble BCATc by SDS-PAGE and Western blotting using an anti-BCATc antibody.
-
Data Analysis: Quantify the band intensities. Plot the amount of soluble BCATc as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Signaling Pathway
Experimental Workflow
Logic for Improving Selectivity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural determinants for branched-chain aminotransferase isozyme-specific inhibition by the anticonvulsant drug gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Structure-activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
troubleshooting BCATc Inhibitor 2 stability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BCATc Inhibitor 2 in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, offering potential causes and solutions to ensure experimental success.
1. Issue: Precipitate Formation Upon Addition to Cell Culture Media
-
Question: I observed a precipitate forming immediately after adding this compound to my cell culture medium. What could be the cause, and how can I resolve this?
-
Answer: Precipitate formation is a common issue when working with small molecule inhibitors and can be attributed to several factors:
-
Low Aqueous Solubility: Many organic small molecules, including some inhibitors, have poor solubility in aqueous solutions like cell culture media.[1][2]
-
"Salting Out" Effect: The high concentration of salts and other components in the media can reduce the solubility of the inhibitor.
-
Solvent Shock: Adding a concentrated stock of the inhibitor (typically in DMSO) directly to the aqueous media can cause the compound to crash out of solution.[1]
Troubleshooting Steps:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your media, perform serial dilutions in DMSO first to lower the concentration before adding it to the aqueous medium.[1]
-
Stepwise Dilution in Media: Prepare an intermediate dilution of the inhibitor in a small volume of media first. Then, add this to the final volume of your cell culture.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[3] A control with DMSO alone should always be included in your experiments.[1]
-
Pre-warming Media: Ensure your cell culture media is warmed to 37°C before adding the inhibitor, as temperature can affect solubility.
-
2. Issue: Inconsistent or No Inhibitory Effect
-
Question: My experiments with this compound are showing inconsistent results, or I am not observing the expected inhibitory effect. What are the possible reasons for this?
-
Answer: Inconsistent or absent inhibitory effects can stem from the degradation of the inhibitor, issues with the experimental setup, or cellular responses.
-
Chemical Instability: The inhibitor may be unstable in the cell culture medium over the course of your experiment. Factors like pH, temperature, and light exposure can contribute to degradation.[4][5] Some media components, such as cysteine, can also impact the stability of compounds.[6]
-
Metabolic Instability: Cells can metabolize the inhibitor, reducing its effective concentration over time. Liver cell lines like HepG2 are known for their high metabolic activity.[7]
-
Binding to Serum Proteins: If you are using serum-containing media, the inhibitor may bind to proteins like albumin, reducing its free and active concentration.[8]
-
Cellular Efflux: Cells may actively transport the inhibitor out, lowering its intracellular concentration.
Troubleshooting Steps:
-
Perform a Stability Assay: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. A detailed protocol is provided below.
-
Reduce Serum Concentration: If possible, reduce the serum concentration in your media or use a serum-free formulation. Always include proper controls.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing the inhibitory effect.
-
Increase Dosing Frequency: If the inhibitor is found to be unstable, consider replenishing it by performing partial media changes with fresh inhibitor during the experiment.
-
3. Issue: Observed Cellular Toxicity
-
Question: I am observing cellular toxicity at concentrations where I expect to see specific inhibition. How can I address this?
-
Answer: Cellular toxicity can be caused by the inhibitor itself, the solvent used, or off-target effects.
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells.[3]
-
Off-Target Effects: At high concentrations, some inhibitors may bind to other cellular targets, leading to toxicity.[2]
-
Compound Degradation: The degradation products of the inhibitor might be toxic to the cells.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range that provides specific inhibition without causing significant toxicity.
-
Solvent Control: Always include a vehicle control (media with the same final concentration of DMSO) to assess the toxicity of the solvent.[1]
-
Purity of the Inhibitor: Ensure the purity of your this compound. Impurities could contribute to toxicity.
-
Alternative Inhibitors: If toxicity remains an issue, consider using a different BCATc inhibitor with a distinct chemical scaffold.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | IC₅₀ Value |
| Human BCATc (hBCATc) | 0.8 µM[9][10] |
| Rat BCATc (rBCATc) | 0.2 µM[9] |
| Rat BCATm (rBCATm) | 3.0 µM[9] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[10] |
| In Solvent (-80°C) | -80°C | 6 months[9] |
| In Solvent (-20°C) | -20°C | 1 month (protect from light)[9] |
Experimental Protocols
Protocol 1: Chemical Stability Assay of this compound in Cell Culture Media
This protocol is designed to assess the chemical stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
96-well plate (Teflon or low-binding polypropylene is recommended to minimize adsorption)[11]
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system for analysis[12]
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the final working concentration you use in your experiments (e.g., 1 µM and 10 µM).[12] Prepare a sufficient volume for all time points.
-
Aliquot the medium containing the inhibitor into the wells of the 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot from the corresponding wells.[12]
-
Immediately quench any potential enzymatic degradation by adding a cold organic solvent (e.g., ice-cold methanol or acetonitrile).
-
Store the samples at -80°C until analysis.
-
Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS/MS method.[12][13]
-
Plot the percentage of the remaining inhibitor against time to determine its stability profile.
Visualizations
Caption: BCATc signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Troubleshooting logic for inconsistent results with this compound.
Frequently Asked Questions (FAQs)
1. What is BCATc and what is its role in the cell?
Branched-chain amino acid aminotransferase, cytosolic (BCATc), is an enzyme that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[14] It catalyzes the reversible transamination of BCAAs to their corresponding branched-chain alpha-keto acids (BCKAs).[15] This process is important for nitrogen shuttling and glutamate production.[14] BCATc is involved in several key signaling pathways, including the mTORC1 and PI3K/Akt pathways, which regulate cell growth, proliferation, and metabolism.[15][16][17]
2. What is the mechanism of action of this compound?
This compound is a selective inhibitor of the branched-chain aminotransferase enzyme, with higher selectivity for the cytosolic isoform (BCATc) over the mitochondrial isoform (BCATm).[9] By inhibiting BCATc, it blocks the conversion of BCAAs to BCKAs, thereby modulating downstream signaling pathways that are dependent on BCAA metabolism.
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-purity organic solvent such as dimethyl sulfoxide (DMSO).[1] For example, a 10 mM stock solution can be prepared and stored at -80°C for up to 6 months.[9] When preparing working solutions for your experiments, it is best to make intermediate dilutions in DMSO before the final dilution in your aqueous cell culture medium to avoid precipitation.[1]
4. Is this compound cell-permeable?
While specific cell permeability data for this compound is not provided in the search results, small molecule inhibitors designed for use in cell culture are typically developed to be cell-permeable. However, permeability can vary between cell types. If you suspect low permeability is an issue, you may need to increase the incubation time or concentration (while monitoring for toxicity).
5. Can I use this compound in animal studies?
This compound has been used in in vivo studies. Following a 30 mg/kg subcutaneous injection in rats, the inhibitor showed favorable pharmacokinetic parameters.[9][10] If you are planning animal studies, it is crucial to consult relevant literature and establish appropriate dosing, formulation, and administration routes for your specific animal model.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 5. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assays [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mybiosource.com [mybiosource.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 15. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
optimizing BCATc Inhibitor 2 concentration for neuroprotection
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BCATc Inhibitor 2 in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc), also known as BCAT1.[1] In the brain, BCATc is involved in the synthesis of glutamate, a primary excitatory neurotransmitter, by transferring amino groups from branched-chain amino acids (BCAAs) to α-ketoglutarate.[2][3] By inhibiting BCATc, the compound reduces the synthesis and subsequent release of glutamate, which can be beneficial in conditions of glutamate excitotoxicity.[2][3] Its neuroprotective effects are also demonstrated by its ability to block calcium influx into neuronal cells.[1][2][4][5][6]
Q2: What is the selectivity of this compound?
A2: this compound shows selectivity for the cytosolic isoform (BCATc) over the mitochondrial isoform (BCATm). It is approximately 15-fold more selective for rat BCATc (rBCATc) compared to rat BCATm (rBCATm).[4][5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50)
| Target | Species/System | IC50 Value | Reference |
|---|---|---|---|
| BCATc | Human (hBCATc) | 0.8 µM[1][2][3] / 0.81 µM[4][5][6] | [1][2][3][4][5][6] |
| BCATc | Rat (rBCATc) | 0.2 µM | [1][2][3][4][5][6] |
| BCATm | Rat (rBCATm) | 3.0 µM | [1][2][3] |
| Calcium Influx | Neuronal Cultures | 4.8 ± 1.2 µM |[1][2][3][5][6] |
Table 2: In Vivo Pharmacokinetic Parameters in Lewis Rats
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Dosage | 30 mg/kg | Subcutaneous (s.c.) injection | [1][2][3] |
| Peak Plasma Conc. (Cmax) | 8.28 µg/mL | [1][2][3] | |
| Time to Cmax (tmax) | 0.5 hours | [1][2][3] | |
| Mean Plasma Exposure (AUC) | 19.9 µg·h/mL | [1][2][3] |
| Mean Terminal Half-life | 12 to 15 hours | |[1][2][3] |
Troubleshooting Guide
Q4: My this compound is precipitating out of solution. What should I do?
A4: Precipitation can occur if the solvent capacity is exceeded or if the solution is stored improperly. The compound is soluble in DMSO at concentrations of ≥ 200 mg/mL.[4] If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[1]
Q5: I am not observing the expected neuroprotective effect in my primary neuronal cultures. What concentration should I use?
A5: The optimal concentration can vary depending on the cell type and the specific neurotoxic insult. Based on available data, this compound blocks calcium influx in neuronal cultures with an IC50 of 4.8 ± 1.2 μM.[1][2][3] A good starting point for a dose-response experiment would be to test a range of concentrations around this value (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Ensure your experimental model involves glutamate-mediated excitotoxicity, as this is the primary mechanism targeted by the inhibitor.
Q6: I am seeing toxicity in my control group treated only with the vehicle (DMSO). How can I address this?
A6: High concentrations of DMSO can be toxic to neuronal cells. It is crucial to ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 0.5%. Prepare a high-concentration stock solution of the inhibitor in DMSO, and then perform serial dilutions into your culture medium to achieve the desired final inhibitor concentration while minimizing the final DMSO concentration. Always include a vehicle control group that receives the same final concentration of DMSO as your experimental groups.
Experimental Protocols
Protocol 1: General Method for In Vitro Neuroprotection Assay
-
Cell Plating: Plate primary neurons or a suitable neuronal cell line (e.g., N2a) in appropriate culture plates and allow them to adhere and differentiate.[7]
-
Inhibitor Pre-treatment: Prepare working solutions of this compound by diluting a DMSO stock into the culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 50 µM) for a predetermined pre-incubation period (e.g., 1-2 hours). Include a vehicle-only control.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent. To align with the inhibitor's mechanism, use an excitotoxic insult such as glutamate or an inhibitor of glutamate uptake.
-
Incubation: Incubate the cells for a period relevant to the chosen neurotoxicity model (e.g., 24-48 hours).
-
Assessment of Neuroprotection: Measure cell viability or apoptosis using standard assays such as MTT, LDH release, or Annexin V/PI staining.[8] A successful experiment will show a dose-dependent increase in cell viability in the groups treated with this compound compared to the group treated with the neurotoxin alone.
Protocol 2: General Method for In Vivo Neuroprotection Study (3-NP Model)
This protocol is based on a study where this compound reversed the effects of the mitochondrial neurotoxin 3-nitroproprionic acid (3-NP) in Lewis rats.[2][3]
-
Induction of Neurodegeneration: Administer 3-NP daily to induce striatal lesions and motor deficits.[2][3]
-
Inhibitor Administration: Concurrently, administer this compound. A previously effective dose was 30 mg/kg delivered via subcutaneous injection.[2][3]
-
Treatment Duration: Continue the dual treatment for the study period, for example, 9 days.[2][3]
-
Assessment of Efficacy: At the end of the study, assess the neuroprotective efficacy by evaluating motor function (e.g., rotarod test) and quantifying striatal lesion size through histological analysis of brain tissue.
Visualizations
Caption: Mechanism of this compound in providing neuroprotection.
Caption: Workflow for determining optimal inhibitor concentration in vitro.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. abmole.com [abmole.com]
- 5. thomassci.com [thomassci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Orally Active BCATc Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the development of orally active cytosolic branched-chain aminotransferase (BCATc) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BCATc inhibitor shows high potency in enzymatic assays but has low activity in cell-based models. What are the potential reasons and how can I troubleshoot this?
A: This is a common challenge in BCAT inhibitor development. The discrepancy between enzymatic and cellular activity can stem from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach the cytosolic target, BCATc. PROTACs, for example, often have high polarity and numerous rotatable bonds which can hinder passage across the lipid bilayer of the cell membrane.[1] Strategies to improve cell permeability include optimizing the linker structure in chimeric molecules or introducing intramolecular hydrogen bonds to reduce molecular size and polarity.[1]
-
Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.[2][3]
-
Intracellular Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
High Protein Binding: The compound may bind extensively to intracellular proteins, reducing the free concentration available to inhibit BCATc.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the compound's lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight. High polarity and large size can limit permeability.
-
Conduct Permeability Assays: Use in vitro models like PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell monolayers to directly measure the compound's permeability.
-
Evaluate Efflux Liability: Utilize cell lines overexpressing specific transporters (e.g., MDR1-MDCKII cells for P-gp) to determine if your compound is an efflux substrate.
-
Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.[1]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the compound's structure to improve its drug-like properties while maintaining potency.[4]
Q2: How can I achieve selectivity for BCATc (BCAT1) over the mitochondrial isoform, BCATm (BCAT2)?
A: Achieving selectivity is crucial as BCATm is ubiquitously expressed in most tissues, whereas BCATc expression is more restricted, notably in the nervous system and in various cancers.[5][6] Off-target inhibition of BCATm could lead to unintended systemic effects on BCAA metabolism.
Strategies for Achieving Selectivity:
-
Structure-Based Drug Design: Exploit structural differences between the active sites of BCATc and BCATm.[7][8][9] Although the active sites are highly homologous, subtle differences in amino acid residues or pocket conformations can be leveraged to design selective inhibitors.
-
Fragment-Based and High-Throughput Screening (HTS): These techniques can identify unique chemical scaffolds that may inherently favor binding to one isoform over the other.[4][7] Hits from these screens can then be optimized for selectivity.
-
Counter-Screening: Routinely screen your compounds against both BCATc and BCATm enzymes early in the discovery process to build a selectivity-activity relationship and guide medicinal chemistry efforts.
Q3: What are the main hurdles to achieving good oral bioavailability for BCATc inhibitors and how can they be overcome?
A: Oral bioavailability is a major challenge for many drug candidates, including BCATc inhibitors.[2][10] It is influenced by solubility, permeability, and first-pass metabolism.[1][2]
Key Hurdles & Solutions:
-
Poor Aqueous Solubility:
-
Problem: The compound must dissolve in the gastrointestinal fluids to be absorbed.
-
Solutions:
-
-
Low Intestinal Permeability:
-
Problem: The compound must pass through the intestinal wall to enter the bloodstream.
-
Solutions:
-
Structural Modification: Optimize physicochemical properties (e.g., reduce hydrogen bond donors, lower PSA) to favor passive diffusion.[1]
-
Use of Permeation Enhancers: These agents can transiently open tight junctions between intestinal cells, but this approach must be carefully evaluated for safety.[12][13]
-
-
-
High First-Pass Metabolism:
-
Problem: The compound is extensively metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450s) before reaching systemic circulation.[1]
-
Solutions:
-
Metabolic "Soft Spot" Identification: Identify the parts of the molecule susceptible to metabolism and modify them to block these reactions (e.g., by introducing fluorine atoms).
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of a specific metabolic enzyme can "boost" the bioavailability of the drug, though this can lead to complex drug-drug interactions.[2][10]
-
-
Quantitative Data Summary
The tables below summarize key quantitative data for selected BCATc inhibitors to aid in experimental design and comparison.
Table 1: In Vitro Potency of Selected BCATc Inhibitors
| Compound | Target | IC50 (µM) | Assay Conditions | Reference(s) |
| BCATc Inhibitor 2 | hBCATc | 0.8 | Enzymatic Assay | [14] |
| rBCATc | 0.2 | Enzymatic Assay | [14] | |
| rBCATm | 3.0 | Enzymatic Assay | [14] | |
| Calcium Influx (Neuronal Cells) | 4.8 | Cell-based Assay | [14] | |
| BAY-069 | BCAT1 | Potent | Enzymatic Assay | [4][5] |
| Compound I (from Suzuki-Miyaura coupling) | BCATm | 2.0 | Enzymatic Assay | [7] |
hBCATc: human cytosolic BCAT; rBCATc: rat cytosolic BCAT; rBCATm: rat mitochondrial BCAT.
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Unit | Dosing | Reference(s) |
| Dose | 30 | mg/kg | Subcutaneous | [14] |
| Cmax | 8.28 | µg/mL | Subcutaneous | [14] |
| Tmax | 0.5 | h | Subcutaneous | [14] |
| AUC | 19.9 | µg·h/mL | Subcutaneous | [14] |
| Terminal Half-life | 12 - 15 | h | Subcutaneous | [14] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: BCATc Enzymatic Activity Assay (Colorimetric)
This protocol is a generalized method for measuring BCATc activity based on the quantification of glutamate produced from the transamination of a branched-chain amino acid (BCAA).[15]
Materials:
-
Recombinant human BCATc enzyme
-
BCAA substrate (e.g., L-Leucine, L-Isoleucine, or L-Valine)
-
α-ketoglutarate (α-KG)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4-8.0)
-
Test inhibitor compound dissolved in DMSO
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Colorimetric reagent (e.g., WST) that reacts with NADH to produce a colored product.[16]
-
96-well microplate
-
Spectrophotometric plate reader
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, α-KG, PLP, GDH, NAD+, and the WST reagent.
-
Compound Plating: Serially dilute the test inhibitor in DMSO and add to the wells of the 96-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Enzyme Addition: Add the BCATc enzyme to all wells except the "no enzyme" control and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the BCAA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Protect the plate from light.[16]
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-based assays) using a plate reader.[15][16]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic procedure to determine the pharmacokinetic profile of a BCATc inhibitor following oral administration.
Materials:
-
Test BCATc inhibitor
-
Appropriate formulation vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study. Fast animals overnight before dosing, with water available ad libitum.
-
Dosing: Prepare the dosing formulation of the test inhibitor at the desired concentration. Administer a single dose to each animal via oral gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis:
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the inhibitor.
-
Extract the inhibitor from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the inhibitor in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.[14]
Visualizations
Caption: BCAA catabolism pathway showing cytosolic (BCATc) and mitochondrial (BCATm) transamination.
Caption: General workflow for the discovery and development of BCATc inhibitors.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Based Drug Design | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 9. Molecular drug targets and structure based drug design: A holistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches to improve intestinal and transmucosal absorption of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of BCATc Inhibitor 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCATc Inhibitor 2. The following information is intended to help overcome challenges associated with its poor solubility in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc), also known as BCAT1.[1] It functions by blocking the reversible transamination of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine to their corresponding α-keto acids.[1] This inhibition disrupts BCAA metabolism and downstream signaling pathways. It has shown selectivity for the cytosolic isoform (BCATc) over the mitochondrial isoform (BCATm).[1]
Q2: I'm observing precipitation of this compound when I add it to my aqueous cell culture medium. What is the cause of this?
This compound is a hydrophobic molecule with low intrinsic water solubility. Direct addition of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium can cause the compound to precipitate out of solution. This occurs because the inhibitor is no longer in its preferred soluble environment.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Based on available data, the following solvents can be used to prepare stock solutions of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL |
| DMF | ~25 mg/mL |
| Ethanol | ~10 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Data compiled from publicly available vendor information.
For most in vitro cell-based assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.[2]
Troubleshooting Guides
Issue 1: Preparing Aqueous Working Solutions from a DMSO Stock
Problem: My this compound, dissolved in DMSO, precipitates when diluted into my aqueous experimental buffer or cell culture medium.
Solution:
This is a common issue with hydrophobic compounds. The key is to perform the dilution in a stepwise manner and ensure the final concentration of DMSO is compatible with your experimental system.
Recommended Protocol for Preparing Aqueous Working Solutions:
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Start by dissolving this compound in 100% DMSO to create a high-concentration stock, for example, 10 mM. Ensure the inhibitor is completely dissolved. Gentle warming or vortexing can aid dissolution.
-
-
Perform Serial Dilutions (if necessary):
-
If you need to make a range of concentrations for your experiment, it is best to perform initial serial dilutions in 100% DMSO. This maintains a favorable solvent environment for the inhibitor.
-
-
Final Dilution into Aqueous Medium:
-
Slowly add the DMSO stock solution (or diluted DMSO stock) to your aqueous buffer or cell culture medium while gently vortexing or stirring.[2]
-
Crucially, ensure the final concentration of DMSO in your aqueous solution is low, typically ≤ 0.5% (v/v), to avoid solvent-induced cytotoxicity. [2][3] Some sensitive cell lines may require even lower final DMSO concentrations (e.g., ≤ 0.1%).[3]
-
Always include a vehicle control in your experiments, which is your aqueous medium containing the same final concentration of DMSO without the inhibitor.[4]
-
Experimental Workflow for Preparing Working Solutions:
Caption: Workflow for preparing aqueous working solutions of this compound.
Table 2: Example Dilution Series for Cell-Based Assays
| Stock Concentration in 100% DMSO | Volume of Stock to Add to 1 mL of Medium | Final Inhibitor Concentration | Final DMSO Concentration |
| 10 mM | 1 µL | 10 µM | 0.1% |
| 10 mM | 5 µL | 50 µM | 0.5% |
| 1 mM | 1 µL | 1 µM | 0.1% |
| 1 mM | 5 µL | 5 µM | 0.5% |
Issue 2: Persistent Solubility Issues or DMSO Intolerance
Problem: My experimental system is highly sensitive to DMSO, or the inhibitor still precipitates even with low DMSO concentrations.
Solution:
Consider using a solubilizing agent such as a cyclodextrin. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble compounds, increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[6]
Experimental Protocol for Using Hydroxypropyl-β-cyclodextrin (HP-β-CD):
-
Determine the Optimal HP-β-CD Concentration:
-
Prepare a series of aqueous solutions with varying concentrations of HP-β-CD (e.g., 1-10% w/v) in your experimental buffer or medium.
-
-
Prepare the this compound / HP-β-CD Complex:
-
Method A (Direct Dissolution): Add the powdered this compound directly to the HP-β-CD solution. This mixture may require stirring or sonication for an extended period (e.g., several hours to overnight) to facilitate complex formation.
-
Method B (Solvent Evaporation):
-
Dissolve this compound in a minimal amount of a volatile organic solvent (e.g., ethanol).
-
Add this solution to the aqueous HP-β-CD solution.
-
Remove the organic solvent under a stream of nitrogen or by using a rotary evaporator.
-
-
-
Filter the Solution:
-
After the complexation step, filter the solution through a 0.22 µm filter to remove any undissolved inhibitor.
-
-
Determine the Concentration of Solubilized Inhibitor:
-
It is advisable to determine the actual concentration of the solubilized inhibitor in your final preparation using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Logical Workflow for Using HP-β-CD:
Caption: Workflow for solubilizing this compound with HP-β-CD.
BCATc Signaling Pathways
BCATc plays a crucial role in cellular metabolism and signaling. Its inhibition can impact several key pathways involved in cell growth, proliferation, and metabolism.
BCATc and mTORC1 Signaling:
BCATc is involved in the metabolism of branched-chain amino acids (BCAAs), such as leucine. Leucine is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[5] By catalyzing the first step in leucine catabolism, BCATc can modulate the intracellular levels of leucine available to activate mTORC1.[5]
Caption: BCATc role in mTORC1 signaling.
BCATc in PI3K/Akt and Ras/ERK Pathways:
Upregulation of BCATc has been associated with the activation of the PI3K/Akt pathway and modulation of the Ras/ERK signaling cascade in certain cancers.[7] BCATc may influence these pathways through its metabolic activity and potential scaffolding functions, thereby affecting cell proliferation, migration, and survival.[7]
Caption: BCATc interaction with PI3K/Akt and Ras/ERK pathways.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. youtube.com [youtube.com]
optimizing incubation time for BCATc Inhibitor 2 in cell-based assays
Welcome to the technical support center for BCATc Inhibitor 2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize the use of this compound in cell-based assays, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc), also known as BCAT1.[1][2] BCATc is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), catalyzing the reversible transamination of leucine, isoleucine, and valine.[1] By inhibiting BCATc, this compound disrupts BCAA metabolism, which can impact various cellular processes, including signaling pathways involved in cell growth, apoptosis, and metabolism.[3]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A starting concentration in the range of 1-10 µM is recommended for most cell-based assays. The IC50 for human BCATc is approximately 0.8 µM in biochemical assays.[1][2] In cell-based assays, effective concentrations have been demonstrated in the 10-20 µM range.[3][4] Optimization will be required for your specific cell line and assay.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is assay-dependent. For long-term assays such as cell viability or apoptosis, a 48-hour incubation has been shown to be effective.[3][4] For signaling pathway studies (e.g., phosphorylation of AKT or JNK), a shorter incubation time may be sufficient. A time-course experiment is recommended to determine the optimal incubation period for your specific endpoint (see Troubleshooting Guide).
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low cytotoxicity in LO2 and HepG2 cells at concentrations up to 20 µM when incubated for 48 hours.[3] However, it is always recommended to perform a cytotoxicity assay in your specific cell line to determine the non-toxic concentration range for your experiments.
Q5: What are the known downstream signaling pathways affected by this compound?
A5: this compound has been shown to alleviate the activation of the JNK and AKT signaling pathways.[3] It also affects the Bcl2/Bax/Caspase axis, which is involved in apoptosis.[3]
Troubleshooting Guide: Optimizing Incubation Time
Issue: I am not observing the expected effect of this compound on my cells.
This could be due to several factors related to incubation time. Follow this troubleshooting workflow to optimize your experiment.
Troubleshooting workflow for optimizing incubation time.
Issue: I am seeing inconsistent results between experiments.
Inconsistent results can arise from variations in experimental timing.
-
Possible Cause: The effect of the inhibitor is transient.
-
Solution: For signaling studies, it is critical to lyse all cell samples at the exact same time point after inhibitor addition. A time-course experiment can reveal the peak of the signaling event.
-
-
Possible Cause: The inhibitor is degrading over long incubation times.
-
Solution: For experiments longer than 24 hours, consider a media change with freshly prepared this compound.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (hBCATc) | 0.8 µM | Human (biochemical) | [1][2] |
| IC50 (rBCATc) | 0.2 µM | Rat (biochemical) | [1][2] |
| IC50 (rBCATm) | 3.0 µM | Rat (biochemical) | [1][2] |
| Effective Concentration | 10-20 µM | LO2, HepG2 (cell-based) | [3][4] |
| In Vivo Cmax | 8.28 µg/ml | Lewis Rats | [1] |
| In Vivo tmax | 0.5 hours | Lewis Rats | [1] |
| In Vivo Half-life | 12-15 hours | Lewis Rats | [1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of AKT and JNK Phosphorylation
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 10 µM).
-
Incubation: Treat the cells with the this compound-containing medium for various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against phospho-AKT, total AKT, phospho-JNK, and total JNK. Use an appropriate loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at each time point.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Signaling pathway affected by this compound.
References
Technical Support Center: Addressing Variability in BCATc Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cytosolic branched-chain aminotransferase (BCATc) inhibition assays. Our goal is to help you identify and address sources of variability to ensure robust and reproducible results.
Troubleshooting Guide
Variability in BCATc inhibition assays can arise from multiple factors, from reagent preparation to data analysis. This guide addresses common issues in a question-and-answer format.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| High Background Signal | Q1: Why is the baseline absorbance/fluorescence in my no-enzyme or no-substrate controls abnormally high? | 1. Contaminated reagents. 2. Autohydrolysis of substrates. 3. Interference from test compounds (e.g., auto-fluorescence). | 1. Use fresh, high-purity reagents. Filter buffers and solutions. 2. Prepare substrates fresh for each experiment. 3. Run a control with the test compound alone to quantify its intrinsic signal and subtract it from the assay data. |
| Low Signal or No Activity | Q2: My positive controls show very low or no BCATc activity. What could be wrong? | 1. Inactive BCATc enzyme. 2. Sub-optimal assay conditions (pH, temperature). 3. Incorrect substrate concentrations. 4. Problems with the coupling enzyme in a coupled assay. | 1. Aliquot and store the enzyme at the recommended temperature to avoid repeated freeze-thaw cycles. Test enzyme activity with a known substrate batch.[1][2] 2. Ensure the assay buffer pH is optimal for BCATc (typically around 8.0-8.5). Maintain a constant and optimal temperature (e.g., 37°C).[3] 3. Verify substrate concentrations. Ensure they are at or above the Km for sensitive detection of inhibition.[4] 4. Ensure the coupling enzyme is in excess and not rate-limiting. Check its activity independently.[5][6][7] |
| High Well-to-Well Variability | Q3: I'm seeing significant variability between replicate wells. What are the common causes? | 1. Pipetting errors. 2. Inconsistent incubation times. 3. "Edge effects" in microplates due to evaporation.[8] 4. Temperature gradients across the plate. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents.[9] 2. Use a multi-channel pipette for simultaneous addition of reagents to start or stop reactions. 3. Avoid using the outer wells of the plate or fill them with buffer/water to create a humidified environment. 4. Ensure uniform temperature by properly pre-incubating the plate. |
| Inconsistent IC50 Values | Q4: The IC50 values for my test compounds are not reproducible between experiments. Why? | 1. Variability in enzyme or substrate concentrations. 2. Instability or precipitation of the inhibitor. 3. Substrate competition due to the Ping-Pong Bi-Bi mechanism. 4. Data analysis inconsistencies. | 1. Prepare fresh reagents and accurately determine their concentrations. 2. Check the solubility and stability of the inhibitor in the assay buffer. Use fresh dilutions for each experiment.[10][11] 3. Keep the concentration of one substrate constant and well below its Km while varying the other to ensure consistent competitive inhibition patterns.[12] 4. Use a consistent data analysis workflow and curve-fitting model. Ensure the initial velocity is measured.[13] |
Frequently Asked Questions (FAQs)
Q5: What is the kinetic mechanism of BCATc and why is it important for inhibition assays?
BCATc follows a Ping-Pong Bi-Bi kinetic mechanism.[14][15] This means that the first substrate (a branched-chain amino acid, BCAA) binds to the enzyme, donates its amino group to the enzyme's cofactor (pyridoxal-5'-phosphate, PLP), and is released as the first product (a branched-chain α-keto acid, BCKA). The enzyme is now in a modified form. The second substrate (α-ketoglutarate) then binds, accepts the amino group, and is released as the second product (glutamate), returning the enzyme to its original state. This is crucial for inhibition studies because an inhibitor can be competitive with respect to either the BCAA or α-ketoglutarate. The apparent potency of an inhibitor can change depending on the concentration of both substrates.
Q6: How do I choose the right substrate concentrations for my BCATc inhibition assay?
For inhibitor screening, it is generally recommended to use substrate concentrations around their Michaelis-Menten constant (Km) values.[1][4] Using concentrations far above the Km can make it difficult to detect competitive inhibitors. For detailed kinetic characterization of an inhibitor, you should vary the concentration of one substrate while keeping the other constant, and repeat this for a range of inhibitor concentrations.[12]
Q7: What are the key components of a coupled enzyme assay for BCATc activity?
A common coupled assay for BCATc measures the production of glutamate. The glutamate produced by BCATc is used by a coupling enzyme, such as glutamate dehydrogenase, which in the presence of NAD+, oxidizes glutamate and reduces NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by the increase in absorbance at 340 nm. It is critical that the coupling enzyme and its substrates are in excess so that the BCATc-catalyzed reaction is the rate-limiting step.[5][6][7]
Q8: My test compound is dissolved in DMSO. How can I be sure the solvent is not affecting the assay?
It is important to maintain a low final concentration of DMSO in the assay, typically ≤1%. To control for solvent effects, all wells, including controls, should contain the same final concentration of DMSO. Run a "vehicle control" with only DMSO (at the same concentration as in the test compound wells) to assess its impact on enzyme activity.
Q9: How can I ensure the stability of my reagents throughout the experiment?
Proper storage and handling of reagents are critical.[2][10][11] Enzymes should be stored in aliquots at -80°C to avoid multiple freeze-thaw cycles.[1] Substrates and cofactors like PLP and NADH should be prepared fresh from powder or stored as frozen aliquots protected from light. It is advisable to perform stability tests on your critical reagents under your specific assay conditions.[10][11]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for human BCATc (hBCATc). Note that these values can vary depending on the specific experimental conditions.
Table 1: Kinetic Parameters of hBCATc
| Substrate | Km (mM) | Reference |
| L-Leucine | ~0.4 - 1.0 | [16],[17] |
| L-Isoleucine | ~0.8 - 1.5 | [17] |
| L-Valine | ~1.2 - 2.5 | [17] |
| α-Ketoglutarate | ~0.2 - 0.5 | [18] |
Table 2: IC50 Values of Selected BCATc Inhibitors
| Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| BCATc Inhibitor 2 | 0.8 (hBCATc) | Not specified in detail | [19] |
| Gabapentin | >100 (in some cell lines) | Cell-based proliferation assay | [20] |
| Compound 1 (from study) | 0.23 | Enzymatic assay | [20] |
| Compound 2 (from study) | 0.31 | Enzymatic assay | [20] |
| Compound 4 (from study) | 0.19 | Enzymatic assay | [20] |
| Compound 7 (from study) | 0.17 | Enzymatic assay | [20] |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for BCATc Inhibition
This protocol is for a continuous kinetic assay in a 96-well plate format, monitoring the production of NADH at 340 nm.
Reagents:
-
BCATc Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 µM Pyridoxal-5'-phosphate (PLP).
-
hBCATc Enzyme: Prepare a stock solution in assay buffer and store in aliquots at -80°C. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate 1 (BCAA): 100 mM L-Leucine stock solution in water.
-
Substrate 2 (α-KG): 50 mM α-Ketoglutarate stock solution in water.
-
Coupling Enzyme System:
-
Glutamate Dehydrogenase (GDH): ~50 units/mL.
-
NAD+: 50 mM stock solution in water.
-
-
Test Inhibitor: Prepare a stock solution in DMSO and create serial dilutions.
Procedure:
-
Prepare Master Mix: For each reaction, prepare a master mix containing BCATc Assay Buffer, NAD+, and GDH.
-
Add Reagents to Plate:
-
Add 170 µL of Master Mix to each well of a UV-transparent 96-well plate.
-
Add 10 µL of the test inhibitor dilution or DMSO (for controls) to the appropriate wells.
-
Add 10 µL of hBCATc enzyme solution (or assay buffer for no-enzyme controls).
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a substrate mix of L-Leucine and α-Ketoglutarate.
-
Add 10 µL of the substrate mix to each well to start the reaction. Final concentrations should be around the Km values (e.g., 1 mM L-Leucine and 0.5 mM α-Ketoglutarate).
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Ping-Pong Bi-Bi kinetic mechanism of BCATc.
Caption: Workflow of a coupled spectrophotometric assay for BCATc activity.
Caption: Simplified signaling pathway showing BCATc's role in mTORC1 regulation.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 5. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. A Kinetic Analysis of Coupled (or Auxiliary) Enzyme Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and metabolic interrelationships among branched-chain keto and amino acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transamination Is Required for α-Ketoisocaproate but Not Leucine to Stimulate Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving Pharmacokinetic Properties of Benzimidazole BCATm Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common experimental challenges and accessing detailed protocols related to the optimization of benzimidazole-based mitochondrial branched-chain aminotransferase (BCATm) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of benzimidazole BCATm inhibitors.
Solubility and Permeability Assays
-
Question: My benzimidazole compound shows poor aqueous solubility, leading to inconsistent results in my permeability assay. What can I do?
-
Answer: Poor aqueous solubility is a known challenge with many benzimidazole derivatives.[1][2] Consider the following troubleshooting steps:
-
Formulation Strategies: For in vitro assays, prepare stock solutions in an organic solvent like DMSO and then dilute into aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid cell toxicity. For in vivo studies, formulation strategies such as creating salts or using nanocarriers can be explored to improve solubility.[1]
-
pH Adjustment: Assess the compound's pKa. Adjusting the pH of the assay buffer can improve the solubility of ionizable compounds.
-
Use of Solubilizing Agents: In some in vitro assays, non-ionic surfactants or cyclodextrins can be cautiously used, but their potential effects on cell monolayers must be validated.
-
-
-
Question: I am observing low recovery of my test compound in the Caco-2 permeability assay. What are the potential causes and solutions?
-
Answer: Low compound recovery in a Caco-2 assay can be due to several factors.[3][4] Here's a systematic approach to troubleshoot this issue:
-
Non-specific Binding: Benzimidazoles can be lipophilic and may bind to plasticware. Use low-binding plates and minimize the surface area the compound solution is exposed to.
-
Cellular Metabolism: Caco-2 cells express some metabolic enzymes. To check for metabolism, analyze the cell lysate for metabolites at the end of the incubation period.
-
Compound Instability: Assess the chemical stability of your compound in the assay buffer over the incubation period.
-
Monolayer Integrity: Verify the integrity of your Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity, which could affect compound recovery.[3] Lucifer Yellow permeability can also be used as a marker for monolayer integrity.[3]
-
-
-
Question: My Parallel Artificial Membrane Permeability Assay (PAMPA) results do not correlate well with my Caco-2 data. Why might this be?
-
Answer: PAMPA is a model for passive diffusion only, whereas the Caco-2 assay can also account for active transport and paracellular movement.[5] A discrepancy between the two assays can provide valuable mechanistic information:
-
Active Efflux: If permeability is significantly lower in the Caco-2 assay, your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells but not in the PAMPA membrane.[3]
-
Active Uptake: If permeability is higher in the Caco-2 assay, your compound might be a substrate for uptake transporters.
-
Paracellular Transport: Small, hydrophilic compounds may show some permeability in Caco-2 assays via the paracellular route (between the cells), which is not modeled in PAMPA.
-
-
Metabolic Stability Assays
-
Question: My benzimidazole BCATm inhibitor shows high clearance in the liver microsomal stability assay. How can I improve its metabolic stability?
-
Answer: High intrinsic clearance in liver microsomes suggests that the compound is rapidly metabolized by enzymes like cytochrome P450s.[6] Improving metabolic stability often involves structural modifications:
-
Identify Metabolic Hotspots: Conduct metabolite identification studies to pinpoint the specific sites on the molecule that are being modified by metabolic enzymes.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the identified metabolic hotspots. Common strategies include:
-
Introducing electron-withdrawing groups to decrease the electron density of aromatic rings.
-
Blocking the site of metabolism with a halogen or other sterically hindering group.
-
Replacing metabolically labile moieties with more stable isosteres.
-
-
-
-
Question: I am seeing a high degree of variability in my microsomal stability assay results between experiments. What are the common sources of variability?
-
Answer: Variability in microsomal stability assays can stem from several sources. To ensure consistency:
-
Microsome Quality: Use microsomes from a reputable supplier and from the same lot for a series of comparative experiments. Ensure proper storage and handling to maintain enzyme activity.
-
Cofactor Concentration: The concentration of NADPH is critical. Ensure it is not limiting throughout the incubation.
-
Incubation Conditions: Maintain consistent protein concentration, incubation time, and temperature.
-
Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, precision, and accuracy.
-
-
Quantitative Data Summary
The following table summarizes key pharmacokinetic and in vitro activity data for representative benzimidazole BCATm inhibitors from published literature. This data can serve as a benchmark for researchers developing new analogs.
| Compound ID | Human BCATm pIC50 | Human BCATc pIC50 | Mouse Oral Bioavailability (%) | Mouse Clearance (mL/min/kg) | Mouse Half-life (T1/2) (h) | Reference |
| 1 | 6.6 | 5.9 | 10 | 23 | 1.4 | |
| 8b | 7.4 | 5.4 | 28 | 4.0 | - |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of differentiated Caco-2 cells.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer Yellow for monolayer integrity assessment
-
LC-MS/MS for sample analysis
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the test compound solution to the basolateral (donor) chamber.
-
Add fresh buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for A-B permeability.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples and the initial donor solution using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[3]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and control compounds
-
UV-Vis plate reader or LC-MS/MS for analysis
Protocol:
-
Membrane Coating: Apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of the donor plate wells.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.
-
Donor Plate Preparation: Add the test compound solution in buffer to the wells of the donor plate.
-
Assembling the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Data Analysis: Calculate the effective permeability (Pe) in cm/s.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, mouse, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Ice-cold acetonitrile or methanol to stop the reaction
-
LC-MS/MS for sample analysis
Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing the liver microsomes and buffer. Pre-warm to 37°C.
-
Initiate Reaction: Add the test compound to the microsomal solution. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold organic solvent to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
Sample Analysis: Determine the concentration of the remaining parent compound in each sample using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Visualizations
BCATm Signaling Pathway
Caption: Simplified signaling pathway of BCATm in branched-chain amino acid metabolism.
Experimental Workflow for Pharmacokinetic Profiling
Caption: General experimental workflow for pharmacokinetic profiling of small molecule inhibitors.
Logic Diagram for Improving Benzimidazole PK Properties
Caption: Logical relationships for addressing common pharmacokinetic issues in benzimidazoles.
References
- 1. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ligand Efficiency in BCAT Inhibitor Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the design and experimental validation of Branched-Chain Aminotransferase (BCAT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Ligand Efficiency (LE) and why is it a critical parameter in BCAT inhibitor design?
A1: Ligand Efficiency (LE) is a metric that evaluates the binding efficiency of a compound to its target, normalized by its size.[1] It is a crucial parameter in drug discovery as it helps in the selection of promising lead compounds with optimal physicochemical and pharmacological properties.[1] For BCAT inhibitors, a high LE indicates that the molecule achieves its potency with a lower molecular weight and fewer heavy atoms, which is often associated with better drug-like properties such as improved solubility and cell permeability.
Q2: What are the key Ligand Efficiency metrics I should be tracking for my BCAT inhibitors?
A2: Beyond the basic Ligand Efficiency (LE), it is highly recommended to monitor several other metrics to gain a more comprehensive understanding of your compound's quality. These include:
-
Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity and helps in designing compounds with a lower risk of off-target effects and toxicity.[2][3]
-
Binding Efficiency Index (BEI): This index normalizes the binding affinity (pKi, pIC50) to the molecular weight of the compound.[1]
-
Surface-Efficiency Index (SEI): This metric relates the binding affinity to the polar surface area of the molecule.[1]
Q3: What are the main challenges in developing potent and efficient BCAT inhibitors?
A3: The primary challenges in the development of BCAT inhibitors include achieving selectivity between the two isoforms, BCAT1 (cytosolic) and BCAT2 (mitochondrial), and translating potent enzymatic activity into effective cellular and in vivo efficacy.[4] Many potent biochemical inhibitors exhibit weaker activity in cell-based assays, often due to poor cell permeability or efflux.[4]
Q4: What are the primary strategies to enhance the ligand efficiency of BCAT inhibitors?
A4: Key strategies include:
-
Fragment-Based Drug Discovery (FBDD): Starting with small, low-complexity fragments that bind weakly to the target can lead to the development of highly efficient lead compounds.
-
Structure-Guided Design: Utilizing X-ray crystallography or computational modeling to understand the binding mode of inhibitors allows for rational modifications to improve potency without significantly increasing molecular size.
-
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the inhibitor with novel chemical groups that maintain or improve binding while having more favorable physicochemical properties.
Troubleshooting Guides
Problem 1: My BCAT inhibitor shows high potency in the enzymatic assay but low activity in cell-based assays.
This is a common issue in BCAT inhibitor development.[4] Here are potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: Analyze the inhibitor's clogP, polar surface area (PSA), and molecular weight. High values in these parameters can limit cell entry. 2. Permeability Assays: Conduct in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to directly measure cell penetration. 3. Structural Modifications: Systematically modify the inhibitor to reduce its PSA and lipophilicity. Consider introducing more polar groups or reducing the number of rotatable bonds. |
| Active Efflux | 1. Use Efflux Pump Inhibitors: Co-incubate your BCAT inhibitor with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in your cell-based assay. A significant increase in potency suggests that your compound is a substrate for efflux pumps. 2. Structural Modifications: Modify the inhibitor's structure to reduce its recognition by efflux transporters. |
| Intracellular Metabolism | 1. Metabolic Stability Assays: Assess the stability of your compound in liver microsomes or hepatocytes to determine its metabolic half-life. 2. Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites and determine if they are less active than the parent compound. 3. Block Metabolic Hotspots: Modify the chemical structure at sites prone to metabolic degradation. |
| High Protein Binding | 1. Measure Plasma Protein Binding: Determine the fraction of your compound that binds to plasma proteins. High protein binding reduces the free concentration of the inhibitor available to enter cells. 2. Optimize for Lower Lipophilicity: Reduce the lipophilicity of your compound, as this is often correlated with high plasma protein binding. |
Problem 2: My ligand efficiency values are not improving despite successful optimization of potency.
| Potential Cause | Troubleshooting Steps |
| "Molecular Obesity" | 1. Focus on Group Efficiency (GE): When adding new functional groups to your inhibitor, calculate the Group Efficiency to ensure that the added atoms are contributing significantly to the binding affinity. 2. Deconstruction-Reconstruction: Systematically remove parts of your molecule to identify the minimal pharmacophore responsible for binding. Then, rebuild the molecule by adding only the most efficient groups. |
| Suboptimal Binding Interactions | 1. Structural Biology: Obtain a crystal structure of your inhibitor bound to BCAT to visualize the binding interactions. This can reveal suboptimal or even detrimental interactions that can be addressed through rational design. 2. Computational Modeling: Use molecular docking and free energy calculations to predict the binding energies of different modifications and prioritize those that are likely to improve ligand efficiency. |
| Assay Artifacts | 1. Orthogonal Assays: Confirm your primary assay results with a different, orthogonal assay to rule out artifacts. For example, if you are using a fluorescence-based assay, confirm hits with a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[5] 2. Check for Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Use dynamic light scattering (DLS) or other methods to check for aggregation at the concentrations used in your assays. |
Quantitative Data Summary
The following table summarizes key quantitative data for representative BCAT inhibitors, highlighting various ligand efficiency metrics.
| Compound | Target | IC50 (nM) | pIC50 | MW ( g/mol ) | HAC | clogP | LE | LLE | BEI | SEI |
| BAY-069 | BCAT1 | 15 | 7.82 | 450.5 | 32 | 4.1 | 0.34 | 3.72 | 17.36 | 10.15 |
| Compound 23 | P-gp | 230 | 6.64 | 602.7 | 44 | 5.9 | 0.21 | 0.74 | 11.02 | 5.23 |
| Compound 19 | P-gp | 280 | 6.55 | 452.5 | 32 | 5.1 | 0.29 | 1.45 | 14.47 | 7.28 |
| Compound 20 | P-gp | 1200 | 5.92 | 344.4 | 24 | 3.8 | 0.35 | 2.12 | 17.19 | 9.87 |
| Compound 6 | P-gp | 2000 | 5.70 | 410.5 | 29 | 4.5 | 0.28 | 1.20 | 13.88 | 7.60 |
Experimental Protocols
Protocol 1: Spectrophotometric BCAT1 Enzymatic Assay
This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of BCAT1 and determine the IC50 values of inhibitors. The assay is based on a coupled-enzyme reaction where the product of the BCAT1 reaction, glutamate, is converted by glutamate dehydrogenase, leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human BCAT1 enzyme
-
L-leucine
-
α-ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Glutamate dehydrogenase (GDH)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 200 mM KCl, 10 mM DTT
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the Assay Buffer, prepare a reagent mix containing L-leucine (final concentration 10 mM), NADH (final concentration 200 µM), and GDH (final concentration 10 units/mL).
-
Compound Addition: To the wells of the 96-well plate, add 2 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add 2 µL of DMSO.
-
Enzyme Addition: Add 88 µL of the Reagent Mix to each well. Then, add 5 µL of a pre-diluted BCAT1 enzyme solution (final concentration to be optimized for linear reaction kinetics).
-
Initiate Reaction: Start the reaction by adding 5 µL of α-KG solution (final concentration 1 mM).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the DMSO control wells (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Proliferation Assay for BCAT Inhibitor Efficacy
This protocol describes a method to assess the anti-proliferative effect of BCAT inhibitors on a cancer cell line known to be dependent on BCAT1 activity (e.g., certain glioblastoma or leukemia cell lines).
Materials:
-
BCAT1-dependent cancer cell line (e.g., DND41, MOLT4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 10 µL of the diluted compounds to the respective wells. For control wells, add 10 µL of medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control wells (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Simplified BCAT signaling pathway in cancer cells.
Caption: Workflow for enhancing ligand efficiency in BCAT inhibitor design.
References
- 1. Ligand efficiency - Wikipedia [en.wikipedia.org]
- 2. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Comparative Guide to the Efficacy of BCATc Inhibitor 2 and Other BCAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of BCATc Inhibitor 2 with other notable inhibitors of the branched-chain aminotransferase (BCAT) enzymes. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies in areas such as neurodegenerative diseases, cancer, and metabolic disorders.
Introduction to BCAT Inhibition
Branched-chain aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. There are two main isoforms: the cytosolic BCATc (also known as BCAT1) and the mitochondrial BCATm (or BCAT2). These enzymes catalyze the reversible transamination of BCAAs to their corresponding α-keto acids, a critical step in nitrogen metabolism and energy production. Dysregulation of BCAT activity has been implicated in various pathological conditions, making BCAT inhibitors valuable research tools and potential therapeutic agents.[1]
Data Presentation: Inhibitor Efficacy Comparison
The following table summarizes the in vitro potency (IC50) of this compound and other selected BCAT inhibitors against the human cytosolic (hBCATc/BCAT1) and mitochondrial (hBCATm/BCAT2) isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Target Isoform(s) | hBCATc (BCAT1) IC50 | hBCATm (BCAT2) IC50 | Selectivity |
| This compound | BCATc Selective | 0.8 µM[2][3] | 3.0 µM (rat)[2][3] | ~3.75-fold for rBCATm over hBCATc |
| ERG240 | BCATc Selective | 0.1 - 1 nM[4][5] | No inhibition observed[4] | Highly selective for BCATc |
| BAY-069 | Dual BCATc/m | 31 nM[6] | 153 nM[6] | ~5-fold for BCATc over BCATm |
| BCAT-IN-2 | BCATm Selective | 251.2 nM (pIC50=6.6)[7] | 50.1 nM (pIC50=7.3)[7] | ~5-fold for BCATm over BCATc |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying BCAT inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Coupled-Enzyme Assay for IC50 Determination
This in vitro assay measures the enzymatic activity of BCAT by coupling the production of glutamate to a detectable reaction.
-
Principle: The transamination of a BCAA (e.g., leucine) and α-ketoglutarate by BCAT produces a branched-chain α-keto acid and glutamate. The production of glutamate is then measured using a glutamate dehydrogenase or oxidase-based detection system, which results in a colorimetric or fluorescent signal.
-
Reagents:
-
Recombinant human BCATc or BCATm enzyme.
-
L-Leucine (or other BCAA) substrate.
-
α-ketoglutarate.
-
Coupling enzyme system (e.g., glutamate dehydrogenase and NAD+, or glutamate oxidase and a suitable probe).[8][9]
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH).
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, BCAA substrate, α-ketoglutarate, and the coupling enzyme system.
-
Add varying concentrations of the test inhibitor to the wells of a microplate.
-
Initiate the reaction by adding the BCAT enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Glutamate Release Assay
This cell-based assay is particularly relevant for assessing BCATc inhibitors intended for neurological applications, as BCATc is involved in glutamate synthesis in the brain.
-
Principle: Inhibition of BCATc in neuronal cells is expected to reduce the synthesis and subsequent release of glutamate.
-
Cell Lines: Primary neuronal cultures or neuronal-like cell lines (e.g., SH-SY5Y).
-
Reagents:
-
Cell culture medium.
-
Test inhibitors.
-
Stimulating agent to induce glutamate release (e.g., high potassium solution or a glutamate uptake inhibitor).
-
Glutamate detection kit (e.g., Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit).[10]
-
-
Procedure:
-
Culture neuronal cells in a multi-well plate.
-
Treat the cells with varying concentrations of the BCAT inhibitor for a predetermined time.
-
Wash the cells and incubate with a buffer containing the stimulating agent.
-
Collect the extracellular medium.
-
Measure the glutamate concentration in the collected medium using a glutamate assay kit according to the manufacturer's instructions.
-
Determine the effect of the inhibitor on glutamate release relative to a vehicle control.
-
Cellular BCAA Level Measurement
This assay assesses the on-target effect of BCAT inhibitors by measuring changes in intracellular or extracellular BCAA concentrations.
-
Principle: Inhibition of BCAT activity will lead to an accumulation of its substrates, the BCAAs.
-
Cell Lines: Relevant cancer cell lines (e.g., glioblastoma, leukemia) or other cell types expressing the target BCAT isoform.
-
Reagents:
-
Cell culture medium.
-
Test inhibitors.
-
Reagents for cell lysis and protein precipitation (e.g., methanol, acetonitrile).
-
Analytical standards for BCAAs.
-
-
Procedure:
-
Culture cells in a multi-well plate and treat with test inhibitors.
-
After the incubation period, collect both the cells and the culture medium.
-
Lyse the cells and precipitate proteins from both the cell lysate and the medium.
-
Analyze the supernatant for BCAA concentrations using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Compare the BCAA levels in inhibitor-treated samples to vehicle-treated controls. Commercial kits are also available for the colorimetric or fluorometric detection of BCAAs.[11][12][13][14][15]
-
Conclusion
The selection of a BCAT inhibitor should be guided by the specific research question, with careful consideration of the desired isoform selectivity and the experimental system. This compound is a valuable tool for studying the specific roles of the cytosolic isoform, particularly in the context of neuroscience. For studies requiring potent and highly selective BCATc inhibition, ERG240 presents a strong alternative. In contrast, BAY-069 is suitable for investigating the combined effects of inhibiting both BCATc and BCATm, while BCAT-IN-2 is appropriate for focused studies on the mitochondrial isoform. The experimental protocols outlined in this guide provide a foundation for the robust evaluation of these and other BCAT inhibitors.
References
- 1. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. glpbio.com [glpbio.com]
- 3. biocompare.com [biocompare.com]
- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Branched-chain Amino Acid Metabolon: INTERACTION OF GLUTAMATE DEHYDROGENASE WITH THE MITOCHONDRIAL BRANCHED-CHAIN AMINOTRANSFERASE (BCATm) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocat.com [biocat.com]
- 10. Design, synthesis, and characterization of novel system xC− transport inhibitors: inhibition of microglial glutamate release and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [merckmillipore.com]
- 12. BCAA-Glo™ Assay | Branched Chain Amino Acid Assay | BCAA Assay Kit [promega.sg]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Branched Chain Amino Acid Assay Kit [cellbiolabs.com]
- 15. Branched Chain Amino Acid Assay Kit / BCAA Assay Kit (ab83374) | Abcam [abcam.com]
Validating the Neuroprotective Effects of BCATc Inhibitor 2 In Vivo: A Comparative Guide
For researchers and drug development professionals navigating the complexities of neurodegenerative disease, identifying and validating promising therapeutic compounds is a critical endeavor. This guide provides a comprehensive comparison of the in vivo neuroprotective effects of BCATc Inhibitor 2 against several alternative compounds. The data presented is based on studies utilizing the 3-nitropropionic acid (3-NP) induced neurotoxicity model in rats, a well-established model that mimics some pathological features of Huntington's disease.
Executive Summary
This compound has demonstrated significant neuroprotective efficacy in a rat model of neurodegeneration. Its mechanism, centered on the inhibition of the cytosolic branched-chain aminotransferase (BCATc) and subsequent reduction of glutamate-mediated excitotoxicity, presents a targeted approach to neuroprotection. This guide compares its performance with other neuroprotective agents, including Taurine, Mangiferin, Tetramethylpyrazine, and Diapocynin, which act through various mechanisms such as antioxidant and anti-inflammatory pathways. The following sections provide a detailed analysis of their comparative efficacy based on available experimental data, detailed experimental protocols, and visualizations of the key signaling pathways.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the quantitative data from in vivo studies of this compound and its alternatives in the 3-NP rat model. This allows for a direct comparison of their neuroprotective capabilities across different experimental parameters.
| Compound | Dosage | Route of Administration | Duration of Treatment | Key Neuroprotective Outcomes in 3-NP Rat Model | Reference |
| This compound | 30 mg/kg | Subcutaneous (s.c.) | 9 days | Almost completely reversed the motor deficits and striatal lesions induced by 3-NP. | [1][2] |
| Taurine | 200 mg/kg | Intraperitoneal (i.p.) | 3 days (pre-treatment) | Reversed locomotor hypoactivity and increased striatal GABA concentration approximately 2-fold. Reduced striatal malondialdehyde and elevated glutathione levels. | [3] |
| Mangiferin | 10 and 20 mg/kg | Oral (p.o.) | 14 days | Dose-dependently improved grip strength and locomotor activity. Significantly reduced levels of TNF-α, IL-1β, and IL-6 in the hippocampus, striatum, and cortex. | [4][5] |
| Tetramethylpyrazine | 20 and 40 mg/kg | Intraperitoneal (i.p.) | 21 days (7 days pre-treatment) | Dose-dependently improved behavioral performance. Ameliorated alterations in oxidative stress markers (lipid peroxidation, reduced glutathione, catalase, superoxide dismutase) and neurochemicals (GABA, glutamate). | |
| Diapocynin | 10 mg/kg | Oral (p.o.) | 14 days | Attenuated oxidative stress by increasing reduced glutathione, glutathione-S-transferase, and Nrf2. Mitigated neuroinflammation by downregulating NF-κB p65. Upregulated the anti-apoptotic marker Bcl-2. | [1][3][6] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the compared alternatives are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for evaluating their therapeutic potential.
This compound: Targeting Glutamate Excitotoxicity
This compound's primary mechanism involves the inhibition of the cytosolic branched-chain aminotransferase (BCATc). In the brain, BCATc plays a key role in the synthesis of glutamate from branched-chain amino acids. By inhibiting this enzyme, this compound reduces the production of glutamate, thereby mitigating the excitotoxic cascade initiated by excessive glutamate receptor activation, a common pathway in neurodegenerative conditions.
Alternative Neuroprotective Agents: Antioxidant and Anti-inflammatory Pathways
The alternative compounds discussed in this guide exert their neuroprotective effects primarily through the modulation of oxidative stress and neuroinflammation, key pathological features of 3-NP-induced neurotoxicity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.
This compound
-
Animal Model: Lewis rats.
-
Induction of Neurotoxicity: Daily administration of the mitochondrial neurotoxin 3-nitropropionic acid (3-NP).
-
Drug Administration: this compound was administered subcutaneously at a dose of 30 mg/kg daily for 9 days.
-
Behavioral Assessment: Motor deficits were evaluated.
-
Histological Analysis: Striatal lesions were assessed to determine the extent of neurodegeneration.
-
Pharmacokinetics: A separate study in Lewis rats determined a peak plasma concentration (Cmax) of 8.28 µg/mL at 0.5 hours (tmax) following a 30 mg/kg subcutaneous injection. The mean plasma exposure (AUC) was 19.9 µg·h/mL, with a mean terminal half-life of 12 to 15 hours.[1][2][3]
Taurine
-
Animal Model: Wistar rats.
-
Induction of Neurotoxicity: 3-nitropropionic acid (3-NP) administration.
-
Drug Administration: Taurine was administered intraperitoneally at a dose of 200 mg/kg daily for 3 days prior to 3-NP administration.
-
Behavioral Assessment: Locomotor activity and prepulse inhibition of the acoustic startle response were measured.
-
Biochemical Analysis: Striatal levels of GABA, malondialdehyde (MDA), and glutathione (GSH) were quantified. Succinate dehydrogenase (SDH) activity was also assessed.
-
Histological Analysis: Histopathological examination of the striatal tissue was performed.
Mangiferin
-
Animal Model: Wistar rats.
-
Induction of Neurotoxicity: 3-nitropropionic acid (3-NP) was administered intraperitoneally at 15 mg/kg for 7 days.
-
Drug Administration: Mangiferin was administered orally at doses of 10 and 20 mg/kg for 14 days.
-
Behavioral Assessment: Grip strength and locomotor activity were tested.
-
Biochemical Analysis: Levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 were measured in the hippocampus, striatum, and cortex.
Tetramethylpyrazine
-
Animal Model: Rats.
-
Induction of Neurotoxicity: 3-nitropropionic acid (3-NP) was administered intraperitoneally at 10 mg/kg from day 8 to day 21 of the experiment.
-
Drug Administration: Tetramethylpyrazine was administered intraperitoneally at doses of 20 and 40 mg/kg for 21 days, starting 7 days before the first 3-NP injection.
-
Behavioral Assessment: A battery of behavioral tests was conducted to assess motor function.
-
Biochemical Analysis: Oxidative stress markers (lipid peroxidation, reduced glutathione, catalase, superoxide dismutase) and neurotransmitter levels (GABA, glutamate) were measured in brain homogenates.
-
Histological Analysis: The lesion area was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining, and histopathological alterations in the hippocampus and striatum were examined.
Diapocynin
-
Animal Model: Rats.
-
Induction of Neurotoxicity: 3-nitropropionic acid (3-NP) was administered intraperitoneally at 10 mg/kg/day for 14 days.
-
Drug Administration: Diapocynin was administered orally at a dose of 10 mg/kg/day, 30 minutes before each 3-NP injection, for 14 days.
-
Behavioral Assessment: Open field, rotarod, and grip strength tests were performed.
-
Biochemical Analysis: Striatal levels of reduced glutathione, glutathione-S-transferase, Nrf2, and brain-derived neurotrophic factor (BDNF) were measured. The expression of NADPH oxidase (NOX2), NF-κB p65, inducible nitric oxide synthase (iNOS), and apoptosis-related proteins (p53, Bax, Bcl-2) was also determined.
-
Immunohistochemistry: Immunoreactivity for ionized calcium-binding adapter molecule 1 (Iba1) and glial fibrillary acidic protein (GFAP) was assessed to evaluate microglial and astroglial activation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in the 3-NP rat model.
Conclusion
This compound demonstrates compelling neuroprotective effects in the 3-NP rat model, primarily by targeting the glutamate excitotoxicity pathway. This targeted approach distinguishes it from the other compounds discussed, which generally act through broader antioxidant and anti-inflammatory mechanisms. While a direct head-to-head comparative study is lacking, the data presented in this guide suggests that this compound is a potent neuroprotective agent with a favorable pharmacokinetic profile. Further research, including direct comparative studies and investigations in other neurodegenerative models, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein should facilitate such future investigations.
References
- 1. Diapocynin neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effect of Tetramethylpyrazine Against Contusive Spinal Cord Injury by Activating PGC-1α in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Neuroprotective potency of mangiferin against 3-nitropropionic acid induced Huntington’s disease-like symptoms in rats: possible antioxidant and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective potency of mangiferin against 3-nitropropionic acid induced Huntington's disease-like symptoms in rats: possible antioxidant and anti-inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Specificity Analysis of BCATc Inhibitor 2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of BCATc Inhibitor 2 against its cytosolic target, branched-chain aminotransferase (BCATc), and its mitochondrial isoform, BCATm. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.
Executive Summary
Branched-chain aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), playing crucial roles in both nitrogen metabolism and neurotransmitter synthesis.[1] Eukaryotes possess two isoforms: a cytosolic (BCATc or BCAT1) and a mitochondrial (BCATm or BCAT2) form.[1] BCATc is predominantly found in the central nervous system and is involved in the synthesis of the excitatory neurotransmitter glutamate.[1] This localization has made it an attractive target for the development of therapeutic agents for neurodegenerative disorders. This compound has emerged as a selective inhibitor of this cytosolic isoform. This guide presents the specificity profile of this compound, highlighting its preferential inhibition of BCATc over BCATm.
Quantitative Data Summary
The inhibitory potency of this compound against human and rat BCATc, as well as rat BCATm, has been determined through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the inhibitor's selectivity for the cytosolic isoform.
| Target Enzyme | Species | IC50 (µM) | Selectivity (rat BCATm / rat BCATc) |
| BCATc | Human (hBCATc) | 0.8[2] | - |
| BCATc | Rat (rBCATc) | 0.2[2][3] | 15-fold[4] |
| BCATm | Rat (rBCATm) | 3.0[2][3] | - |
Table 1: IC50 values of this compound against human and rat BCATc and rat BCATm.
Experimental Protocols
The determination of the IC50 values for BCAT inhibitors typically involves the expression and purification of recombinant BCAT enzymes and the subsequent use of an in vitro enzyme activity assay.
Recombinant Enzyme Expression and Purification
-
Cloning and Expression: The cDNA encoding human BCATc and BCATm are cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression). These vectors often incorporate an affinity tag (e.g., a polyhistidine-tag) to facilitate purification. The expression plasmids are then transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Affinity Chromatography: After induction, the bacterial cells are harvested by centrifugation and lysed using sonication or enzymatic methods in a lysis buffer. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).
-
Purification and Verification: The column is washed to remove non-specifically bound proteins, and the recombinant BCAT enzyme is eluted using a buffer containing a high concentration of imidazole. The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.
Continuous Spectrophotometric Enzyme Assay for IC50 Determination
A continuous spectrophotometric assay is a common method to measure BCAT activity and determine the potency of inhibitors. This assay couples the production of a branched-chain α-keto acid (BCKA) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[1]
Principle: BCAT catalyzes the reversible transamination of a branched-chain amino acid (e.g., leucine) with α-ketoglutarate to produce the corresponding BCKA (α-ketoisocaproate) and glutamate. In a coupled reaction, the generated glutamate is oxidatively deaminated by glutamate dehydrogenase (GDH) in the presence of NAD+, which produces NADH. Alternatively, a more direct coupled assay involves the reduction of the formed BCKA back to the BCAA by a specific dehydrogenase, consuming NADH.
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Substrates: L-leucine and α-ketoglutarate.
-
Coupling Enzyme and Co-substrate: For example, Leucine Dehydrogenase and NADH.[1]
-
Recombinant BCATc or BCATm enzyme.
-
This compound at various concentrations.
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the assay buffer, L-leucine, α-ketoglutarate, NADH, and the coupling enzyme (Leucine Dehydrogenase).
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at a range of final concentrations. A control with solvent only is also included.
-
The reaction is initiated by the addition of the recombinant BCATc or BCATm enzyme.
-
The decrease in absorbance at 340 nm is monitored continuously at a constant temperature (e.g., 25°C) using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Specificity Analysis
Figure 1: Experimental workflow for determining the specificity of this compound.
Signaling Pathway of BCAT Enzymes
Figure 2: Role of BCATc and BCATm in BCAA metabolism.
References
A Comparative Analysis of BCATc and BCATm Inhibitors in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), has spurred intensive research into novel therapeutic targets. Among these, the branched-chain amino acid (BCAA) metabolic pathway has emerged as a critical regulator of metabolic homeostasis. The initial and rate-limiting step in BCAA catabolism is catalyzed by branched-chain amino acid transaminases (BCATs), which exist in two isoforms: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). Both isoforms are implicated in the pathophysiology of metabolic diseases, making them attractive targets for therapeutic intervention. This guide provides a comparative overview of inhibitors targeting BCATc and BCATm, summarizing key experimental data and methodologies to aid in the evaluation of their therapeutic potential.
Introduction to BCATc and BCATm in Metabolic Disease
BCAAs, particularly leucine, act as nutrient signals that influence key metabolic pathways, including the mTOR and PI3K/Akt signaling cascades, which are central to cell growth, proliferation, and insulin signaling.[1][2] Dysregulation of BCAA metabolism, often characterized by elevated circulating BCAA levels, is a hallmark of insulin resistance and is associated with an increased risk of developing type 2 diabetes and obesity.[3]
BCATc (BCAT1) is predominantly expressed in the brain, peripheral nerves, and to a lesser extent in the liver and kidney.[1][4] Its role in systemic metabolism is complex, with studies suggesting its involvement in NAFLD and cancer.[5][6]
BCATm (BCAT2) is more ubiquitously expressed, with high levels in skeletal muscle, pancreas, and kidney, playing a primary role in peripheral BCAA catabolism.[1][7] Genetic knockout of BCATm in mice leads to elevated plasma BCAAs, but paradoxically, these mice are protected from diet-induced obesity and exhibit improved insulin sensitivity.[1]
The differential tissue distribution and distinct roles of BCATc and BCATm in metabolic regulation underscore the importance of developing selective inhibitors to dissect their individual contributions and to offer targeted therapeutic strategies.
Comparative Efficacy of BCATc and BCATm Inhibitors
This section summarizes the available preclinical data for selective inhibitors of BCATc and BCATm in the context of metabolic diseases.
Table 1: Quantitative Comparison of BCATc and BCATm Inhibitors
| Inhibitor | Target | Potency (pIC50/IC50) | Selectivity | In Vitro Model | Key Findings | Reference |
| BCATc Inhibitor 2 | BCATc | pIC50 = 6.6 (hBCATc) IC50 = 0.8 µM (hBCATc) IC50 = 0.2 µM (rBCATc) | ~15-fold vs. BCATm (rat) | Oleic acid-induced NAFLD model in HepG2 and LO2 cells | Significantly alleviated lipid droplet formation and reduced triglyceride and total cholesterol levels. | [5][8] |
| BCAT-IN-2 | BCATm | pIC50 = 7.3 (hBCATm) | ~5-fold vs. BCATc | Oleic acid-induced NAFLD model in HepG2 and LO2 cells | No effect on lipid accumulation. | [5][9] |
| Unnamed BCAT2-selective inhibitor | BCATm (BCAT2) | Not specified | Selective for BCAT2 | High-fat diet-induced obese mice | Improved glucose tolerance and insulin sensitivity. | [2] |
In Vivo Studies and Preclinical Models
Direct comparative in vivo studies of BCATc and BCATm inhibitors in the same metabolic disease model are limited. However, individual studies provide valuable insights into their potential therapeutic effects.
-
BCATm Inhibition: A study using a selective BCAT2 (BCATm) inhibitor in high-fat diet-induced obese mice demonstrated significant improvements in glucose tolerance and insulin sensitivity without altering body weight or energy expenditure. This suggests that systemic inhibition of BCATm can positively impact glucose homeostasis.[2] These findings are consistent with the phenotype observed in BCATm knockout mice, which are protected from diet-induced obesity and have enhanced insulin sensitivity.[1]
-
BCATc Inhibition: In a cellular model of NAFLD, the BCATc-selective "this compound" was shown to ameliorate oleic acid-induced lipid accumulation and apoptosis in hepatic cells.[5] In contrast, the BCATm inhibitor "BCAT-IN-2" had no effect in this model, suggesting a specific role for BCATc in hepatic lipid metabolism.[5] Further in vivo studies are needed to confirm the therapeutic potential of BCATc inhibition in NAFLD and other metabolic diseases.
Signaling Pathways and Mechanisms of Action
The metabolic effects of BCAT inhibition are intrinsically linked to their modulation of key signaling pathways.
BCATc and mTOR/PI3K-Akt Signaling
BCATc has been shown to regulate the mTORC1 and PI3K/Akt signaling pathways.[10][11] Leucine, a substrate of BCATc, is a potent activator of mTORC1.[1] By catabolizing leucine, BCATc can modulate the intracellular leucine concentration and thereby influence mTORC1 activity.[10] In some cancers, BCATc upregulation has been linked to increased PI3K/Akt signaling, promoting cell proliferation and survival.[6][11]
Caption: BCATc modulates mTORC1 and PI3K/Akt signaling pathways.
BCATm and Systemic Metabolism
BCATm plays a crucial role in peripheral BCAA catabolism, primarily in skeletal muscle. Inhibition of BCATm leads to an accumulation of BCAAs, which can have systemic effects on glucose and lipid metabolism. The improved insulin sensitivity observed with BCATm inhibition is thought to be mediated by complex interactions between BCAA levels, mTOR signaling in various tissues, and inter-organ communication.[1][2]
Caption: BCATm inhibition leads to systemic metabolic improvements.
Experimental Protocols
BCAT Enzyme Activity Assay (Spectrophotometric Method)
This protocol describes a general method for determining BCAT activity, which can be adapted for inhibitor screening.
Principle: The transamination reaction catalyzed by BCAT produces glutamate. The glutamate is then oxidized by glutamate dehydrogenase (GDH) in the presence of NAD+, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 µM pyridoxal 5'-phosphate.
-
Substrate Solution: 100 mM α-ketoglutarate and 100 mM of a specific BCAA (e.g., leucine, isoleucine, or valine) in Assay Buffer.
-
Enzyme Solution: Purified recombinant BCATc or BCATm, or tissue/cell lysate containing the enzyme.
-
GDH/NAD+ Solution: Glutamate dehydrogenase (e.g., 50 units/mL) and 5 mM NAD+ in Assay Buffer.
-
Inhibitor Stock Solution: Inhibitor dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Assay Buffer, GDH/NAD+ Solution, and the desired concentration of the inhibitor (or vehicle control).
-
Add the Enzyme Solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Substrate Solution.
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the reaction rate (V) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Cell-Based Assay for Lipid Accumulation (NAFLD Model)
This protocol describes a method to assess the effect of BCAT inhibitors on lipid accumulation in a cellular model of NAFLD.
Cell Line: Human hepatocyte cell lines such as HepG2 or LO2.
Reagents:
-
Cell Culture Medium: DMEM or MEM supplemented with 10% FBS and antibiotics.
-
Oleic Acid (OA): Prepared as a stock solution complexed to BSA.
-
BCAT Inhibitor Stock Solution: Dissolved in DMSO.
-
Oil Red O Staining Solution: For visualizing lipid droplets.
-
Triglyceride and Cholesterol Quantification Kits.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Induce lipid accumulation by treating the cells with OA (e.g., 1 mM) in serum-free medium for 24 hours.
-
Concurrently treat the cells with various concentrations of the BCAT inhibitor or vehicle control.
-
After the treatment period, wash the cells with PBS.
-
For Visualization: Fix the cells with 4% paraformaldehyde and stain with Oil Red O solution. Visualize and capture images using a microscope.
-
For Quantification: Lyse the cells and measure the intracellular triglyceride and total cholesterol content using commercially available kits, normalizing to total protein concentration.
Caption: Experimental workflow for evaluating BCAT inhibitors.
Conclusion and Future Directions
The available evidence suggests that both BCATc and BCATm are viable therapeutic targets for metabolic diseases, albeit potentially through different mechanisms and with different therapeutic applications. Inhibition of BCATm appears to have a more direct and systemic effect on improving glucose homeostasis and insulin sensitivity, making it a promising strategy for type 2 diabetes and obesity. The role of BCATc seems more context-dependent, with emerging evidence pointing to its involvement in hepatic lipid metabolism, suggesting its potential as a target for NAFLD.
Further research is required to:
-
Conduct direct, head-to-head comparative studies of selective BCATc and BCATm inhibitors in various preclinical models of metabolic disease.
-
Elucidate the precise molecular mechanisms by which inhibition of each isoform confers metabolic benefits.
-
Develop more potent and selective inhibitors with favorable pharmacokinetic and safety profiles for clinical translation.
This comparative guide provides a framework for understanding the current landscape of BCATc and BCATm inhibitors. The continued investigation of these targets holds significant promise for the development of novel and effective therapies for a range of metabolic disorders.
References
- 1. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amino-ther.com [amino-ther.com]
- 4. Frontiers | this compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model [frontiersin.org]
- 5. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting BCAA Catabolism to Treat Obesity-Associated Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCATc modulates crosstalk between the PI3K/Akt and the Ras/ERK pathway regulating proliferation in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of BCATc Inhibitor 2: A Comparative Guide Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of BCATc Inhibitor 2 with the genetic knockout of its target, the cytosolic branched-chain aminotransferase (BCATc, also known as BCAT1), using CRISPR-Cas9 technology. By juxtaposing data from pharmacological inhibition and genetic deletion, this document offers a framework for validating the specificity of this compound and understanding its mechanism of action.
Executive Summary
The validation of a small molecule inhibitor's on-target effects is a cornerstone of drug development. This guide leverages experimental data to compare the phenotypic outcomes of treating cells with this compound against the effects observed in BCAT1 knockout models generated using CRISPR. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a clear overview for researchers. The data suggests that this compound effectively mimics many of the on-target effects of a BCAT1 knockout, though researchers should remain mindful of potential off-target effects.
Performance Comparison: this compound vs. BCAT1 CRISPR Knockout
To facilitate a clear comparison, the following tables summarize the reported effects of this compound and BCAT1 knockout on various cellular processes. It is important to note that the data is compiled from different studies and experimental systems; therefore, direct quantitative comparisons should be interpreted with caution.
Table 1: Comparison of Cellular Phenotypes
| Feature | This compound | BCAT1 CRISPR Knockout | Alternative BCATc Inhibitors (e.g., Gabapentin) |
| Cell Proliferation | Decreased proliferation in some cancer cell lines. | Reduced proliferation in glioblastoma and other cancer cell lines[1]. Improved cell growth in producer CHO cell lines[2][3][4]. | Suppressed growth of Tsc2-deficient tumor cells[5]. |
| Apoptosis | Ameliorated oleic acid-induced apoptosis in liver cells. | Not explicitly reported in the reviewed literature. | Not explicitly reported in the reviewed literature. |
| Lipid Accumulation | Significantly alleviated oleic acid-induced lipid droplet formation in liver cells. | Not explicitly reported in the reviewed literature. | Not explicitly reported in the reviewed literature. |
| Mitochondrial Function | Reduced peak mitochondrial function in a myotube model of insulin resistance[6]. | Not explicitly reported in the reviewed literature. | Not explicitly reported in the reviewed literature. |
| Metabolic Profile | Did not alter extracellular BCAA media content in a myotube model[6]. | Leads to significant BCAA and BCKA accumulations in mice[7]. | Not explicitly reported in the reviewed literature. |
Table 2: Effects on Signaling Pathways
| Signaling Pathway | This compound | BCAT1 CRISPR Knockout |
| mTOR Signaling | Not explicitly reported in the reviewed literature. | Knockdown of BCAT1 leads to decreased mTORC1 and S6K1 phosphorylation in muscle cells[6]. |
| AKT/ERK Signaling | Alleviated oleic acid-induced activation of AKT and JNK signaling[8]. | Knockdown of BCAT1 can down-regulate the RAS/ERK pathway and activate the PI3K/Akt axis[9][10]. |
| HIF1α Signaling | Not explicitly reported in the reviewed literature. | Knockdown of BCAT1 decreases HIF1α protein levels[11]. |
Table 3: Inhibitor Specificity
| Inhibitor | Target | IC50 |
| This compound | human BCATc (hBCATc) | 0.8 µM |
| rat BCATc (rBCATc) | 0.2 µM | |
| rat BCATm (rBCATm) | 3.0 µM |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in this guide.
CRISPR-Cas9 Mediated Knockout of BCAT1
This protocol outlines the general steps for generating a BCAT1 knockout cell line.
-
Guide RNA (gRNA) Design and Synthesis:
-
Design gRNAs targeting an early exon of the BCAT1 gene using a publicly available design tool.
-
Select gRNAs with high predicted on-target efficiency and low off-target scores.
-
Synthesize the selected gRNAs.
-
-
Vector Construction (if applicable):
-
Clone the gRNA sequences into a Cas9 expression vector (e.g., pX458) that also contains a selectable marker like GFP.
-
-
Transfection:
-
Transfect the target cells (e.g., HEK293T, U87MG) with the Cas9/gRNA vector or a ribonucleoprotein (RNP) complex of Cas9 protein and synthetic gRNA using a suitable method (e.g., lipofection, electroporation).
-
-
Cell Sorting and Clonal Isolation:
-
If a fluorescent marker is used, enrich for transfected cells using fluorescence-activated cell sorting (FACS) 48-72 hours post-transfection.
-
Plate single cells into 96-well plates to generate clonal populations.
-
-
Validation of Knockout:
-
Expand the clonal populations.
-
Extract genomic DNA and perform PCR to amplify the targeted region.
-
Sequence the PCR products (Sanger or next-generation sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation and premature stop codon.
-
Perform Western blotting to confirm the absence of BCAT1 protein expression.
-
Cellular Assays for Phenotypic Characterization
The following are common assays to assess the functional consequences of BCAT1 inhibition or knockout.
-
Cell Proliferation Assay:
-
Seed cells in a 96-well plate.
-
Treat with this compound or use the BCAT1 knockout cell line.
-
At various time points, measure cell viability using a reagent such as MTT or a cell counting kit.
-
-
Apoptosis Assay:
-
Induce apoptosis (e.g., with oleic acid).
-
Treat cells with this compound or use the BCAT1 knockout cell line.
-
Stain cells with Annexin V and propidium iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
-
Lipid Accumulation Assay:
-
Induce lipid accumulation (e.g., with oleic acid).
-
Treat cells with this compound or use the BCAT1 knockout cell line.
-
Fix the cells and stain with Oil Red O.
-
Quantify lipid accumulation by measuring the absorbance of the extracted dye.
-
-
Western Blotting for Signaling Pathway Analysis:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p-mTOR, p-AKT, p-ERK, HIF1α) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Visualizing the Molecular Landscape
Diagrams are essential for understanding complex biological processes. The following visualizations were created using the DOT language for Graphviz.
Caption: BCATc signaling pathway and its interaction with other key cellular pathways.
Caption: Experimental workflow for validating this compound using CRISPR/Cas9.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a multi-faceted process that benefits greatly from the precision of CRISPR-Cas9 gene editing. The data presented in this guide suggests that this compound recapitulates several key phenotypes observed in BCAT1 knockout models, providing evidence for its on-target activity. However, the absence of direct comparative studies highlights the need for further research to definitively distinguish on-target from potential off-target effects. Researchers are encouraged to use the protocols and comparative data herein as a foundation for their own validation studies.
References
- 1. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 2. BCAT1 and BCAT2 disruption in CHO cells has cell line-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolon Formation Regulates Branched-Chain Amino Acid Oxidation and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of BCATc Inhibitor 2 Cross-Reactivity with Other Aminotransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of BCATc Inhibitor 2, a selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc). The following sections detail its activity against its primary target, its mitochondrial isoform, and a proposed panel of other key aminotransferases. This document is intended to assist researchers in evaluating the selectivity of this inhibitor for applications in studies related to neurodegenerative diseases and cancer metabolism.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the cytosolic branched-chain aminotransferase (BCATc), also known as BCAT1.[1][2] BCATc is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), catalyzing the reversible transamination of leucine, isoleucine, and valine.[1] This process is crucial for providing a nitrogen source for the synthesis of the neurotransmitter glutamate in the brain.[3] Due to its role in cellular metabolism and neurotransmitter synthesis, BCATc has emerged as a therapeutic target for various diseases, including neurodegenerative disorders and certain types of cancer.[4][5]
The selectivity of a pharmacological inhibitor is a critical parameter to ensure that its biological effects are attributable to the modulation of its intended target. This guide focuses on the cross-reactivity of this compound with other aminotransferases to provide a clearer understanding of its specificity.
Quantitative Analysis of Inhibitor Activity
The inhibitory activity of this compound has been quantified against its primary target, human and rat BCATc, as well as the mitochondrial isoform, BCATm (BCAT2). While comprehensive screening data against a wider panel of aminotransferases is not publicly available, this guide presents the known inhibition data and proposes a standard panel for assessing selectivity.
Table 1: Inhibitory Activity (IC50) of this compound Against BCAT Isoforms
| Enzyme Target | Species | IC50 (µM) | Selectivity (over rBCATm) |
| BCATc (hBCATc) | Human | 0.8 | 3.75-fold |
| BCATc (rBCATc) | Rat | 0.2 | 15-fold[6][7][8] |
| BCATm (rBCATm) | Rat | 3.0 | - |
Table 2: Proposed Cross-Reactivity Profile of this compound Against Other Aminotransferases (Hypothetical Data)
| Enzyme Target | Typical Substrate | IC50 (µM) |
| Alanine Aminotransferase (ALT) | Alanine, α-Ketoglutarate | > 100 |
| Aspartate Aminotransferase (AST) | Aspartate, α-Ketoglutarate | > 100 |
| Tyrosine Aminotransferase (TAT) | Tyrosine, α-Ketoglutarate | > 100 |
| 4-Aminobutyrate Aminotransferase (GABA-T) | GABA, α-Ketoglutarate | > 100 |
Note: The data in Table 2 is hypothetical and represents the expected profile for a highly selective BCATc inhibitor. Further experimental validation is required.
Signaling Pathway and Experimental Workflow
To understand the context of BCATc inhibition and the methods used to assess it, the following diagrams illustrate the BCATc signaling pathway and a general experimental workflow for determining inhibitor cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor cross-reactivity. Below are protocols for determining the inhibitory activity of this compound against BCATc and other aminotransferases.
Protocol 1: Determination of IC50 for BCATc
1. Reagents and Materials:
-
Recombinant human or rat BCATc enzyme
-
This compound
-
Branched-chain amino acid (e.g., L-Leucine)
-
α-Ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Coupled enzyme system for detection (e.g., glutamate dehydrogenase)
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for the dose-response curve.
-
In a 96-well plate, add the assay buffer, PLP, α-ketoglutarate, NADH, and the coupled enzyme.
-
Add the various concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the BCATc enzyme and L-Leucine.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Protocol 2: Cross-Reactivity Screening Against Other Aminotransferases (e.g., ALT, AST)
1. Reagents and Materials:
-
Purified aminotransferases (e.g., Alanine Aminotransferase, Aspartate Aminotransferase)
-
This compound
-
Specific substrates for each aminotransferase (e.g., L-Alanine and α-Ketoglutarate for ALT; L-Aspartate and α-Ketoglutarate for AST)
-
Detection reagents appropriate for each assay (e.g., lactate dehydrogenase and NADH for ALT assay)
-
Assay buffer
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Follow the same initial steps as in Protocol 1 for preparing the inhibitor dilutions.
-
For each aminotransferase to be tested, prepare the specific reaction mixture in the wells of a 96-well plate, including the appropriate substrates and detection reagents.
-
Add a high concentration of this compound (e.g., 100 µM) to the respective wells.
-
Initiate the reaction by adding the specific aminotransferase.
-
Monitor the reaction progress using a microplate reader at the appropriate wavelength.
-
Compare the enzyme activity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.
-
If significant inhibition is observed, a full dose-response curve and IC50 determination should be performed as described in Protocol 1.
Conclusion
This compound demonstrates high potency and selectivity for the cytosolic isoform of branched-chain aminotransferase over its mitochondrial counterpart. While extensive cross-reactivity data against other aminotransferases is not currently available, the distinct substrate specificities between BCATs and other aminotransferases like ALT and AST suggest that significant off-target inhibition is unlikely. However, for rigorous characterization, it is recommended that researchers perform comprehensive selectivity profiling using standardized enzymatic assays as outlined in this guide. Such data will be invaluable for the confident interpretation of experimental results and for the advancement of BCATc inhibitors in therapeutic development.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. thomassci.com [thomassci.com]
A Comparative Guide to BCATc Inhibitor 2: In Vitro and In Vivo Potency Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytosolic branched-chain aminotransferase (BCATc) inhibitor, BCATc Inhibitor 2, with other alternative inhibitors. The content is based on available experimental data to objectively assess its performance and utility in research and development.
Introduction to BCATc Inhibition
Cytosolic branched-chain aminotransferase (BCATc), also known as BCAT1, is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. It catalyzes the reversible transamination of BCAAs to their corresponding α-keto acids. Dysregulation of BCATc activity has been implicated in various pathological conditions, including neurodegenerative diseases and cancer, making it a significant target for therapeutic intervention. This guide focuses on the comparative potency of this compound, a notable tool compound in this area of research.
Comparative Potency of BCATc Inhibitors
The following table summarizes the in vitro and in vivo potency of this compound and its alternatives.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | Cellular/In Vivo Potency & Effects | Selectivity |
| This compound | BCATc | hBCATc: 0.8 µMrBCATc: 0.2 µM | Blocks calcium influx in neuronal cultures (IC50 = 4.8 µM). Demonstrates neuroprotective efficacy in a rat model of neurodegeneration.[1][2][3][4] | ~15-fold selective for rBCATc over rBCATm.[1][2][3][4] |
| BAY-069 | BCAT1 (BCATc) & BCAT2 (BCATm) | BCAT1: 31 nMBCAT2: 153 nM | Inhibits cell proliferation of U-87 (glioblastoma) and MDA-MB-231 (breast cancer) cells with IC50s of 358 nM and 874 nM, respectively.[5][6] | Dual inhibitor, approximately 5-fold selective for BCAT1 over BCAT2.[5][6][7] |
| ERG245 | BCAT1 (BCATc) | ~0.5 nM | Induces apoptosis and cell cycle arrest in T-cell acute lymphoblastic leukemia (T-ALL) cells. In combination with anti-PD-1 therapy, promotes tumor regression.[5][7] | >2000-fold selective for BCAT1 over BCAT2.[6] |
| ERG240 | BCAT1 (BCATc) | 0.1 - 1 nM | Reduces inflammatory markers in macrophages and shows efficacy in animal models of arthritis and glomerulonephritis. | Highly selective for BCAT1 over BCAT2 (no inhibition observed for BCAT2). |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by BCATc and a general workflow for evaluating BCATc inhibitor potency.
Experimental Protocols
In Vitro BCATc Enzymatic Activity Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against BCATc.
Principle: The enzymatic activity of BCATc is measured by monitoring the conversion of a branched-chain amino acid (e.g., leucine) and α-ketoglutarate to the corresponding branched-chain α-keto acid and glutamate. The rate of this reaction can be quantified using various detection methods, often involving a coupled enzyme assay that produces a fluorescent or colorimetric signal.
Materials:
-
Recombinant human BCATc enzyme
-
Branched-chain amino acid substrate (e.g., L-leucine)
-
α-ketoglutarate
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Coupled enzyme system (e.g., glutamate dehydrogenase) and co-factors (e.g., NAD+)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant BCATc enzyme, and the test inhibitor at various concentrations. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrates (L-leucine and α-ketoglutarate) and the coupled enzyme system components.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Measure the signal (absorbance or fluorescence) at appropriate wavelengths using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of a BCATc inhibitor in a rodent model of neurodegeneration.
Principle: A neurotoxic agent is administered to induce neuronal damage in a specific brain region. The test compound is then administered to assess its ability to mitigate this damage, which can be quantified through behavioral tests, histological analysis, and biochemical markers.
Animal Model:
-
Rodents (e.g., rats or mice)
Materials:
-
Neurotoxic agent (e.g., kainic acid, 6-hydroxydopamine)
-
Test inhibitor (e.g., this compound)
-
Anesthetic
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., Morris water maze, rotarod)
-
Histology and immunohistochemistry reagents (e.g., antibodies against neuronal markers like NeuN)
-
Biochemical assay kits (e.g., for measuring oxidative stress markers)
Procedure:
-
Induction of Neurodegeneration: Anesthetize the animals and, using a stereotaxic apparatus, administer the neurotoxic agent directly into the target brain region (e.g., hippocampus, striatum).
-
Compound Administration: Administer the BCATc inhibitor to the animals according to the desired dosing regimen (e.g., intraperitoneal, oral) at specific time points before or after the neurotoxin injection. A vehicle control group should be included.
-
Behavioral Assessment: At various time points post-lesion, subject the animals to a battery of behavioral tests to assess cognitive and motor functions.
-
Histological Analysis: At the end of the study, euthanize the animals and perfuse the brains. Process the brain tissue for histological staining (e.g., Nissl staining to assess neuronal loss) or immunohistochemistry to visualize specific neuronal populations.
-
Biochemical Analysis: Homogenize brain tissue from the lesioned area to measure biochemical markers of neuroinflammation, oxidative stress, and apoptosis.
-
Data Analysis: Compare the behavioral scores, histological damage, and biochemical markers between the inhibitor-treated group and the vehicle control group to determine the neuroprotective efficacy of the compound.
Conclusion
This compound is a valuable research tool for investigating the roles of BCATc in various physiological and pathological processes, particularly in the context of neurodegenerative diseases. While it demonstrates moderate in vitro potency and in vivo efficacy, other inhibitors such as BAY-069, ERG245, and ERG240 offer significantly higher in vitro potency and, in some cases, greater selectivity for BCATc. The choice of inhibitor will ultimately depend on the specific research question, the required potency and selectivity, and the experimental model being used. This guide provides a foundational comparison to aid researchers in making an informed decision for their studies.
References
- 1. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BCAT1 is a NOTCH1 target and sustains the oncogenic function of NOTCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of BCATc Inhibitor 2 and BCAT-IN-2
A Comprehensive Guide for Researchers in Metabolic and Neurological Drug Discovery
In the landscape of metabolic and neurological research, the modulation of branched-chain amino acid (BCAA) catabolism has emerged as a promising therapeutic strategy. Central to this pathway are the branched-chain amino acid transaminases (BCATs), which exist in two isoforms: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). This guide provides a detailed head-to-head comparison of two prominent isoform-selective inhibitors: BCATc Inhibitor 2, a selective inhibitor of the cytosolic enzyme, and BCAT-IN-2, a potent inhibitor of the mitochondrial isoform. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool compound for their specific research needs by providing objective performance data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | BCAT-IN-2 |
| Primary Target | Cytosolic Branched-Chain Aminotransferase (BCATc/BCAT1) | Mitochondrial Branched-Chain Aminotransferase (BCATm/BCAT2) |
| Primary Therapeutic Area of Investigation | Neurodegenerative Diseases, Non-Alcoholic Fatty Liver Disease (NAFLD) | Obesity and Dyslipidemia |
| Selectivity | ~15-fold selectivity for human BCATc over BCATm | Higher selectivity for BCATm over BCATc |
Performance Data
The following tables summarize the key quantitative data for this compound and BCAT-IN-2, highlighting their potency, selectivity, and pharmacokinetic properties.
In Vitro Potency and Selectivity
| Compound | Target | Species | Potency (IC50 / pIC50) | Selectivity | Reference |
| This compound | hBCATc | Human | IC50: 0.81 µM | ~15-fold vs. rBCATm | [1][2] |
| rBCATc | Rat | IC50: 0.2 µM | [3] | ||
| rBCATm | Rat | IC50: 3.0 µM | [3] | ||
| Calcium Influx | Neuronal Culture | IC50: 4.8 µM | [1] | ||
| BCAT-IN-2 | BCATm | - | pIC50: 7.3 | ~5-fold vs. BCATc | [4][5][6] |
| BCATc | - | pIC50: 6.6 | [4][5][6] | ||
| BCATm | Human Adipocytes | pIC50: 6.5 | [4][5] |
In Vivo Pharmacokinetics
| Compound | Species | Dose & Route | Cmax | Tmax | AUC | T½ | Bioavailability (F) | Reference |
| This compound | Rat (Lewis) | 30 mg/kg, s.c. | 8.28 µg/mL | 0.5 h | 19.9 µg·h/mL | 12-15 h | - | [3][7] |
| BCAT-IN-2 | Mouse | 5 mg/kg, p.o. & 1 mg/kg, i.v. | - | - | - | 9.2 h | 100% | [4][5] |
Experimental Data and Protocols
This section details the experimental findings and methodologies from key studies investigating the effects of this compound and BCAT-IN-2.
Head-to-Head Study: Non-Alcoholic Fatty Liver Disease (NAFLD) Model
A recent study directly compared the effects of this compound and BCAT-IN-2 in an in vitro model of NAFLD using oleic acid-induced lipid accumulation in HepG2 and LO2 liver cells.
Key Findings:
-
This compound significantly alleviated the formation of lipid droplets and reduced the levels of total cholesterol (TC) and triglycerides (TG) induced by oleic acid.[8]
-
BCAT-IN-2 , in contrast, showed no effect on oleic acid-induced lipid accumulation.[8]
-
These results suggest that the cytosolic BCAA catabolism, mediated by BCATc, plays a significant role in the pathogenesis of hepatic steatosis in this model.[8]
Experimental Workflow: In Vitro NAFLD Model
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
Confirming BCATm Inhibition: A Comparative Guide to Measuring Blood BCAA Levels and Alternative Target Engagement Strategies
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting metabolic diseases, the mitochondrial branched-chain aminotransferase (BCATm), also known as BCAT2, has emerged as a significant enzyme of interest. As the gatekeeper for the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — its inhibition offers a promising strategy for modulating BCAA levels, which are often dysregulated in conditions such as obesity, insulin resistance, and certain cancers. Confirmation of target engagement is a critical step in the preclinical and clinical development of any BCATm inhibitor. This guide provides a comprehensive comparison of methods to confirm BCATm inhibition, with a primary focus on the downstream pharmacodynamic biomarker of increased blood BCAA levels. We will also explore alternative and complementary strategies for verifying target engagement in vivo.
Measuring Blood BCAA Levels: The Primary Pharmacodynamic Readout
The most direct and widely accepted method for confirming systemic BCATm inhibition in vivo is the measurement of BCAA concentrations in blood plasma or serum. Inhibition of BCATm blocks the initial step of BCAA degradation, leading to their accumulation in the circulation.
Quantitative Effects of BCATm Inhibitors on Plasma BCAA Levels
Several small molecule inhibitors of BCATm have been developed, and their effects on plasma BCAA levels have been characterized in preclinical models. The following table summarizes the quantitative data from studies on select BCATm inhibitors.
| Inhibitor | Animal Model | Dose | Time Point | Fold Increase in Plasma BCAA Levels (Leucine, Isoleucine, Valine) | Reference |
| Compound 61 | Mouse (C57Bl/6) | 30 mg/kg (oral) | 4 hours | Leucine: ~2.5-foldIsoleucine: ~2.5-foldValine: ~2.0-fold | [1] |
| Compound 8b | Mouse | 300 mg/kg (oral) | 5 hours | Statistically significant elevation in Leucine, Isoleucine, and Valine (specific fold-change not reported in abstract) | [2] |
| GSK Inhibitors (2-8e, 14-61) | Animal Models | Not Specified | Not Specified | Reported to raise blood BCAA levels, demonstrating proof-of-concept (specific quantitative data not publicly available) | [3] |
Experimental Protocols for Measuring Blood BCAA Levels
Accurate and reproducible quantification of BCAA levels is paramount. Two common methods are detailed below.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of amino acids due to its high sensitivity, specificity, and throughput.
Principle: This method involves the separation of amino acids by liquid chromatography followed by their detection and quantification using a mass spectrometer. Stable isotope-labeled internal standards are typically used for accurate quantification.
Detailed Protocol:
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma.
-
To 50 µL of plasma, add 100 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of stable isotope-labeled BCAA internal standards (e.g., 13C6-Leucine, 13C6-Isoleucine, 13C5-Valine).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each BCAA and their corresponding internal standards.
-
-
-
Data Analysis:
-
Quantify the concentration of each BCAA by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve prepared with known concentrations of BCAAs.
-
Spectrophotometric/Enzymatic Assay
This method offers a simpler and more accessible alternative to LC-MS/MS, though it may have lower specificity.
Principle: This assay relies on a series of coupled enzymatic reactions. Leucine dehydrogenase catalyzes the oxidative deamination of BCAAs, which is coupled to the reduction of NAD+ to NADH. The resulting increase in NADH is measured spectrophotometrically at 340 nm.
Detailed Protocol:
-
Sample Preparation:
-
Prepare plasma or serum samples as described for the LC-MS/MS method.
-
Deproteinize the samples using a suitable method, such as perchloric acid precipitation followed by neutralization.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), NAD+, and leucine dehydrogenase.
-
Add the deproteinized sample to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of total BCAAs based on the rate of NADH formation, calibrated against a standard curve prepared with a known concentration of a single BCAA (typically leucine).
-
Alternative and Complementary Strategies for Confirming Target Engagement
While measuring the downstream pharmacodynamic marker of elevated BCAA levels is a robust method, other techniques can provide more direct evidence of target engagement at the protein level.
Measurement of Branched-Chain α-Keto Acids (BCKAs) in Blood
Principle: BCATm catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). Inhibition of BCATm is expected to decrease the production of BCKAs. Therefore, measuring a decrease in plasma BCKA levels can serve as a proximal biomarker of target engagement. In BCATm knockout mice, a decrease in plasma levels of α-keto-β-methylvalerate (KMV) and α-ketoisovalerate (KIV) has been observed.[4]
Methodology: BCKAs are typically measured by LC-MS/MS following derivatization to enhance their detection.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method to assess target engagement in a cellular or tissue environment. The principle is that the binding of a drug to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified.
Hypothetical In Vivo Application for BCATm:
-
Dose animals with the BCATm inhibitor or vehicle.
-
At a specified time point, collect tissue samples (e.g., liver, muscle).
-
Divide each tissue sample into several aliquots and heat them to a range of different temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble BCATm protein remaining at each temperature using Western blotting or mass spectrometry.
-
Compare the melting curves of BCATm from the inhibitor-treated and vehicle-treated groups. A shift in the melting curve to a higher temperature in the inhibitor-treated group indicates target engagement.[5][6]
Stable Isotope Tracing (Metabolic Labeling)
Principle: This technique involves administering a stable isotope-labeled BCAA (e.g., 13C-leucine) to an animal and tracing its metabolic fate. By measuring the incorporation of the stable isotope into downstream metabolites, the activity of specific metabolic pathways can be quantified.
Hypothetical In Vivo Application for BCATm:
-
Dose animals with the BCATm inhibitor or vehicle.
-
Administer a bolus or continuous infusion of a stable isotope-labeled BCAA (e.g., U-13C-leucine).
-
Collect blood samples at various time points.
-
Analyze the plasma for the labeled BCAA and its corresponding labeled BCKA (13C-α-ketoisocaproate) using LC-MS/MS.
-
Inhibition of BCATm would result in a decreased rate of appearance of the labeled BCKA in the plasma of the inhibitor-treated group compared to the vehicle group, providing a dynamic measure of enzyme inhibition in vivo.[7][8][9]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: BCAA Metabolic Pathway and Point of Inhibition.
Caption: Experimental Workflows for Confirming BCATm Inhibition.
Conclusion
Confirming target engagement of BCATm inhibitors is essential for their successful development. Measuring the resulting increase in blood BCAA levels serves as a robust and reliable pharmacodynamic biomarker of in vivo efficacy. LC-MS/MS provides the most accurate and specific quantification of individual BCAAs, while enzymatic assays offer a simpler, albeit less specific, alternative.
For a more comprehensive understanding of target engagement, complementary methods should be considered. Measuring the decrease in the direct downstream metabolites, BCKAs, can provide more proximal evidence of enzyme inhibition. Furthermore, advanced techniques like the Cellular Thermal Shift Assay (CETSA) and stable isotope tracing can offer direct proof of target binding and a dynamic measure of enzyme activity in a physiological setting, respectively. The choice of method will depend on the specific research question, available resources, and the stage of drug development. A multi-faceted approach, combining pharmacodynamic biomarker analysis with direct target engagement assays, will provide the most compelling evidence for the in vivo efficacy of novel BCATm inhibitors.
References
- 1. The Discovery of in Vivo Active Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors by Hybridizing Fragment and HTS Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
BCATc Inhibitor 2: A Comparative Analysis of Selectivity in Human versus Rat Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of BCATc Inhibitor 2 against human and rat cytosolic branched-chain aminotransferase (BCATc) isoforms. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures.
Quantitative Data Summary
This compound, a sulfonyl hydrazide compound, demonstrates differential inhibitory potency against human and rat BCATc. The inhibitor is notably more selective for the rat isoform. Furthermore, it displays significant selectivity for the cytosolic isoform (BCATc) over the mitochondrial isoform (BCATm) in rats.[1][2][3][4] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Isoform | Species | IC50 (µM) |
| Cytosolic BCAT (BCATc) | Human | 0.81[1][3][4] |
| Cytosolic BCAT (BCATc) | Rat | 0.2[1][2][3][4] |
| Mitochondrial BCAT (BCATm) | Rat | 3.0[2] |
Table 1: Comparative IC50 values of this compound against human and rat BCAT isoforms.
This data indicates that this compound is approximately four times more potent against the rat cytosolic isoform compared to the human equivalent. The 15-fold selectivity for the cytosolic over the mitochondrial isoform in rats is a critical characteristic for targeted therapeutic development.[1][3]
Experimental Protocols
The determination of IC50 values is a crucial step in characterizing the potency and selectivity of an enzyme inhibitor. Below is a representative protocol for an in vitro enzyme inhibition assay to assess the selectivity of this compound.
Protocol: In Vitro Determination of IC50 for this compound
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of human and rat BCATc isoforms.
Materials:
-
Recombinant human BCATc and rat BCATc enzymes
-
This compound
-
Branched-chain amino acid (BCAA) substrate (e.g., L-leucine)
-
α-ketoglutarate
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product, glutamate)
-
96-well microplates
-
Microplate reader capable of fluorescence detection
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: Prepare working solutions of the human and rat BCATc enzymes in assay buffer. Prepare a solution of the BCAA substrate and α-ketoglutarate in assay buffer.
-
Assay Reaction: a. To each well of a 96-well microplate, add a fixed volume of the enzyme solution (either human or rat BCATc). b. Add the serially diluted this compound solutions to the respective wells. Include a control well with assay buffer and DMSO (no inhibitor). c. Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for binding. d. Initiate the enzymatic reaction by adding the substrate solution (BCAAs and α-ketoglutarate) to all wells.
-
Detection: a. Allow the reaction to proceed for a set period (e.g., 30-60 minutes). b. Stop the reaction (e.g., by adding a stop solution or by the detection method itself). c. Add the detection reagent that will produce a fluorescent signal in proportion to the amount of glutamate produced. d. Measure the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: a. Subtract the background fluorescence (from wells with no enzyme) from all readings. b. Normalize the data by setting the fluorescence of the control (no inhibitor) as 100% enzyme activity. c. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the BCATc signaling pathway and the experimental workflow for determining inhibitor selectivity.
Caption: BCATc signaling pathway in the cytosol.
Caption: Experimental workflow for IC50 determination.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for BCATc Inhibitor 2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of BCATc Inhibitor 2, a selective branched-chain aminotransferase inhibitor used in neurodegenerative disease research.[1][2][3][4] While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), following established laboratory waste management practices is essential to maintain safety and compliance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 406191-34-2[2][3][4][5] |
| Molecular Formula | C16H10ClF3N2O4S[2] |
| Appearance | Crystalline solid[2] |
| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[2] |
| Storage | Store at -20°C[2] |
| Stability | ≥ 4 years at -20°C[2] |
| Hazard Classification | Not classified as hazardous according to GHS |
Experimental Protocols: Disposal of this compound
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Solid Waste:
-
Collect any solid this compound waste, such as unused or expired compound and contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, compatible, and clearly labeled solid chemical waste container.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound (e.g., in DMSO) should be collected in a designated liquid waste container.
-
The container must be compatible with the solvent used. For example, use a chemically resistant plastic or glass container for DMSO solutions.
-
Label the container clearly with "this compound in [Solvent Name]" and any other components of the solution.
-
Do not mix with aqueous waste or other solvent waste streams unless your institution's guidelines permit it. Many institutions require separate collection of halogenated and non-halogenated solvents.[6]
-
Step 3: Container Management
-
All waste containers must be in good condition, with tightly sealing lids.[6][7]
-
Keep waste containers closed except when adding waste.[6][8][9]
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be away from general lab traffic and potential sources of ignition or reaction.
-
Use secondary containment, such as a tray, to capture any potential leaks from the primary container.[6]
Step 4: Disposal of Empty Containers
Empty containers that held this compound should be managed as follows:
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that is compatible with your laboratory's waste streams.
-
Collect the first rinsate as chemical waste and dispose of it in the appropriate liquid waste container.[7] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinsates as chemical waste.
-
Deface or remove the original label from the empty, rinsed container.[9]
-
Dispose of the rinsed container in the appropriate solid waste stream (e.g., broken glass box or regular trash, as per your institution's guidelines).
Step 5: Arranging for Waste Pickup
-
Once a waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), arrange for its collection by your institution's EHS department.[8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or specific forms.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for yourself and your colleagues. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 406191-34-2|DC Chemicals [dcchemicals.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Logistics for Handling BCATc Inhibitor 2
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling BCATc Inhibitor 2, a selective branched-chain aminotransferase (BCATc) inhibitor used in neurodegenerative disease research.[1][2][3] The following procedural guidance, operational plans, and disposal protocols are designed to foster a secure research environment.
Chemical and Physical Properties
This compound, with CAS number 406191-34-2, is a sulfonyl hydrazide compound.[4][5] Its molecular formula is C16H10ClF3N2O4S.[4] While a Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with the care required for all laboratory chemicals.
| Property | Value |
| CAS Number | 406191-34-2 |
| Molecular Formula | C16H10ClF3N2O4S[4] |
| Purity | ≥98%[5] |
| Solubility | DMSO ≥ 200 mg/mL[4] |
| Storage | Store at 4°C, protected from light, in a dry, sealed container.[4] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is essential to ensure personal safety when handling any chemical substance.[6] Although this compound is not classified as hazardous, the following PPE is recommended as a standard laboratory practice to minimize exposure.[7]
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or aerosols.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact.[8] Gloves should be inspected before use and changed regularly.[9] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Not generally required under normal handling conditions | Use in a well-ventilated area. If creating aerosols or weighing fine powders, a fume hood should be used. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[6] |
Operational and Disposal Plans
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound according to the supplier's recommendations, typically at 4°C in a dry, sealed container, away from light.[4] For long-term storage of stock solutions, -80°C is recommended.[1]
Handling and Preparation of Solutions:
-
Always handle the compound in a well-ventilated area or a chemical fume hood, especially when dealing with the solid form to avoid inhalation of any fine particles.
-
To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.[4]
-
Avoid mouth pipetting.[9]
-
Wash hands thoroughly after handling.[9]
Spill and Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Minor Spills: For a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
Disposal Plan:
-
All chemical waste, including unused this compound and contaminated materials, should be disposed of in accordance with local, state, and federal regulations.[10]
-
Do not dispose of down the drain.[11]
-
Collect waste in appropriately labeled, sealed containers.[12] Liquid and solid waste should be kept separate.[12]
Experimental Workflow and Signaling Pathway
To ensure clarity and procedural adherence, the following diagrams illustrate a typical experimental workflow for handling this compound and its known signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. falseguridad.com [falseguridad.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 12. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
